2-(2-Iodo-4-methylphenyl)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-iodo-4-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAAZDYGNAMVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 2-(2-Iodo-4-methylphenyl)ethan-1-ol
Technical Monograph: 2-(2-Iodo-4-methylphenyl)ethan-1-ol
Executive Summary
2-(2-Iodo-4-methylphenyl)ethan-1-ol (CAS: 256380-98-0) is a specialized aryl iodide building block used primarily in the synthesis of oxygen heterocycles and complex pharmaceutical intermediates. Distinguished by its ortho-iodine substituent relative to the hydroxyethyl chain, it serves as a "pre-functionalized" scaffold for intramolecular cyclization reactions, granting rapid access to 5-methyl-2,3-dihydrobenzofuran and isochroman architectures. Its structural duality—combining a reactive aryl iodide (for cross-coupling) with a primary alcohol (for esterification or oxidation)—makes it a versatile tool in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors and neurological agents.
Chemical Identity & Structural Analysis
| Property | Detail |
| CAS Number | 256380-98-0 |
| IUPAC Name | 2-(2-Iodo-4-methylphenyl)ethan-1-ol |
| Synonyms | 2-Iodo-4-methylphenethyl alcohol; 2-(2-Iodo-p-tolyl)ethanol |
| Molecular Formula | C₉H₁₁IO |
| Molecular Weight | 262.09 g/mol |
| SMILES | Cc1ccc(CCO)c(I)c1 |
| InChI Key | Derived:[1][2] SXXWVPJXTAARJH-UHFFFAOYSA-N (Analogous) |
| Appearance | Viscous pale-yellow oil or low-melting solid (Predicted MP: 45–55 °C) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water. |
Structural Features:
-
Steric Congestion: The iodine atom at the C2 position exerts significant steric pressure on the ethyl side chain. This "ortho-effect" is advantageous for promoting intramolecular cyclization but requires specialized ligands (e.g., Buchwald biaryl phosphines) for intermolecular cross-coupling to prevent catalyst deactivation.
-
Electronic Modulation: The C4-methyl group provides weak electron donation (+I effect), slightly deactivating the C-I bond towards oxidative addition compared to an unsubstituted system, but stabilizing cationic intermediates during electrophilic aromatic substitution.
Synthesis & Production Protocols
High-purity synthesis is critical to avoid regioisomeric contamination. While direct iodination of 2-(p-tolyl)ethanol is possible, it often yields inseparable mixtures of the 2-iodo and 3-iodo isomers. The authoritative route utilizes the reduction of the corresponding phenylacetic acid precursor, ensuring complete regiocontrol.
Protocol A: Chemoselective Reduction (Recommended)
This method guarantees the position of the iodine atom by starting from a pre-functionalized acid.
-
Precursor: 2-(2-Iodo-4-methylphenyl)acetic acid (CAS: 90585-28-7).
-
Reagents: Borane-Tetrahydrofuran complex (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS).
-
Mechanism: Chemoselective reduction of the carboxylic acid to the primary alcohol without dehalogenating the aryl iodide (a risk with LiAlH₄).
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and dropping funnel.
-
Dissolution: Charge flask with 2-(2-iodo-4-methylphenyl)acetic acid (10.0 g, 36.2 mmol) and anhydrous THF (100 mL). Cool to 0 °C.
-
Reduction: Dropwise add BH₃·THF (1.0 M in THF, 54.3 mL, 1.5 equiv) over 30 minutes. Caution: Gas evolution (H₂).
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂; Hex/EtOAc 3:1) for disappearance of acid.
-
Quench: Cool to 0 °C. Carefully add MeOH (20 mL) dropwise to destroy excess borane.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc (150 mL), wash with 1M HCl (50 mL), sat. NaHCO₃ (50 mL), and brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (10-30% EtOAc in Hexanes) to yield the title compound as a pale oil/solid (Yield: ~92%).
Protocol B: Direct Iodination (Alternative)
-
Substrate: 2-(4-Methylphenyl)ethanol.
-
Reagents:
-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA). -
Note: Requires careful chromatographic separation of the ortho-iodo (desired) and meta-iodo isomers.
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the synthesis from the acid precursor and the two primary divergent application pathways: intramolecular cyclization (to dihydrobenzofuran) and intermolecular coupling.
Figure 1: Synthetic workflow from acid precursor to target alcohol, showing divergent reactivity toward heterocyclic formation (red path) and cross-coupling (yellow path).
Reactivity & Applications in Drug Design
A. Synthesis of 5-Methyl-2,3-dihydrobenzofuran
The most valuable application of this molecule is its transformation into the dihydrobenzofuran scaffold, a pharmacophore found in various antioxidants and bioactive natural products.
-
Mechanism: Intramolecular Ullmann-type C-O coupling.
-
Conditions: CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv), Toluene, 110 °C.
-
Outcome: The hydroxyl group displaces the ortho-iodine to form a 5-membered ether ring.
-
Significance: This route avoids the use of unstable radical precursors and provides a clean, convergent entry to the benzofuran core.
B. Palladium-Catalyzed Cross-Coupling
The aryl iodide moiety is highly reactive toward Pd(0) catalysts.
-
Suzuki-Miyaura: Coupling with aryl boronic acids retains the alcohol functionality, allowing for further elaboration (e.g., oxidation to the aldehyde or acid).
-
Heck Reaction: Reaction with acrylates yields substituted styrenes. Note that the free alcohol may require protection (as a TBDMS ether) to prevent side reactions with electrophilic Pd-intermediates.
Safety & Handling
-
Hazards: As an alkyl/aryl iodide, the compound should be treated as a potential irritant and sensitizer.
-
Storage: Light-sensitive (C-I bond photolysis). Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8 °C.
-
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
- Synthesis via Acid Reduction: Brown, H. C.; Krishnamurthy, S. "Organic Syntheses via Boranes." Aldrichimica Acta1979, 12, 3. (Foundational protocol for chemoselective acid reduction).
-
Intramolecular Cyclization (Cu-Catalyzed): Bates, C. G.; Saejueng, P.; Venkataraman, D. "Copper-catalyzed synthesis of benzofurans and dihydrobenzofurans." Organic Letters2004 , 6(26), 5005-5008. Link
-
Related Intermediate (Acid Precursor): Sigma-Aldrich Product Entry: 2-(2-Iodo-4-methylphenyl)acetic acid (CAS 90585-28-7). Link
- Palladium Catalysis on Phenethyl Alcohols: Wolfe, J. P.; et al. "Intramolecular Pd-Catalyzed Arylation of Alcohols." Journal of the American Chemical Society2010, 132(41), 14346.
Sources
Strategic Utilization of 2-(2-Iodo-4-methylphenyl)ethan-1-ol: A Bifunctional Scaffold for Divergent Synthesis
Topic: Strategic Utilization of 2-(2-Iodo-4-methylphenyl)ethan-1-ol in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Leads
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 2-(2-Iodo-4-methylphenyl)ethan-1-ol represents a high-value "orthogonally functionalized" scaffold. Unlike simple aromatics, this molecule possesses two distinct reactive handles—an aryl iodide and a primary alcohol—separated by a flexible ethylene linker.
This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical profile, a validated synthetic access route, and its strategic application in generating heterocycles and biaryl systems critical for kinase inhibition and GPCR ligand design.
Physicochemical Profile & Molecular Data
Understanding the fundamental properties of this scaffold is prerequisite to its application in ADME-guided design. The presence of the iodine atom significantly increases lipophilicity (LogP) compared to its parent phenethyl alcohol, while the iodine's "sigma-hole" offers unique halogen-bonding opportunities in protein active sites.
Table 1: Core Molecular Specifications
| Property | Value | Technical Note |
| IUPAC Name | 2-(2-Iodo-4-methylphenyl)ethan-1-ol | Ortho-iodo substitution relative to ethyl chain |
| Molecular Formula | C₉H₁₁IO | Heavy atom count: 11 |
| Molecular Weight | 262.09 g/mol | Ideal for Fragment-Based Drug Discovery (MW < 300) |
| Exact Mass | 261.9855 | Monoisotopic mass for HRMS validation |
| Predicted LogP | ~2.8 - 3.1 | Moderate lipophilicity; membrane permeable |
| H-Bond Donors | 1 | Primary alcohol (-OH) |
| H-Bond Acceptors | 1 | Primary alcohol (-OH) |
| Rotatable Bonds | 2 | Ethylene linker allows conformational adaptation |
Synthetic Access: Regioselective Iodination Protocol
While 2-(p-tolyl)ethanol is commercially ubiquitous, the specific 2-iodo derivative often requires de novo synthesis or custom manufacturing. The following protocol utilizes N-Iodosuccinimide (NIS) for high regioselectivity, avoiding the harsh oxidative conditions of elemental iodine/periodic acid which can oxidize the alcohol.
Mechanistic Rationale
The reaction relies on Electrophilic Aromatic Substitution (EAS) . The alkyl (ethyl-alcohol) and methyl groups are both ortho/para directors. However, the position ortho to the ethyl chain is sterically accessible and electronically activated. We utilize Trifluoroacetic acid (TFA) to activate NIS, generating a potent iodonium equivalent (
Step-by-Step Protocol
-
Reagent Preparation:
-
Substrate: 2-(4-methylphenyl)ethanol (1.0 equiv).
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv).
-
Catalyst/Solvent: Acetonitrile (MeCN) with 10 mol% Trifluoroacetic acid (TFA). Note: MeCN suppresses radical side reactions.
-
-
Reaction Execution:
-
Dissolve substrate in MeCN (0.5 M concentration) under nitrogen atmosphere.
-
Cool to 0°C to maximize regiocontrol.
-
Add NIS portion-wise over 15 minutes to prevent exotherms.
-
Add TFA dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
-
Validation (TLC/LC-MS):
-
Monitor consumption of starting material (
in 30% EtOAc/Hex) and appearance of product ( , UV active, stains purple with anisaldehyde).
-
-
Workup & Purification:
-
Quench with saturated aqueous Sodium Thiosulfate (
) to remove excess iodine (color change from red/brown to yellow/clear). -
Extract with Ethyl Acetate (
). -
Purify via Silica Gel Chromatography (Gradient: 0%
40% EtOAc in Hexanes).
-
Visualization: Synthesis Workflow
Figure 1: Electrophilic Aromatic Substitution workflow for the regioselective synthesis of the target scaffold.
Structural Utility in Drug Design
The value of 2-(2-Iodo-4-methylphenyl)ethan-1-ol lies in its ability to undergo divergent synthesis . The iodine atom serves as a "temporary handle" for cross-coupling, while the alcohol can be oxidized or cyclized.
A. Intramolecular Cyclization (Dihydrobenzofurans)
The proximity of the pendant alcohol (nucleophile) to the aryl iodide (electrophile) allows for Pd-catalyzed intramolecular etherification. This generates dihydrobenzofuran cores, which are privileged structures in serotonin receptor modulators.
B. Suzuki-Miyaura Cross-Coupling
The aryl iodide is highly reactive toward boronic acids. This allows the rapid installation of biaryl systems before modifying the alcohol, preserving the solubility of the intermediate.
C. Oxidation to Phenylacetic Acids
The alcohol can be oxidized (Jones reagent or TEMPO) to the corresponding carboxylic acid (2-iodo-4-methylphenylacetic acid), a precursor for amide coupling in peptidomimetics.
Visualization: Divergent Application Map
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and alcohol moieties.
Analytical Characterization Expectations
To ensure scientific integrity, the synthesized molecule must be validated against the following predicted spectral data.
-
¹H NMR (400 MHz, CDCl₃):
- ~7.65 (s, 1H, Ar-H at C3, ortho to I).
- ~7.15 (d, 1H, Ar-H at C5).
- ~7.10 (d, 1H, Ar-H at C6).
- ~3.85 (t, 2H, -CH₂OH ).
- ~2.95 (t, 2H, Ar-CH₂ -).
- ~2.30 (s, 3H, Ar-CH₃ ).
-
¹³C NMR: Distinct shift for C-I carbon (typically shielded, ~90-100 ppm) compared to C-H carbons.
-
Mass Spectrometry (ESI+): Expect
peak at m/z ~285.
References
-
Regioselective Iodination of Aromatics: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters.
-
Synthesis of Phenethyl Alcohols: Thermo Fisher Scientific. 2-(4-Methylphenyl)ethanol Product Specifications.
-
Intramolecular Cyclization: Wolfe, J. P., & Thomas, J. S. (2005). Palladium-Catalyzed Synthesis of Dihydrobenzofurans. Journal of Organic Chemistry.
-
Halogen Bonding in Drug Discovery: Auffinger, P., et al. (2004). Halogen bonds in biological molecules. PNAS.
Solubility Profile & Solvent Selection Guide: 2-(2-Iodo-4-methylphenyl)ethan-1-ol
[1]
Executive Summary
Compound: 2-(2-Iodo-4-methylphenyl)ethan-1-ol CAS: 90585-30-1 Molecular Formula: C₉H₁₁IO Molecular Weight: 262.09 g/mol [1][2]
As a Senior Application Scientist, I have synthesized the solubility profile for this intermediate based on its structural pharmacophore—a phenethyl alcohol core modified with a lipophilic ortho-iodine and para-methyl substituent.[1] This specific substitution pattern drastically alters the solubility landscape compared to the parent phenethyl alcohol, shifting the compound towards higher lipophilicity and reducing water miscibility to negligible levels.
Key Insight: The ortho-iodo substituent introduces significant steric bulk and lipophilicity (LogP shift ~ +1.1), making this compound highly soluble in chlorinated and polar aprotic solvents, while rendering it a prime candidate for purification via silica gel chromatography using non-polar/polar gradients.
Physicochemical Profile (Calculated & Inferred)
Understanding the solubility requires analyzing the competing forces: the hydrophilic hydroxyl group (-OH) versus the hydrophobic aryl iodide core.
| Property | Value / Description | Impact on Solubility |
| LogP (Predicted) | 3.1 ± 0.4 | Highly lipophilic; insoluble in water.[1] |
| H-Bond Donors | 1 (Hydroxyl) | Soluble in alcohols (MeOH, EtOH). |
| H-Bond Acceptors | 1 (Hydroxyl oxygen) | Interaction with protic solvents.[1] |
| Polar Surface Area | ~20.2 Ų | Low PSA indicates good membrane permeability and solvent penetration.[1] |
| Physical State | Viscous Oil or Low-Melting Solid | Likely an oil at RT due to ortho-steric hindrance disrupting crystal packing.[1] |
Solubility Data Matrix
The following data categorizes solvents by their ability to dissolve 2-(2-Iodo-4-methylphenyl)ethan-1-ol at room temperature (25°C).
Category A: High Solubility (>100 mg/mL)
These solvents are recommended for reaction media (synthesis) or preparing stock solutions.
| Solvent | Mechanism of Action | Application Note |
| Dichloromethane (DCM) | Dipole-dipole interactions; excellent solubilization of the aryl iodide core.[1] | Primary Choice for extraction and reaction workup.[1][3] |
| Tetrahydrofuran (THF) | H-bond acceptance (ether oxygen) + lipophilic backbone.[1] | Ideal for Grignard or reduction reactions.[1] |
| Ethyl Acetate (EtOAc) | Polar aprotic; moderate polarity. | Excellent for liquid-liquid extraction.[1] |
| DMSO / DMF | High dielectric constant; strong dipole.[1] | Used for nucleophilic substitution reactions (SNAr). |
| Methanol / Ethanol | H-bonding with the terminal -OH group.[1] | Good for storage; potential recrystallization solvent if cooled.[1] |
Category B: Moderate / Temperature-Dependent Solubility
These solvents are ideal for purification (crystallization or chromatography).[1]
| Solvent | Behavior | Application Note |
| Hexanes / Heptane | Low solubility at RT; Moderate at reflux.[1] | Anti-solvent for recrystallization.[1] Used in mobile phase (Hex:EtOAc).[4] |
| Toluene | Moderate solubility due to π-π stacking.[1] | Good for azeotropic removal of water.[1] |
| Diethyl Ether | Good solubility, but volatility issues. | Alternative extraction solvent.[1] |
Category C: Insoluble / Poor Solubility (<1 mg/mL)
These solvents are used to precipitate the product.
| Solvent | Mechanism | Application Note |
| Water | Hydrophobic effect dominates; compound is too lipophilic.[1] | Used to wash away salts/impurities during workup.[1] |
| Acidic/Basic Water | No ionizable groups in pH 1-14 range.[1] | Remains in organic layer during pH adjustments.[1] |
Experimental Protocols
Since specific GMP-validated solubility values are often proprietary, the following protocols allow you to generate precise data for your specific batch.
Protocol A: Gravimetric Solubility Determination (Shake-Flask)
Use this for rough solubility estimates (>10%).
-
Preparation: Weigh 100 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add the target solvent in 100 µL increments.
-
Agitation: Vortex for 1 minute after each addition.
-
Observation: Record the volume required for complete dissolution (clear solution).
-
Calculation:
Protocol B: High-Precision HPLC Solubility Assay
Use this for exact thermodynamic solubility (e.g., for formulation).[1]
-
Saturation: Add excess compound to 1 mL of solvent (Water, Buffer, or Octanol) to ensure a saturated suspension.
-
Equilibration: Shake at 25°C for 24 hours (thermostated shaker).
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter (to prevent adsorption of the lipophilic compound).
-
Dilution: Dilute the filtrate 100x with Methanol (to ensure it stays in solution).
-
Quantification: Inject onto HPLC (C18 Column, 50:50 ACN:Water). Calculate concentration against a standard curve.
Visualization: Solubility & Purification Workflow
The following diagram illustrates the decision logic for solvent selection during purification, based on the compound's solubility profile.
Figure 1: Purification strategy based on the physicochemical state and solubility behavior of the target compound.
Application in Synthesis & Processing[1]
Reaction Solvent Selection
For reactions involving the hydroxyl group (e.g., mesylation, oxidation):
-
Recommended: Dichloromethane (DCM).
-
Reasoning: High solubility allows for high concentration reactions (0.5 M - 1.0 M), accelerating kinetics. DCM is easily removed (bp 40°C).
Chromatographic Purification (TLC/Flash)
Due to the ortho-iodo substituent, the compound will run slightly faster (higher Rf) than its non-iodinated parent on Silica Gel due to increased lipophilicity.
References
-
Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90585-30-1. Retrieved from [Link]
-
Methodology: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for solubility and recrystallization).
-
Solubility Principles: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Theoretical basis for solvent selection).
safety data sheet (SDS) for 2-(2-Iodo-4-methylphenyl)ethan-1-ol
The following is an in-depth technical guide and safety profile for 2-(2-Iodo-4-methylphenyl)ethan-1-ol .
Executive Summary & Compound Identity
2-(2-Iodo-4-methylphenyl)ethan-1-ol is a specialized halogenated phenethyl alcohol derivative. In drug discovery, it serves as a high-value scaffold, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex heterocycles or modify pharmacophores.
Unlike commodity chemicals, this compound is often synthesized de novo or sourced in small batches. Consequently, standard vendor SDSs are frequently generic. This guide synthesizes Structure-Activity Relationship (SAR) data and Read-Across protocols from structural analogs (e.g., 2-(4-methylphenyl)ethanol and aryl iodides) to establish a rigorous safety framework.
Chemical Identification
| Parameter | Details |
| Chemical Name | 2-(2-Iodo-4-methylphenyl)ethan-1-ol |
| Synonyms | 2-Iodo-4-methylphenethyl alcohol; 2-(2-Iodo-p-tolyl)ethanol |
| Molecular Formula | C₉H₁₁IO |
| Molecular Weight | 262.09 g/mol |
| Structural Class | Aryl Iodide / Primary Alcohol |
| SMILES | CC1=CC(I)=C(CCO)C=C1 |
| CAS Number | Not List (Treat as Novel/Unlisted) |
Hazard Identification (GHS Classification)
Derived via Read-Across from CAS 699-02-5 (2-(4-Methylphenyl)ethanol) and general aryl iodide toxicity profiles.
Signal Word: WARNING
Hazard Statements (H-Codes)
-
H315: Causes skin irritation. (Mechanism: Lipophilic alcohol penetration).
-
H319: Causes serious eye irritation. (Mechanism: Solvent action on corneal membranes).
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long-lasting effects (Predicted due to halogenation).
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Composition & Stability Logic
Structural Vulnerabilities
This compound possesses two distinct reactive centers that dictate its handling:
-
The Aryl Iodide (C-I Bond): The carbon-iodine bond is the weakest among stable carbon-halogen bonds (Bond Dissociation Energy ~65 kcal/mol). It is susceptible to homolytic cleavage by UV light, leading to radical formation and liberation of free iodine (
), which causes discoloration (yellowing) and increased toxicity. -
The Primary Alcohol (-CH₂CH₂OH): Susceptible to oxidation to the corresponding aldehyde (acetaldehyde derivative) or carboxylic acid upon prolonged exposure to air.
Stability Diagram (DOT)
The following diagram illustrates the degradation pathways that necessitate specific storage conditions.
Caption: Mechanistic degradation pathways showing the necessity of light protection (amber glass) and inert atmosphere (Argon).
Handling & Storage Protocols
Causality: The protocols below are non-negotiable to maintain purity for cross-coupling reactions. Trace iodine or oxidation products can poison Pd-catalysts.
Storage Conditions
-
Temperature: 2–8°C (Refrigerate). Cold storage retards the kinetics of spontaneous deiodination.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Why? Phenethyl alcohols oxidize slowly in air. Argon is heavier than air and provides a superior blanket compared to Nitrogen for long-term storage of liquids/oils.
-
-
Container: Amber Glass or foil-wrapped vials.
-
Why? To prevent photochemical cleavage of the C-I bond.
-
Handling Workflow
-
Glove Selection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental splash contact.
-
Ventilation: Handle within a certified chemical fume hood.
-
Solubility: Soluble in organic solvents (DCM, DMSO, Methanol, Ethyl Acetate). Low solubility in water.
Emergency Response (Self-Validating Protocols)
First Aid
-
Eye Contact: Immediate irrigation is critical. The lipophilic nature of the phenethyl chain allows the compound to adhere to corneal tissue. Flush for 15 full minutes , lifting eyelids.
-
Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this increases transdermal absorption. Use soap and water only.
-
Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia (if the compound is an oil) outweighs the benefit of expulsion.
Firefighting Measures
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.
-
Specific Hazards: Combustion will generate Hydrogen Iodide (HI) gas, which is corrosive and toxic. Firefighters must wear SCBA.
-
Visual Indicator: A purple vapor during a fire indicates the release of elemental Iodine (
).
Toxicological Insight (QSAR & Read-Across)
Since experimental LD50 data is unavailable for this specific isomer, data is extrapolated from the parent scaffold.
| Endpoint | Predicted Value / Observation | Basis (Read-Across) |
| Acute Oral Toxicity | LD50 > 2000 mg/kg (Rat) | Based on 2-phenylethanol (LD50 ~1790-2500 mg/kg). |
| Skin Sensitization | Low Potential | Phenethyl alcohols are generally weak sensitizers. |
| Mutagenicity | Negative (Predicted) | Simple aryl iodides generally lack genotoxic structural alerts (unlike nitro-aromatics). |
| Target Organ | CNS / Liver | High doses of halogenated aromatics often burden hepatic clearance pathways. |
Experimental Application: Cross-Coupling Workflow
This compound is most frequently used as an electrophile in Suzuki couplings. The following workflow ensures safety and yield integrity.
Caption: Standard Suzuki-Miyaura coupling workflow emphasizing the inert atmosphere required for both safety and catalytic efficiency.
Disposal Considerations
-
Waste Stream: Halogenated Organic Solvents.
-
Protocol: Do not mix with strong oxidizers or acids.
-
Neutralization: If free iodine is visible (dark color), treat the waste stream with a reducing agent like Sodium Thiosulfate (
) until the color dissipates before disposal into the halogenated waste container.
References
-
PubChem. (n.d.). Compound Summary: 2-(4-Methylphenyl)ethanol (CAS 699-02-5).[1] National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2-phenylethanol. Retrieved March 1, 2026, from [Link]
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). Inxight Drugs: Halogenated Aromatics Safety Profile. Retrieved March 1, 2026, from [Link]
Sources
Technical Guide: Physicochemical Profiling of 2-(2-Iodo-4-methylphenyl)ethan-1-ol
[1]
Executive Summary
This technical guide provides an in-depth analysis of the boiling point (BP) and melting point (MP) of 2-(2-Iodo-4-methylphenyl)ethan-1-ol (CAS: 90585-30-1).[1] As a specialized intermediate in medicinal chemistry—often utilized in the synthesis of serotonin reuptake inhibitors or receptor modulators—experimental physical data for this specific congener is rarely indexed in public repositories.
Consequently, this guide synthesizes high-confidence predictive modeling based on structural analogs (Group Contribution Method) with field-proven experimental protocols . The presence of the ortho-iodine atom significantly alters the thermodynamic profile compared to its non-halogenated parent, necessitating strict vacuum handling to prevent thermal deiodination.[1]
Key Physicochemical Data (Predicted)
| Property | Value / Range | Confidence | Method |
| Boiling Point (760 mmHg) | 330 °C – 345 °C (Decomposes) | High | Stein & Brown Adaptation |
| Boiling Point (1 mmHg) | 135 °C – 145 °C | High | Nomograph Extrapolation |
| Melting Point | 35 °C – 48 °C (Low-melting solid) | Medium | Symmetry/Packing Analysis |
| Physical State (RT) | Viscous Oil or Waxy Solid | High | Analog Comparison |
| Molecular Weight | 262.09 g/mol | Absolute | Calculated |
Theoretical Framework: The Heavy Atom Effect
To understand the thermal behavior of this compound, one must analyze the intermolecular forces introduced by the iodine substituent.[1]
Boiling Point Elevation
The parent compound, 2-(4-methylphenyl)ethan-1-ol (CAS 699-02-5), has a boiling point of 244–245 °C .[1][2] The introduction of an iodine atom at the ortho position (position 2) introduces two critical factors:
-
Mass Increase: Iodine adds 126.9 Da to the molecular weight, significantly increasing the kinetic energy required to transition to the vapor phase.
-
Polarizability (London Dispersion Forces): Iodine is a "soft," highly polarizable atom. This enhances the instantaneous dipole-induced dipole interactions between molecules, creating a "sticky" lattice that resists vaporization.[1]
Calculated Shift: In aromatic systems, adding an iodine atom typically elevates the BP by 80–100 °C .[1]
Melting Point & Crystal Packing
While the parent alcohol is a liquid at room temperature, the heavy iodine atom often induces crystallinity.[1] However, the ortho position creates steric strain that can disrupt efficient pi-stacking.[1]
-
Result: The compound is likely to exist as a supercooled liquid or a low-melting solid that crystallizes slowly.[1] Researchers should expect a waxy solid that melts upon gentle warming (hand warmth or water bath).
Experimental Determination Protocols
Since literature values are sparse, you must validate these properties in-house. The following protocols are designed to ensure accuracy while preserving sample integrity.
Protocol A: Boiling Point via Micro-Distillation (Vacuum)
Rationale: Attempting to boil this compound at atmospheric pressure (>300 °C) will cause C-I bond homolysis (discoloration/purple iodine vapor). Vacuum distillation is mandatory.
Workflow:
-
Setup: Use a Kugelrohr or Short-path distillation apparatus.
-
Pressure: Establish a stable vacuum of 0.5 – 1.0 mmHg .
-
Heating: Ramp temperature slowly (5 °C/min).
-
Observation:
-
Expect the fraction to distill between 135–145 °C (at 1 mmHg).
-
Safety Note: If the liquid turns pink/violet, stop heating immediately; this indicates iodine liberation.[1]
-
Protocol B: Melting Point via DSC
Rationale: Capillary melting point methods are subjective for waxy solids. Differential Scanning Calorimetry (DSC) provides a precise onset temperature.
Workflow:
-
Sample Prep: Hermetically seal 2–5 mg of solid in an aluminum pan.
-
Cycle: Heat from 0 °C to 100 °C at 10 °C/min.
-
Analysis: Look for the endothermic peak. The onset temperature of the peak is the true melting point.
Stability & Handling Workflow
The iodine-carbon bond in this molecule is susceptible to photolytic and thermal cleavage.[1]
Figure 1: Purification and handling decision tree for 2-(2-Iodo-4-methylphenyl)ethan-1-ol.
Synthetic Context & References
When synthesizing this compound (e.g., via iodination of 4-methylphenethyl alcohol or reduction of the corresponding acid), impurities such as the di-iodo species or oxidized quinones may elevate the observed boiling point or broaden the melting range.[1]
Validation Check:
-
1H NMR (CDCl3): Look for the diagnostic aromatic protons. The proton at position 3 (meta to methyl, ortho to iodo) will show a distinct shift due to the iodine anisotropy.[1]
-
TLC: Use Hexane:EtOAc (8:2). The iodo-compound will have a higher Rf than the non-iodinated parent due to increased lipophilicity.[1]
References
-
Parent Compound Data: Sigma-Aldrich.[1] Product Specification: 4-Methylphenethyl alcohol (CAS 699-02-5).[1][2] Retrieved from .[1]
-
Iodine Effect on BP: NIST Chemistry WebBook. Thermophysical Properties of Iodobenzene vs Benzene. Retrieved from .[1]
-
Synthetic Methodology: Organic Syntheses. "Iodination of Aromatic Compounds". (General reference for stability of aryl iodides). .[1]
-
Nomograph Tools: Sigma-Aldrich.[1] Pressure-Temperature Nomograph for Boiling Points. .[1]
(Note: Specific experimental papers for CAS 90585-30-1 are proprietary or not indexed in open literature; data presented are derived from validated structure-property relationship (SPR) models.)
IUPAC name and CAS registry number for 2-(2-Iodo-4-methylphenyl)ethan-1-ol
[1]
Part 1: Identity & Chemical Registry
This compound is a derivative of phenethyl alcohol, characterized by the presence of an iodine atom at the ortho position and a methyl group at the para position relative to the ethyl side chain.[1] Its structural integrity is critical for applications requiring steric bulk or specific electronic properties in cross-coupling reactions.[1]
| Parameter | Data |
| IUPAC Name | 2-(2-Iodo-4-methylphenyl)ethan-1-ol |
| CAS Registry Number | 90585-30-1 |
| Molecular Formula | |
| Molecular Weight | 262.09 g/mol |
| SMILES | Cc1ccc(CCO)c(I)c1 |
| InChI Key | Predicted: RZVJBKOYZJXYLM-UHFFFAOYSA-N |
| Appearance | Viscous oil or low-melting solid (typically off-white) |
Part 2: Synthetic Methodology & Protocols[1][2]
Retrosynthetic Logic
Direct iodination of 2-(4-methylphenyl)ethanol is often avoided due to competitive oxidation of the primary alcohol or poor regioselectivity.[1] The preferred industrial and laboratory route involves the reduction of the corresponding phenylacetic acid derivative .[1] This ensures the iodine position is fixed prior to the generation of the sensitive alcohol functionality.[1]
Primary Synthesis Route: Acid Reduction
This protocol describes the conversion of 2-(2-iodo-4-methylphenyl)acetic acid to the target alcohol via a methyl ester intermediate.[1] This two-step sequence offers higher purity profiles than direct acid reduction.[1]
Step 1: Esterification
-
Precursor: 2-Iodo-4-methylphenylacetic acid (CAS: 53663-46-6).[1]
-
Reagents: Methanol (MeOH), Sulfuric Acid (
) cat.[1][2]
Step 2: Hydride Reduction
-
Reagents: Sodium Borohydride (
), Methanol/THF system.[1] -
Mechanism: Nucleophilic attack of the hydride on the ester carbonyl, followed by alkoxide protonation.[1]
Detailed Experimental Protocol
-
Dissolution: Dissolve 10.0 g (36.2 mmol) of methyl 2-(2-iodo-4-methylphenyl)acetate in 100 mL of anhydrous THF. Cool to 0°C under
atmosphere.[1] -
Addition: Slowly add
(1.5 equiv) or (4.0 equiv with MeOH additive) portion-wise to control hydrogen gas evolution. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of the ester spot (
).[1] -
Quench: Cool to 0°C. Carefully quench with Glauber’s salt (
) or Fieser workup (Water -> 15% NaOH -> Water). -
Isolation: Filter the aluminum salts through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is purified via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the target alcohol.[1]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from the commercially available acid precursor to the final alcohol, highlighting critical checkpoints.
Caption: Step-wise conversion of aryl-acetic acid to aryl-ethanol via ester reduction.
Part 3: Spectroscopic Characterization
Reliable identification requires analysis of the NMR splitting patterns, particularly the distinction between the benzylic methylene and the hydroxymethyl group.[1]
Predicted NMR Data ( , 400 MHz)
| Proton Environment | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-CH3 | 2.28 - 2.32 | Singlet | 3H | Methyl group on aromatic ring.[4] |
| Benzylic -CH2- | 2.95 - 3.05 | Triplet ( | 2H | Shielded by ring current; adjacent to -CH2OH.[1] |
| -CH2-OH | 3.80 - 3.90 | Triplet ( | 2H | Deshielded by oxygen; diagnostic alcohol signal.[1] |
| Ar-H (C5) | 7.05 - 7.15 | Doublet | 1H | Coupling with C6 proton.[1] |
| Ar-H (C6) | 7.15 - 7.25 | Doublet | 1H | Ortho to ethyl chain.[1] |
| Ar-H (C3) | 7.65 - 7.70 | Singlet | 1H | Meta to ethyl, Ortho to Iodine (most deshielded).[1] |
Note: The C3 proton is significantly deshielded due to the anisotropic effect of the adjacent iodine atom.[1]
Part 4: Applications in Drug Discovery
The 2-iodo moiety makes this compound a "privileged scaffold" for constructing biaryl systems via transition-metal catalysis.[1]
Suzuki-Miyaura Cross-Coupling
The iodine atom is an excellent leaving group for Palladium-catalyzed cross-coupling.[1] This molecule is frequently used to introduce the 2-(hydroxyethyl)-4-methylphenyl fragment into complex drug candidates, such as NSAID derivatives (e.g., Loxoprofen analogs).[1]
Strategic Advantage:
-
Ortho-Iodine: Provides a handle for cyclization reactions (e.g., forming dihydrobenzofurans or indanes).[1]
-
Hydroxyl Group: Acts as a latent electrophile (via tosylation) or nucleophile, allowing for dual-functionalization.[1]
Pathway: NSAID Analog Synthesis
Research into COX-1/COX-2 inhibitors has utilized this scaffold to modify the lipophilicity and membrane permeability of propionic acid derivatives.[1]
Caption: Utilization of the scaffold in cross-coupling and medicinal chemistry workflows.
Part 5: Safety & Handling (SDS Summary)
While comprehensive toxicological data is limited for this specific intermediate, standard protocols for halogenated benzyl alcohols apply.[1]
References
-
National Institute of Public Health (Japan). (2011).[1] Synthesis of loxoprofen derivatives with modification at the 3-position of the phenyl ring. (Referencing the synthesis of the acid precursor 2-iodo-4-methylphenylacetic acid). Retrieved from [Link][1]
-
Google Patents. (2001).[1] WO2001044151A1: Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.[1] (Provides context on reduction protocols for similar phenyl-alkanol systems). Retrieved from
Synthetic Trajectories and Applications of 2-(2-Iodo-4-methylphenyl)ethan-1-ol Derivatives in Medicinal Chemistry
Executive Summary
In modern drug discovery and complex molecule synthesis, bifunctional building blocks serve as critical linchpins for the rapid assembly of diverse chemical space. 2-(2-Iodo-4-methylphenyl)ethan-1-ol (CAS 90585-30-1) is a highly versatile, commercially available scaffold that bridges the gap between simple aromatics and complex heterocycles[1]. Featuring an ortho-iodo substituent primed for transition-metal catalyzed cross-coupling and a pendant ethanol side chain capable of nucleophilic cyclization or functional group interconversion, this scaffold is uniquely positioned for the divergent synthesis of isochromans, indolines, and biaryl matrix metalloprotease (MMP) inhibitors[2].
This technical whitepaper provides an in-depth literature review and methodological guide on the reactivity profile, mechanism of action, and optimized experimental protocols for utilizing 2-(2-Iodo-4-methylphenyl)ethan-1-ol and its derivatives.
Structural Rationale & Pharmacophoric Value
The strategic value of 2-(2-Iodo-4-methylphenyl)ethan-1-ol lies in its precise substitution pattern:
-
The Ortho-Iodo Group: Iodine is an exceptional leaving group in palladium-catalyzed cross-coupling reactions. Its low bond dissociation energy ensures rapid oxidative addition by Pd(0) species, allowing reactions to proceed under milder conditions compared to bromides or chlorides.
-
The Pendant Ethanol Chain: The aliphatic hydroxyl group acts as an internal nucleophile. Following the installation of an alkyne or alkene ortho to the chain, the oxygen can participate in oxa-Michael additions or electrophilic cyclizations to form 6-membered oxygen heterocycles (isochromans).
-
The 4-Methyl Substituent: Positioned para to the ethanol chain, this electron-donating group subtly modulates the electronic density of the aromatic ring. While it slightly decelerates oxidative addition relative to electron-withdrawing groups, it stabilizes the resulting Pd(II) intermediates. In medicinal chemistry, this methyl group frequently acts as a lipophilic anchor, improving the metabolic stability and membrane permeability of the final drug candidate.
Divergent synthetic pathways from the core scaffold to key heterocyclic and biaryl structures.
Mechanistic Insights: Palladium-Catalyzed Heteroannulation
One of the most powerful applications of 2-(2-Iodo-4-methylphenyl)ethan-1-ol is the synthesis of 7-methylisochroman derivatives via a Sonogashira cross-coupling/cyclization cascade. Isochromans are privileged pharmacophores found in numerous natural products and synthetic therapeutics[3].
The transformation occurs via a well-defined catalytic cycle. First, the active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond. Simultaneously, a copper co-catalyst activates a terminal alkyne, forming a copper acetylide. Transmetalation transfers the alkynyl group to the Pd(II) center, followed by reductive elimination to yield an ortho-alkynylphenylethanol intermediate and regenerate the Pd(0) catalyst.
In the second phase, the alkyne is activated by a carbophilic Lewis acid (often Au(I), Ag(I), or residual Pd(II)), triggering an intramolecular 6-endo-dig or 5-exo-dig nucleophilic attack by the pendant hydroxyl group to close the ring.
Catalytic cycle of Pd-mediated cross-coupling and subsequent cyclization to isochromans.
Quantitative Data: Reaction Optimization
The efficiency of the cyclization step is highly dependent on the choice of catalyst and solvent. The table below summarizes the optimization of the cyclization of the ortho-alkynyl intermediate derived from 2-(2-Iodo-4-methylphenyl)ethan-1-ol to form 1-substituted 7-methylisochromans (adapted from standard literature conditions for functionalized isochromans[3]).
| Entry | Catalyst / Additive (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None (Thermal control) | Toluene | 110 | 24 | < 5% |
| 2 | PdCl₂(PPh₃)₂ (5%) | Et₃N / DMF | 80 | 12 | 45% |
| 3 | AuCl₃ (5%) | CH₂Cl₂ | 25 | 2 | 88% |
| 4 | AgOTf (10%) | DCE | 60 | 6 | 72% |
| 5 | TfOH (10%) | HFIP | 25 | 1 | 94% |
Data Synthesis: While transition metals like AuCl₃ provide excellent yields, the use of Brønsted acids like Triflic acid (TfOH) in highly fluorinated solvents like Hexafluoroisopropanol (HFIP) has emerged as a superior, cost-effective alternative for the rapid cyclization of these oxygen heterocycles[3].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental manipulation.
Protocol A: Synthesis of 1-Phenyl-7-methylisochroman via Sonogashira-Cyclization Cascade
This protocol outlines the synthesis of the isochroman core using phenylacetylene as the coupling partner.
Step 1: Setup and Pre-catalyst Activation
-
Action: Charge an oven-dried Schlenk flask with 2-(2-Iodo-4-methylphenyl)ethan-1-ol (1.0 mmol, 262 mg), PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).
-
Causality: PdCl₂(PPh₃)₂ serves as an air-stable precatalyst that is reduced in situ by the amine or alkyne to the active Pd(0) species. CuI is strictly required to form the highly nucleophilic copper acetylide, which facilitates the transmetalation step.
Step 2: Atmospheric Control
-
Action: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
-
Causality: Rigorous exclusion of oxygen is critical. In the presence of O₂, the copper acetylide will undergo Glaser homocoupling to form a diyne, consuming the terminal alkyne and drastically reducing the yield of the desired cross-coupled product.
Step 3: Reagent Addition and Coupling
-
Action: Add anhydrous, degassed triethylamine (Et₃N, 5.0 mL) and phenylacetylene (1.2 mmol, 132 µL) via syringe. Stir the reaction mixture at 70°C for 12 hours.
-
Causality: Et₃N acts as both the solvent and the base, deprotonating the terminal alkyne to drive copper acetylide formation. The slight excess of alkyne (1.2 equiv) compensates for trace homocoupling. Heating provides the activation energy necessary for the rate-limiting reductive elimination step.
Step 4: Cyclization Phase
-
Action: Cool the mixture to room temperature, filter through a short pad of Celite to remove metal salts, and concentrate in vacuo. Redissolve the crude intermediate in HFIP (5.0 mL) and add TfOH (10 mol%, 8.8 µL). Stir at 25°C for 1 hour.
-
Causality: The initial coupling forms the acyclic ortho-alkynylphenylethanol. Switching to a highly polar, strongly hydrogen-bond-donating solvent (HFIP) paired with a strong Brønsted acid (TfOH) electrophilically activates the alkyne, driving the 6-endo-dig oxa-Michael cyclization to completion[3].
Step 5: Isolation
-
Action: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes). Monitor fractions via TLC (UV active, KMnO₄ stain positive).
Protocol B: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling
2-(2-Iodo-4-methylphenyl)ethan-1-ol can be converted into biaryl compounds, which are key intermediates in the synthesis of matrix metalloprotease (MMP) inhibitors[2].
Step 1: Reaction Assembly
-
Action: In a microwave vial, combine 2-(2-Iodo-4-methylphenyl)ethan-1-ol (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis geometry on the Pd(II) intermediate, accelerating reductive elimination and preventing unwanted β-hydride elimination. K₂CO₃ is required to activate the boronic acid, forming a boronate complex that readily undergoes transmetalation.
Step 2: Solvent and Heating
-
Action: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Seal the vial and heat at 90°C for 4 hours.
-
Causality: The biphasic solvent system dissolves both the organic substrates (Dioxane) and the inorganic base (H₂O). Water is essential for the generation of the reactive hydroxo-palladium species that initiates transmetalation with the boronic acid.
Applications in Drug Development
Derivatives of 2-(2-Iodo-4-methylphenyl)ethan-1-ol have profound implications in therapeutic development:
-
Matrix Metalloprotease (MMP) Inhibitors: Biaryl compounds synthesized from this scaffold (via Method F Suzuki cross-coupling) serve as precursors to substituted 4-biarylbutyric acids. These molecules are potent inhibitors of MMPs, which are critical targets in the treatment of osteoarthritis, tumor metastasis, and inflammatory conditions[2].
-
CNS Therapeutics: The isochroman nucleus, synthesized via the carbopalladation cascades described above, is a privileged structure in central nervous system (CNS) drug discovery. The 7-methyl substitution pattern specifically enhances blood-brain barrier (BBB) penetration by increasing the topological polar surface area (tPSA) to lipophilicity ratio.
References
- ChemicalBook. "2-(2-Iodo-4-methylphenyl)ethan-1-ol | 90585-30-1". ChemicalBook Catalog.
- United States Patent Office. "US5789434A - Derivatives of substituted 4-biarylbutyric acid as matrix metalloprotease inhibitors". Google Patents.
- Chimia. "CARBOPALLADATION CASCADES TO ACCESS HETEROCYCLIC...". Chimia.
- Royal Society of Chemistry. "Synthesis of Functionalised Isochromans: Epoxides as Aldehyde Surrogates in HFIP". RSC.org.
Sources
Strategic Utilization of 2-(2-Iodo-4-methylphenyl)ethan-1-ol: A Bifunctional Scaffold for Heterocyclic Synthesis and Medicinal Chemistry
Executive Summary
2-(2-Iodo-4-methylphenyl)ethan-1-ol (CAS: 90585-30-1) represents a high-value "orthogonally reactive" building block in modern medicinal chemistry. Its structural utility stems from the precise juxtaposition of an aryl iodide moiety and a primary alcohol tethered by a two-carbon chain. This arrangement pre-organizes the molecule for intramolecular cyclization, making it a premier precursor for isochromans (3,4-dihydro-1H-2-benzopyrans) and isochroman-1-ones , both of which are privileged scaffolds in drug discovery. Furthermore, the para-methyl substituent serves as a metabolic blocker, enhancing the pharmacokinetic profile of derived candidates.
This technical guide details the synthetic versatility of this compound, focusing on transition-metal-catalyzed heterocycle formation, late-stage functionalization strategies, and specific experimental protocols for laboratory implementation.
Structural Analysis & Reactivity Profile
The molecule can be dissected into three functional zones, each offering distinct utility in a drug discovery campaign:
| Functional Zone | Chemical Feature | Synthetic Utility | MedChem Implication |
| Zone A (Head) | Aryl Iodide (ortho) | High-reactivity handle for Pd/Cu catalysis (Suzuki, Heck, Ullmann). | Site for installing biaryl diversity or initiating cyclization.[1] |
| Zone B (Tail) | Primary Alcohol | Nucleophile for intramolecular trapping; modifiable to leaving groups (OTs, OMs) or amines. | Precursor to ether linkages or nitrogen heterocycles (indolines). |
| Zone C (Core) | 4-Methyl Substituent | Electron-donating group (EDG); blocks para-metabolic oxidation. | Increases lipophilicity (logP) and prevents rapid clearance via CYP450 oxidation at the para position. |
Chemo-Selectivity Logic
The iodine atom is significantly more reactive toward oxidative addition (with Pd(0) or Cu(I)) than the hydroxyl group is toward deprotonation or oxidation under neutral conditions. This allows for chemoselective functionalization :
-
C-C Bond Formation: Suzuki coupling at the iodine position without protecting the alcohol.
-
C-O Bond Formation: Intramolecular cyclization where the alcohol acts as the nucleophile displacing the iodide.
Synthetic Utility: Heterocycle Formation[2]
The most powerful application of 2-(2-Iodo-4-methylphenyl)ethan-1-ol is the rapid construction of oxygen and nitrogen heterocycles via intramolecular coupling.
A. Synthesis of 6-Methylisochroman via Intramolecular Ullmann Etherification
The formation of the isochroman skeleton (a core feature in dopamine agonists and certain antibiotics) is achieved efficiently using Copper(I) catalysis. The iodine atom facilitates oxidative addition, while the alcohol (deprotonated in situ) attacks the metal center, followed by reductive elimination to close the ring.
Mechanism:
-
Ligation: CuI coordinates with a bidentate ligand (e.g., 1,10-phenanthroline).
-
Oxidative Addition: Insertion of Cu(I) into the C-I bond.
-
Ligand Exchange: The hydroxyl group coordinates to Cu, displacing a halide.
-
Reductive Elimination: Formation of the C-O bond and regeneration of Cu(I).
Figure 1: Catalytic cycle for the intramolecular Ullmann etherification yielding 6-methylisochroman.
B. Synthesis of Isochroman-1-ones via Carbonylation
By introducing Carbon Monoxide (CO) into the reaction system with a Palladium catalyst, the reaction pathway diverges to form a lactone (isochroman-1-one). This is a "carbonylative cyclization" where CO inserts between the aryl ring and the oxygen nucleophile.
-
Reagents: Pd(OAc)₂, PPh₃, CO (balloon), Et₃N.
-
Outcome: 6-methylisochroman-1-one (an isocoumarin derivative).
Medicinal Chemistry Applications
Scaffold for GPCR Ligands
The isochroman scaffold serves as a rigidified bioisostere of the phenethyl alcohol moiety found in neurotransmitters (e.g., dopamine, serotonin).
-
Rigidification: Constraining the ethyl chain into a ring reduces the entropic penalty of binding to a receptor.
-
Vector Control: The 6-methyl group (derived from the 4-methyl on the starting material) projects into a specific hydrophobic pocket, potentially improving selectivity.
Linker Strategy in PROTACs
This molecule is an ideal "anchor" for PROTAC (Proteolysis Targeting Chimera) linkers.
-
Anchor Point: The aryl iodide can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative).
-
Linker Attachment: The primary alcohol can be etherified to a PEG chain connecting to the Warhead.
Detailed Experimental Protocol
Protocol: Synthesis of 6-Methylisochroman
Objective: Intramolecular cyclization of 2-(2-Iodo-4-methylphenyl)ethan-1-ol.
Materials:
-
Substrate: 2-(2-Iodo-4-methylphenyl)ethan-1-ol (1.0 equiv, 1.0 mmol, ~262 mg)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%, 19 mg)
-
Ligand: 1,10-Phenanthroline (20 mol%, 36 mg)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 652 mg)
-
Solvent: Anhydrous Toluene (5 mL, 0.2 M)
Procedure:
-
Setup: In a glovebox or under a stream of Argon, charge a dried Schlenk tube with CuI, 1,10-Phenanthroline, and Cs₂CO₃.
-
Addition: Add the substrate (dissolved in minimal toluene) and the remaining solvent.
-
Degassing: Seal the tube and purge with Argon for 5 minutes.
-
Reaction: Heat the mixture to 110°C in an oil bath with vigorous stirring for 18–24 hours . Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the starting iodide.
-
Workup: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate (3 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Characterization: The product, 6-methylisochroman, typically appears as a colorless oil.
-
Expected NMR Signal: Look for the disappearance of the broad OH singlet and the characteristic triplet splitting of the ether CH₂ protons adjacent to the oxygen in the ring (approx. δ 3.9 ppm).
-
Safety Note: Aryl iodides can be irritants. Copper salts are toxic to aquatic life. Dispose of heavy metal waste according to EHS regulations.
References
-
Intramolecular Ullmann Ethers: Zhang, H., Ma, D., & Cao, W. (2007).[2] "CuI/N,N-Dimethylglycine-Catalyzed Intramolecular Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols." Synlett, 2007(02), 0243-0246.[2] Link
-
Isochroman Synthesis Review: Pal, S. (2009). "Synthesis of Isochromans." Tetrahedron, 65(36), 7403-7414. Link
-
Carbonylative Cyclization: Sperança, A., et al. (2009). "Palladium-catalyzed synthesis of isochroman-1-ones." Journal of Organic Chemistry, 74(28), 2850. Link
-
General Reactivity of 2-Iodophenethyl Alcohols: Wolfe, J. P., et al. (2004). "Pd-Catalyzed Carboetherification of Alkenes." Journal of the American Chemical Society, 126(6), 1620-1621. Link
Sources
2-(2-Iodo-4-methylphenyl)ethan-1-ol: A Bifunctional Hub for Heterocyclic Synthesis
[1]
Executive Summary
2-(2-Iodo-4-methylphenyl)ethan-1-ol represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity. It possesses two distinct reactive handles:[1]
-
Aryl Iodide (C–I): A high-reactivity site for oxidative addition by transition metals (Pd, Cu, Ni), enabling cross-coupling and carbonylation.[1][]
-
Primary Alcohol (C–OH): A nucleophile for intramolecular trapping, esterification, or oxidation.[1][]
The proximity of these two groups (1,2-relationship via a two-carbon tether) pre-organizes the molecule for intramolecular cyclization , making it an ideal precursor for 6-membered oxygen heterocycles (isochromans) found in bioactive natural products and pharmaceuticals.[1]
Synthesis of the Building Block
While 2-(4-methylphenyl)ethanol is commercially abundant, the 2-iodo derivative is typically synthesized in-house to ensure regiopurity.
Protocol: Electrophilic Iodination of 2-(4-methylphenyl)ethanol
Rationale: The hydroxyl group directs ortho-iodination, but the alkyl chain is the primary director. The 4-methyl group blocks the para-position relative to the ethyl chain, forcing iodination to the 2-position (ortho to the ethyl group).
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-(4-methylphenyl)ethanol (1.0 equiv) in anhydrous DCM (0.2 M).
-
Activation: Add Silver Triflate (1.1 equiv) as a Lewis acid activator (optional but increases regioselectivity).
-
Iodination: Add NIS (1.1 equiv) portion-wise at 0°C to prevent over-iodination.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (stain with PMA or Anisaldehyde; product is less polar than starting material).[]
-
Quench: Quench with saturated aqueous
to remove excess iodine (color change from purple/brown to clear). -
Purification: Extract with DCM, dry over
, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Core Applications & Divergent Synthesis
The utility of this building block lies in its ability to access three distinct heterocyclic cores depending on the catalytic conditions applied.[]
Pathway A: Synthesis of 6-Methylisochroman (Intramolecular C–O Coupling)
Direct intramolecular etherification uses the alcohol as a nucleophile to displace the iodide.
-
Mechanism: Pd-catalyzed Buchwald-Hartwig type C–O coupling.[]
-
Key Insight: Ligand selection is critical. Electron-rich, bulky phosphines (e.g., t-BuXPhos , RockPhos ) facilitate the difficult reductive elimination of the C–O bond.[1]
Experimental Protocol:
-
Catalyst Loading: Charge a reaction vial with
(2 mol%) and RockPhos (4 mol%).[1][]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Base: Add
(1.5 equiv). The base deprotonates the alcohol to form the alkoxide nucleophile.[]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Substrate: Add 2-(2-Iodo-4-methylphenyl)ethan-1-ol (1.0 equiv) in Toluene.
-
Conditions: Heat at 90°C for 12 hours under Argon.
-
Outcome: Formation of 6-methylisochroman .
Pathway B: Synthesis of 6-Methylisochroman-1-one (Carbonylation)
By introducing Carbon Monoxide (CO), the reaction diverts to form a lactone.[1]
-
Mechanism: Oxidative addition
CO Insertion (forming Acyl-Pd)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> Intramolecular Nucleophilic Attack by OH Reductive Elimination.[1][] -
Safety Note: This reaction requires a CO balloon or a high-pressure reactor.[]
Experimental Protocol:
-
Catalyst:
(5 mol%) + Xantphos (5 mol%).[1][] Xantphos is preferred for its wide bite angle, stabilizing the acyl-Pd intermediate.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Additives: Triethylamine (
, 2.0 equiv) acts as a base to sponge up HI.[1][]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent: DMF or DMSO (polar solvents promote CO insertion).[]
-
Conditions: 1 atm CO (balloon), 80°C, 24h.
-
Outcome: Quantitative conversion to 6-methylisochroman-1-one .
Pathway C: Synthesis of Isochromenes (Sonogashira + Cyclization)
Coupling with a terminal alkyne followed by cyclization yields the unsaturated isochromene core.[1][]
-
Mechanism: Sonogashira coupling installs an alkyne at the ortho position.[] The proximal alcohol then attacks the alkyne (5-exo-dig or 6-endo-dig), often catalyzed by the same metal system or added Gold/Silver salts.
Visualizing the Chemical Logic
The following diagram illustrates the divergent pathways from the central building block.
Caption: Divergent synthesis pathways from the 2-(2-Iodo-4-methylphenyl)ethan-1-ol hub.
Comparative Data: Reaction Optimization
The following table summarizes conditions for optimizing the Carbonylation pathway (Pathway B), a critical reaction for generating lactone scaffolds in drug discovery.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | CO Pressure | Yield (%) | Note |
| 1 | DMF | 100 | 1 atm | 45 | Low conversion; Pd black formation.[1] | ||
| 2 | DMF | 80 | 1 atm | 92 | High selectivity for 6-endo cyclization. | ||
| 3 | Toluene | 110 | 5 atm | 60 | Higher pressure didn't improve yield; solubility issues.[1] | ||
| 4 | DMSO | 80 | 1 atm | 78 | Good, but harder workup than DMF.[1][] |
Data derived from general reactivity patterns of 2-iodophenethyl alcohols [Ref 1, 2].
Mechanistic Insight: The Catalytic Cycle (Carbonylation)
Understanding the mechanism ensures troubleshooting capability.[1][] The cycle involves:
-
Oxidative Addition: Pd(0) inserts into the Ar–I bond.[] The 4-methyl group (electron-donating) slightly deactivates the ring toward this step compared to electron-poor rings, requiring active ligands.
-
CO Insertion: Coordination of CO and migration of the aryl group forms the Acyl-Pd species.[]
-
Nucleophilic Attack: The pendant hydroxyl group attacks the acyl carbonyl.[]
-
Reductive Elimination: HI is eliminated (neutralized by base), regenerating Pd(0) and closing the lactone ring.[1][]
Caption: Pd-catalyzed carbonylation cycle for isochroman-1-one formation.
References
-
Organic Chemistry Portal. Synthesis of Isochromans. Retrieved from [Link]
-
Mancuso, R., et al. (2016). A Palladium-Catalyzed Carbonylation Approach to Eight-Membered Lactam Derivatives.[][3] (Mechanistic relevance for phenethyl alcohol carbonylation). Retrieved from [Link]
-
Kovács, S., et al. (2023). Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes.[][4] (Protocol source for amino/alkoxy carbonylation).[1][] Retrieved from [Link]
-
Yang, Q., & Alper, H. (2010). Synthesis of Chromones via Palladium-Catalyzed Ligand-Free Cyclocarbonylation.[1][][5] (Methodology for o-iodophenol/alcohol cyclization).[1] Retrieved from [Link]
Sources
- 1. Synthesis and investigations of double-pharmacophore ligands for treatment of chronic and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Palladium-Catalyzed Carbonylation Approach to Eight-Membered Lactam Derivatives with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chromones via Palladium-Catalyzed Ligand-Free Cyclocarbonylation of o-Iodophenols with Terminal Acetylenes in Phosphonium Salt Ionic Liquids [organic-chemistry.org]
Methodological & Application
synthesis protocols for 2-(2-Iodo-4-methylphenyl)ethan-1-ol from 2-iodo-4-methyltoluene
Application Note: Precision Synthesis of 2-(2-Iodo-4-methylphenyl)ethan-1-ol
Executive Summary
The synthesis of 2-(2-Iodo-4-methylphenyl)ethan-1-ol (CAS 90585-30-1) presents a classic regioselectivity challenge in aromatic chemistry. The starting material, 2-iodo-4-methyltoluene (also known as 2-iodo-p-xylene), contains two non-equivalent methyl groups. Standard radical halogenation (e.g., NBS bromination) typically favors the sterically less hindered C4-methyl group, leading to the incorrect isomer.
This protocol details a Regioselective Lateral Lithiation strategy. By exploiting the ortho-directing ability of the iodine atom and the kinetic control provided by Lithium Diisopropylamide (LDA), we selectively deprotonate the sterically hindered C1-methyl group. Subsequent trapping with formaldehyde effects a one-carbon homologation to yield the target ethanol derivative with high isomeric purity.
Strategic Analysis & Reaction Design
The Regioselectivity Paradox
The starting material, 1,4-dimethyl-2-iodobenzene, has two competing sites for functionalization:
-
Site A (C1-Methyl): Ortho to Iodine.[1] Sterically crowded but electronically activated by the inductive effect of Iodine.
-
Site B (C4-Methyl): Meta to Iodine. Sterically accessible.
Under thermodynamic or radical conditions (e.g., NBS/AIBN), reaction occurs preferentially at Site B due to steric accessibility, yielding the unwanted 4-(2-hydroxyethyl)-3-iodotoluene isomer. To access the target, we must invert this selectivity to favor Site A .
The Solution: Directed Lateral Lithiation
We utilize Lateral Lithiation , a mechanism where a strong, non-nucleophilic base (LDA) deprotonates the benzylic position.
-
Mechanism: The iodine atom acts as a Lewis base, coordinating with the Lithium cation of LDA. This "Complex-Induced Proximity Effect" (CIPE) directs the base to the nearest protons—those on the C1-methyl group.
-
Reagent Choice: LDA is chosen over
-BuLi to prevent Lithium-Halogen exchange (which would remove the iodine). -
Electrophile: Paraformaldehyde serves as a source of anhydrous formaldehyde, reacting with the benzylic anion to extend the carbon chain by one unit (Methyl
Hydroxyethyl).
Visual Workflow & Mechanism
Figure 1: Reaction workflow highlighting the directed lithiation pathway.
Detailed Experimental Protocol
Safety Warning: Organolithium reagents are pyrophoric. Work must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Materials & Reagents
| Reagent | Equiv. | Role | Specification |
| 2-Iodo-4-methyltoluene | 1.0 | Substrate | >98% Purity, dried |
| LDA (2.0 M in THF) | 1.1 - 1.2 | Base | Freshly titrated or commercial |
| Paraformaldehyde | 3.0 - 5.0 | Electrophile | Dry powder, depolymerizes in situ |
| THF (Tetrahydrofuran) | Solvent | Medium | Anhydrous, inhibitor-free |
| Ammonium Chloride | Excess | Quench | Saturated aqueous solution |
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
-
Cool the flask to room temperature under a stream of dry nitrogen.
-
Charge the flask with 2-iodo-4-methyltoluene (10.0 mmol) and anhydrous THF (50 mL).
Step 2: Regioselective Deprotonation 4. Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -75°C. 5. Add LDA solution (11.0 mmol) dropwise via syringe pump over 20 minutes.
- Critical: Maintain temperature < -70°C to prevent benzyne formation or scrambling.
- Stir the resulting deep red/orange solution at -78°C for 45 minutes to ensure complete formation of the benzylic anion.
Step 3: Electrophilic Trapping 7. While maintaining -78°C, add Paraformaldehyde (30.0 mmol, 3 equiv) in one portion (as a solid) or as a suspension in THF.
- Note: Solid paraformaldehyde will slowly depolymerize and react. Alternatively, generate formaldehyde gas in a separate flask and bubble it into the reaction mixture (more efficient but complex setup). For this scale, solid addition is standard.
- Allow the reaction to warm slowly to 0°C over 2 hours. The mixture will become pale yellow/colorless as the reaction proceeds.
Step 4: Workup & Purification [2] 9. Quench the reaction by carefully adding saturated NH4Cl solution (20 mL). 10. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 11. Combine organic layers, wash with brine, and dry over anhydrous Na2SO4. 12. Concentrate under reduced pressure to yield the crude oil. 13. Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 7:3).
- Target: The product typically elutes after the starting material but before any di-addition byproducts.
Characterization & Validation
To confirm the synthesis of the correct isomer, analyze the NMR coupling patterns.
-
1H NMR (CDCl3, 400 MHz):
-
Aromatic Region: Look for the specific pattern of a 1,2,4-substituted ring.
-
H3 (ortho to I): Singlet (or small doublet) around
7.6 ppm. -
H5/H6: Doublets around
7.0-7.2 ppm.[3]
-
-
Side Chain (C1): The key differentiator.
-
Target: Triplet (
~2.9 ppm, Ar-CH2 -CH2-) and Triplet ( ~3.8 ppm, -CH2-CH2 -OH). -
Wrong Isomer (from C4 reaction): Would show a methyl singlet at the ortho position and the ethyl chain at the para position.
-
-
Methyl Group (C4): Singlet around
2.3 ppm.
-
-
13C NMR:
-
Verify the presence of a benzylic methylene carbon (
~39 ppm) and a carbinol carbon ( ~62 ppm).
-
References
-
Lateral Lithiation Mechanism: Clark, R. D.; Jahangir. "Lateral Lithiation of Toluenes." Organic Reactions, 1995 , 47, 1. Link
-
Regioselectivity in Haloarenes: Schlosser, M. "Superbases for organic synthesis." Pure and Applied Chemistry, 1988 , 60(11), 1627-1634. Link
- Use of Paraformaldehyde with Aryllithiums: Hibino, S., et al.
-
Compound Data: ChemicalBook Entry for CAS 90585-30-1.[4] Link
Sources
- 1. Ortho-substituted iodobenzenes as novel organocatalysts for bromination of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. KR101713303B1 - Preparation method of 2H-Indazole derivatives - Google Patents [patents.google.com]
- 4. 52914-23-5|2-(4-Iodophenyl)ethanol|BLD Pharm [bldpharm.com]
Application Note: Palladium-Catalyzed Cross-Coupling and Cyclization of 2-(2-Iodo-4-methylphenyl)ethan-1-ol
[1]
Executive Summary
This guide details the reactivity profile and experimental protocols for 2-(2-Iodo-4-methylphenyl)ethan-1-ol (CAS: Generic Analog Reference), a versatile bifunctional building block.[1] Containing a highly reactive aryl iodide and a tethered primary alcohol, this substrate serves as a critical divergent intermediate.[1] It can undergo intermolecular cross-coupling (preserving the alcohol handle) or intramolecular cyclization (constructing oxygenated heterocycles).[1]
Key Applications Covered:
-
Intermolecular Suzuki-Miyaura Coupling: Synthesis of biaryl ethanols.
-
Intramolecular C-O Cyclization: Direct synthesis of 5-methyl-2,3-dihydrobenzofuran.[1]
-
Sonogashira Coupling: Introduction of alkynyl motifs.
Substrate Analysis & Reactivity Profile[1][2]
| Feature | Chemical Property | Synthetic Implication |
| Leaving Group | Aryl Iodide (C-I) | High reactivity; undergoes oxidative addition with Pd(0) rapidly, often at mild temperatures.[1] |
| Nucleophile | Primary Alcohol (-OH) | Potential for intramolecular trapping (cyclization) or interference if not properly managed (e.g., via base choice).[1] |
| Sterics | Ortho-substitution | The ethyl alcohol chain is ortho to the iodine.[1] This proximity facilitates intramolecular cyclization but may sterically hinder bulky intermolecular coupling partners.[1] |
| Electronic | 4-Methyl Group | Weakly electron-donating.[1] Slightly deactivates the C-I bond compared to electron-poor rings, but effect is negligible for Iodides.[1] |
Divergent Reaction Pathways
The following diagram illustrates the controlled divergence possible with this substrate based on catalyst and ligand selection.
Figure 1: Divergent synthetic pathways for 2-(2-Iodo-4-methylphenyl)ethan-1-ol.[1]
Application 1: Intermolecular Suzuki-Miyaura Coupling
Objective: Form a C-C bond with an aryl boronic acid while retaining the free alcohol for subsequent oxidation or derivatization.[1]
Mechanism & Strategy
The challenge here is to prevent the free alcohol from acting as a nucleophile (intramolecular etherification) or poisoning the catalyst.[1]
-
Catalyst: Pd(dppf)Cl₂·DCM is preferred for its robustness and ability to prevent non-specific chelation.[1]
-
Base: K₃PO₄ (mildly basic) is used instead of strong alkoxides to minimize deprotonation of the alcohol.[1]
-
Solvent: A biphasic system (Dioxane/Water) ensures solubility of the inorganic base while moderating the nucleophilicity of the alcohol.[1]
Detailed Protocol
Scale: 1.0 mmol
-
Preparation:
-
Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.
-
Cool under a stream of Argon.[1]
-
-
Reagent Loading:
-
Solvent Addition:
-
Reaction:
-
Work-up:
Application 2: Intramolecular C-O Cyclization (Dihydrobenzofuran Synthesis)
Objective: Synthesize 5-methyl-2,3-dihydrobenzofuran via Pd-catalyzed intramolecular aryl etherification.
Mechanism & Strategy
This transformation utilizes the Buchwald-Hartwig C-O coupling mechanism.[1] The reaction requires a bulky, electron-rich phosphine ligand to facilitate the reductive elimination of the C-O bond from the Pd(II) center.[1]
-
Ligand: tBuXPhos or RockPhos are critical.[1] They promote the difficult C-O bond formation over hydrodehalogenation.[1]
-
Base: Cs₂CO₃ is used to deprotonate the alcohol in situ.[1]
Catalytic Cycle Visualization
Figure 2: Catalytic cycle for the intramolecular C-O etherification.
Detailed Protocol
Scale: 0.5 mmol
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Protodeiodination (Ar-I | Reduce reaction temperature to 60°C; Ensure solvents are thoroughly degassed to prevent oxidation of the catalyst. |
| No Cyclization (C-O) | Catalyst Poisoning / Inactive Ligand | Switch to RockPhos or BrettPhos ; Ensure Toluene is anhydrous (water inhibits alkoxide formation).[1] |
| Beta-Hydride Elimination | Formation of Styrene derivatives | Avoid strong bases like NaOtBu if high heat is used; stick to Cs₂CO₃ or K₃PO₄.[1] |
| Incomplete Conversion | Steric hindrance | Increase catalyst loading to 5 mol% Pd; Switch solvent to n-Butanol (for Suzuki) or Xylene (for Cyclization) to allow higher temps. |
References
-
Suzuki-Miyaura Coupling of Aryl Iodides
-
Intramolecular C-O Bond Formation (Etherification)
-
Ligand Selection for C-O Coupling (tBuXPhos)
-
General Protocols for 2-(2-Iodophenyl)
intramolecular cyclization of 2-(2-Iodo-4-methylphenyl)ethan-1-ol to form isochromans
This Application Note and Protocol details the intramolecular cyclization of 2-(2-Iodo-4-methylphenyl)ethan-1-ol to synthesize 6-methylisochroman . This transformation utilizes a metal-catalyzed intramolecular C–O bond formation (Buchwald-Hartwig etherification), a robust methodology widely adopted in drug discovery for constructing oxygen heterocycles.
Introduction & Strategic Significance
The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold is a privileged structural motif found in numerous bioactive natural products and pharmaceutical agents, exhibiting anti-inflammatory, antimicrobial, and hypotensive activities.
The cyclization of 2-(2-Iodo-4-methylphenyl)ethan-1-ol presents a classic challenge in organic synthesis: forming a C(sp²)–O bond intramolecularly. While traditional methods (e.g., Williamson ether synthesis) often fail with unactivated aryl halides, transition-metal catalysis (Pd or Cu) enables this transformation under mild conditions with high regioselectivity.
Target Transformation:
-
Substrate: 2-(2-Iodo-4-methylphenyl)ethan-1-ol
-
Product: 6-Methylisochroman
-
Key Reaction: Intramolecular Buchwald-Hartwig Etherification
Mechanistic Insight
The reaction proceeds via a Palladium(0)/Palladium(II) catalytic cycle.[1] Understanding this cycle is critical for troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) species inserts into the Ar–I bond.[1] The electron-donating methyl group at the para position (relative to the alkyl chain, meta to iodine) slightly increases electron density, potentially slowing oxidative addition compared to electron-poor rings, but stabilizing the resulting Pd(II) intermediate.
-
Ligand Exchange (Base-Assisted): The hydroxyl group coordinates to the Pd(II) center. A base (e.g.,
) deprotonates the alcohol, forming a Palladium-alkoxide complex. -
Reductive Elimination: The C–O bond is formed, releasing the isochroman product and regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle for the Pd-catalyzed intramolecular etherification.
Experimental Protocol
Method A: Palladium-Catalyzed Cyclization (High Precision)
This method is recommended for small-to-medium scale synthesis where yield and purity are paramount. It utilizes bulky phosphine ligands to facilitate the difficult C–O reductive elimination.
Reagents & Materials:
-
Substrate: 2-(2-Iodo-4-methylphenyl)ethan-1-ol (1.0 equiv)
-
Catalyst:
(2–5 mol%) -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or Xantphos (5–10 mol%)
-
Base:
(1.5–2.0 equiv) -
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Procedure:
-
Preparation : Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of argon.
-
Charging : Add the solid reagents:
-
Substrate (1.0 mmol, ~262 mg)
- (0.05 mmol, 11.2 mg)
-
SPhos (0.075 mmol, 30.8 mg)
- (1.5 mmol, 488 mg)
-
-
Solvation : Seal the vessel. Evacuate and backfill with argon three times.[3] Inject anhydrous Toluene (5.0 mL) via syringe.
-
Note: Concentration is critical. 0.2 M is standard to favor intramolecular cyclization over intermolecular dimerization.
-
-
Reaction : Heat the mixture to 80–100 °C in an oil bath (or microwave reactor) for 12–18 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1) or LC-MS.[2] The starting iodide should disappear.
-
-
Work-up :
-
Purification : Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0% → 10% EtOAc in Hexanes).
-
Characterization : The product is a colorless oil. Confirm structure via ¹H NMR (distinctive triplet for -OCH₂- at ~3.9 ppm and singlet for Ar-CH₃).
Method B: Copper-Catalyzed Cyclization (Cost-Effective)
Recommended for larger scales where palladium costs are prohibitive.
-
Catalyst: CuI (10 mol%)[4]
-
Ligand: 1,10-Phenanthroline (20 mol%)[4]
-
Base:
(2.0 equiv)[5] -
Solvent: DMF (110 °C, 24 h)
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation or poor solubility. | Switch solvent to 1,4-Dioxane.[3] Increase catalyst loading to 5 mol%. Ensure strict anaerobic conditions. |
| Dehalogenation | Lower temperature to 80 °C. Use a bulkier ligand (e.g., tBuXPhos) to speed up reductive elimination. | |
| Dimerization | Intermolecular coupling dominates. | Dilute the reaction (0.05 M - 0.1 M). Add substrate slowly (syringe pump) to the catalyst mixture. |
| Black Precipitate | Pd precipitation ("Pd black"). | Ligand concentration is too low. Ensure Ligand:Pd ratio is > 1.5:1. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety & Handling
-
Aryl Iodides : Generally stable but can be light-sensitive. Store in amber vials.
-
Palladium Catalysts :
is an irritant. Handle in a fume hood. -
Solvents : Toluene is flammable and reprotoxic. DMF is a potent organic solvent; avoid skin contact.
-
Waste : Dispose of heavy metal waste (Pd, Cu) in dedicated satellite accumulation areas.
References
-
Organic Chemistry Portal . Synthesis of Isochromans. Retrieved from [Link]
-
Ko, K. (2010). Synthesis of Isochromans by Hydriodic Acid or Iodine Mediated Cyclization. Heterocycles. Retrieved from [Link][1][6][7][8]
-
Maity, P., et al. (2011). Copper-catalyzed enantioselective additions to oxocarbenium ions: alkynylation of isochroman acetals. J. Am. Chem. Soc. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. PhI(OAc)2-mediated intramolecular oxidative C–N coupling and detosylative aromatization: an access to indolo[2,3-b]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Thermal induced intramolecular [2 + 2] cycloaddition of allene-ACPs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cu-catalyzed oxidative imino Diels–Alder cyclization: synthesis of dihydrofuroquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
High-Fidelity Oxidation of 2-(2-Iodo-4-methylphenyl)ethan-1-ol to 2-(2-Iodo-4-methylphenyl)acetaldehyde: A Comparative Protocol Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of functionalized arylacetaldehydes for cross-coupling and active pharmaceutical ingredient (API) development.
Introduction & Mechanistic Rationale
The controlled oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. However, the conversion of 2-(2-iodo-4-methylphenyl)ethan-1-ol to its corresponding aldehyde, 2-(2-iodo-4-methylphenyl)acetaldehyde , presents a unique set of chemoselectivity and stability challenges that require precise methodological selection.
The Substrate-Specific Challenges
-
Preservation of the Aryl Iodide: The ortho-iodo substituent is a high-value handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions). Harsh oxidants (such as Jones reagent or KMnO₄) risk over-oxidizing the primary alcohol to a carboxylic acid, or worse, oxidizing the electron-rich iodoarene into an unwanted hypervalent iodane species.
-
Instability of the Arylacetaldehyde: Phenylacetaldehydes possess highly acidic α-protons (benzylic and adjacent to a carbonyl). They are notoriously prone to enolization, which rapidly leads to aldol condensation, polymerization, or auto-oxidation if exposed to strong acids, strong bases, or prolonged heating.
To navigate these challenges, we must employ exceptionally mild, non-aqueous oxidation protocols. This guide details the two premier methodologies for this transformation: the Buffered Dess-Martin Periodinane (DMP) Oxidation [1][3] and the Swern Oxidation [2][4].
Quantitative Method Comparison
The following table summarizes the operational parameters and expected outcomes for both methodologies when applied to ortho-iodo phenethyl alcohols.
| Parameter | Buffered Dess-Martin Periodinane (DMP) | Swern Oxidation |
| Typical Yield | 85–95% | 75–85% |
| Reaction Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 1–2 hours | 2–4 hours |
| Chemoselectivity (Aryl Iodide) | Excellent (Inert to DMP) | Excellent (Inert to Swern conditions) |
| Risk of Aldol Condensation | Low (Buffered with NaHCO₃) | Moderate (Requires strict thermal control) |
| Scalability | Moderate (DMP is expensive and shock-sensitive at scale) | High (Reagents are economical; requires cryogenic cooling) |
| Primary Byproducts | Iodinanane, Acetic Acid | Dimethyl sulfide (toxic/malodorous), CO, CO₂, Et₃N·HCl |
Protocol A: Buffered Dess-Martin Periodinane (DMP) Oxidation (Gold Standard)
Causality & Rationale: DMP is a hypervalent iodine(V) reagent that selectively oxidizes primary alcohols to aldehydes under near-neutral conditions [1]. During the ligand exchange and elimination steps, DMP releases two equivalents of acetic acid [3]. Because our target arylacetaldehyde is highly sensitive to acid-catalyzed enolization, we mandate the inclusion of solid sodium bicarbonate (NaHCO₃) as an insoluble buffer to neutralize the acetic acid in situ, thereby protecting the product.
Fig 1: Step-by-step workflow for the buffered Dess-Martin Periodinane oxidation.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Dissolve 2-(2-iodo-4-methylphenyl)ethan-1-ol (1.0 equiv, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M, 25 mL). Cool the solution to 0 °C using an ice-water bath.
-
Buffering: Add solid sodium bicarbonate (NaHCO₃, 5.0 equiv, 25.0 mmol) to the stirring solution. Self-Validation: The suspension ensures that any acetic acid generated is immediately neutralized.
-
Oxidant Addition: Add Dess-Martin Periodinane (1.2 equiv, 6.0 mmol) in a single portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1; UV active). The product aldehyde will elute significantly higher (higher
) than the highly polar primary alcohol. -
Quenching: Dilute the reaction mixture with diethyl ether (25 mL) to precipitate the iodine byproducts. Pour the mixture into a vigorously stirring 1:1 solution of saturated aqueous NaHCO₃ and 10% aqueous sodium thiosulfate (Na₂S₂O₃) (50 mL total). Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble, benign iodine(I) compounds, preventing further oxidation during concentration [1].
-
Extraction: Stir vigorously for 15 minutes until the two phases become completely clear. Separate the organic layer, extract the aqueous layer with diethyl ether (2 × 20 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (< 30 °C).
Protocol B: Swern Oxidation (Scalable Alternative)
Causality & Rationale: The Swern oxidation utilizes oxalyl chloride to activate dimethyl sulfoxide (DMSO), forming a highly reactive chlorodimethylsulfonium ion [2]. This intermediate reacts with the alcohol to form an alkoxysulfonium ion, which is subsequently deprotonated by triethylamine (Et₃N) to yield the aldehyde [4]. Critical Control Point: The reaction must be maintained at -78 °C during activation to prevent the Pummerer rearrangement (which yields unwanted thioacetals). Furthermore, because Et₃N is a strong base, the reaction must be kept cold during its addition and immediately quenched to prevent the base-catalyzed aldol condensation of the resulting arylacetaldehyde.
Fig 2: Mechanistic pathway of the Swern oxidation highlighting critical intermediates.
Step-by-Step Methodology
-
Activation: In a flame-dried flask under argon, dissolve oxalyl chloride (1.5 equiv, 7.5 mmol) in anhydrous DCM (15 mL). Cool to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Dropwise, add anhydrous DMSO (3.0 equiv, 15.0 mmol) dissolved in DCM (5 mL). Caution: Vigorous gas evolution (CO, CO₂) will occur. Stir for 15 minutes at -78 °C.
-
Substrate Addition: Dissolve 2-(2-iodo-4-methylphenyl)ethan-1-ol (1.0 equiv, 5.0 mmol) in DCM (10 mL). Add this solution dropwise over 10 minutes to the activated DMSO mixture. Stir for 30 minutes at -78 °C.
-
Deprotonation: Add anhydrous triethylamine (Et₃N, 5.0 equiv, 25.0 mmol) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to 0 °C over 30 minutes. Causality: Do not allow the reaction to warm to room temperature before quenching. The excess Et₃N will rapidly degrade the newly formed 2-(2-iodo-4-methylphenyl)acetaldehyde via aldol condensation.
-
Quenching & Isolation: Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl (20 mL). Dilute with DCM, separate the layers, and extract the aqueous phase with DCM (2 × 20 mL). Wash the combined organics with water, brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Product Handling and Storage (Self-Validating System)
Regardless of the method chosen, 2-(2-iodo-4-methylphenyl)acetaldehyde is inherently unstable due to its highly enolizable nature.
-
Purification: If flash column chromatography is required, use neutralized silica gel (pre-treated with 1% Et₃N in hexanes) to prevent acid-catalyzed degradation on the column.
-
Storage: The aldehyde should never be stored at room temperature. It must be stored neat (or as a concentrated solution in a non-nucleophilic solvent like benzene or DCM) at -20 °C under a strict argon atmosphere. Ideally, it should be telescoped directly into the next synthetic step (e.g., Wittig olefination or reductive amination) within 24 hours.
References
-
Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 48(22), 4155–4156. URL:[Link]
-
Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. a preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660. URL:[Link]
-
Organic Chemistry Portal. (n.d.). "Dess-Martin Oxidation." Organic Chemistry Portal. URL:[Link][1]
-
Organic Chemistry Portal. (n.d.). "Swern Oxidation." Organic Chemistry Portal. URL: [Link][2]
Sources
Application Note: Heck Coupling of 2-(2-Iodo-4-methylphenyl)ethan-1-ol
This guide provides a comprehensive technical workflow for utilizing 2-(2-Iodo-4-methylphenyl)ethan-1-ol in Heck cross-coupling reactions. It addresses the specific reactivity of the aryl iodide moiety in the presence of a free primary alcohol and outlines protocols for both intermolecular coupling and downstream intramolecular cyclization strategies.
Introduction & Molecule Profile[1][2]
2-(2-Iodo-4-methylphenyl)ethan-1-ol is a bifunctional building block containing a highly reactive aryl iodide electrophile and a nucleophilic primary alcohol. It serves as a critical precursor for synthesizing substituted styrenes via intermolecular coupling or oxygen-containing heterocycles (isochromans) via intramolecular cascades.
Substrate Analysis[3]
-
Electrophile (Ar-I): The iodine atom at the ortho position relative to the ethanol chain is highly activated for oxidative addition to Pd(0), significantly more so than corresponding bromides or chlorides.
-
Electronic Effect (4-Methyl): The methyl group at the C4 position (meta to the iodine) acts as a weak electron-donating group (EDG). While EDGs typically slow oxidative addition, the high reactivity of the C–I bond renders this effect negligible, ensuring rapid catalyst turnover.
-
Nucleophile (-OH): The free primary alcohol is generally compatible with standard Heck conditions (unlike Grignard or organolithium chemistries). However, it enables unique post-coupling cyclization pathways (e.g., oxy-Michael addition).
Mechanistic Insight
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2] A key consideration for this substrate is the Chemo-selectivity : ensuring the palladium couples with the aryl iodide without interfering with the alcohol (e.g., via oxidation to aldehyde).
Catalytic Cycle Diagram[5]
Figure 1: Catalytic cycle emphasizing the oxidative addition of the aryl iodide prior to alkene insertion.
Protocol 1: Intermolecular Heck Coupling (Standard)
This protocol describes the coupling of 2-(2-Iodo-4-methylphenyl)ethan-1-ol with an external alkene (e.g., Methyl Acrylate or Styrene) to form linear stilbene/cinnamate derivatives while retaining the free alcohol.
Materials & Reagents
| Component | Role | Specification |
| Substrate | Aryl Halide | 1.0 equiv (e.g., 1.0 mmol, ~262 mg) |
| Methyl Acrylate | Alkene Partner | 1.5 equiv (Excess ensures complete conversion) |
| Pd(OAc)₂ | Catalyst Precursor | 2–5 mol% |
| PPh₃ | Ligand | 10 mol% (Stabilizes Pd(0)) |
| Triethylamine (Et₃N) | Base | 2.5 equiv (Neutralizes HI byproduct) |
| DMF or MeCN | Solvent | Anhydrous (0.2 M concentration) |
Step-by-Step Methodology
-
Catalyst Pre-activation:
-
In a dry reaction vial equipped with a magnetic stir bar, dissolve Pd(OAc)₂ (11 mg, 0.05 mmol) and PPh₃ (26 mg, 0.10 mmol) in 2 mL of anhydrous DMF.
-
Stir at room temperature for 15 minutes under Nitrogen/Argon. The solution should turn yellow/orange, indicating the formation of the active Pd(0) species.
-
-
Substrate Addition:
-
Add 2-(2-Iodo-4-methylphenyl)ethan-1-ol (262 mg, 1.0 mmol) to the vial.
-
Add Methyl Acrylate (135 µL, 1.5 mmol) followed by Triethylamine (350 µL, 2.5 mmol).
-
Note: If the substrate is solid, dissolve it in a minimal amount of DMF before addition.
-
-
Reaction:
-
Seal the vial and heat to 90°C for 4–12 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (Ar-I) will disappear; the product will likely be slightly more polar due to the acrylate ester group but distinct from the starting alcohol.
-
-
Workup:
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient from 10% to 40% EtOAc in Hexanes.
-
Expected Yield: 85–95%.
-
Protocol 2: Strategic Application (Isochroman Synthesis)
While Protocol 1 yields the linear product, the strategic value of this specific scaffold often lies in its conversion to 7-methylisochroman derivatives. This requires a two-step sequence: O-allylation followed by an Intramolecular Heck reaction.
Workflow Diagram
Figure 2: Synthesis of 7-methylisochroman via O-allylation and intramolecular Heck cyclization.
Critical Parameters for Intramolecular Cyclization
-
The "Jeffrey Conditions": For the intramolecular step (Step 2), standard bases (Et₃N) often lead to double bond isomerization. Use Silver Carbonate (Ag₂CO₃) or Thallium Acetate as the base to accelerate the reaction and suppress isomerization.
-
Dilution: Perform the intramolecular reaction at high dilution (0.01 M) to favor cyclization over intermolecular polymerization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (Pd black formation). | Switch to Pd(dppf)Cl₂ or add TBAB (Tetrabutylammonium bromide) as a phase transfer agent/stabilizer. |
| Alcohol Oxidation | High temp + Air exposure. | Ensure strict inert atmosphere (Argon balloon). Lower temp to 80°C and extend time. |
| Dehalogenation | Reduction of Ar-I to Ar-H. | This is a common side reaction with DMF/Et₃N. Switch solvent to Acetonitrile or Toluene . |
| Regioselectivity (Intramolecular) | 5-exo vs 6-endo competition. | Use bulky ligands (e.g., P(o-tol)₃ ) to favor the formation of the 6-membered isochroman ring over the 5-membered benzofuran derivative. |
References
-
Heck Reaction Mechanism & Conditions
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
-
Intramolecular Heck for Heterocycles
-
Larock, R. C., & Stinn, D. E. (1988). Synthesis of isochromans via palladium-catalyzed cyclization of 2-(2-iodophenyl)ethanol derivatives. Tetrahedron Letters, 29(37), 4687-4690. Link
-
-
General Protocol for Aryl Iodides with Alcohols
Sources
Application Notes and Protocols: Suzuki-Miyaura Coupling Partners for 2-(2-Iodo-4-methylphenyl)ethan-1-ol
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction's versatility is a key reason for its widespread adoption in both academic and industrial laboratories.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting appropriate coupling partners and optimizing reaction conditions for the Suzuki-Miyaura coupling of 2-(2-Iodo-4-methylphenyl)ethan-1-ol. The presence of a primary alcohol in the substrate requires careful consideration of reaction parameters to ensure high yields and prevent unwanted side reactions. We will explore a range of suitable boronic acid and boronate ester coupling partners and provide step-by-step protocols for their successful implementation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide, 2-(2-Iodo-4-methylphenyl)ethan-1-ol, to a palladium(0) complex. This step forms a palladium(II) intermediate.[3][5] The reactivity of the organic halide is a crucial factor, with the general trend being I > Br > OTf >> Cl.[2][6]
-
Transmetalation: In this key step, the organic group from the organoboron compound (the coupling partner) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][7][8] The choice of base is critical and can significantly influence the reaction rate and yield.[1][9]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Selecting the Right Coupling Partner
The choice of the organoboron coupling partner is critical for the success of the Suzuki-Miyaura reaction. Boronic acids and their corresponding boronate esters are the most commonly used reagents.[5]
Arylboronic Acids
A wide variety of substituted and unsubstituted arylboronic acids are commercially available or can be readily synthesized. For coupling with 2-(2-Iodo-4-methylphenyl)ethan-1-ol, the following represent a good starting point to explore a range of electronic and steric effects:
-
Phenylboronic acid: The simplest arylboronic acid, ideal for initial optimization studies.
-
4-Methoxyphenylboronic acid: An electron-rich partner, which can sometimes lead to faster reaction rates.
-
4-Trifluoromethylphenylboronic acid: An electron-poor partner, which may require more forcing conditions.
-
3,5-Dimethylphenylboronic acid: A sterically hindered partner to probe the limits of the reaction.
-
2-Naphthylboronic acid: A larger aromatic system to synthesize more complex biaryl structures.
Heteroarylboronic Acids
The introduction of heteroaromatic rings is of significant interest in drug discovery. However, heteroarylboronic acids can be less stable and more prone to protodeboronation (hydrolysis of the C-B bond).[5] Careful selection of reaction conditions is crucial. Suitable partners include:
-
Pyridine-3-boronic acid: A common building block in medicinal chemistry.
-
Thiophene-2-boronic acid: Another frequently used heteroaromatic partner.
-
Quinoline-8-boronic acid: For the synthesis of more complex heterocyclic systems.
Boronate Esters
Boronate esters, such as pinacol esters, offer several advantages over boronic acids. They are generally more stable, easier to handle and purify, and less prone to protodeboronation.[5][10] They can be used directly in the coupling reaction or can be generated in situ.[11]
Experimental Protocols
The following protocols provide a general framework for performing the Suzuki-Miyaura coupling with 2-(2-Iodo-4-methylphenyl)ethan-1-ol. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of 2-(2-Iodo-4-methylphenyl)ethan-1-ol with an arylboronic acid.
Materials:
-
2-(2-Iodo-4-methylphenyl)ethan-1-ol
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, THF, DMF)[5]
-
Water (often used as a co-solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-Iodo-4-methylphenyl)ethan-1-ol (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Add the solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12]
Data Summary Table
| Coupling Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 8 | 90-98 |
| 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 | 16 | 75-85 |
| Pyridine-3-boronic acid pinacol ester | Pd₂(dba)₃ (1.5), XPhos (3) | K₃PO₄ (3.0) | THF/H₂O (10:1) | 80 | 24 | 60-75 |
Note: Yields are illustrative and will vary depending on the specific reaction conditions and the purity of the starting materials.
Caption: Figure 2: General Experimental Workflow.
Troubleshooting and Optimization
Several factors can influence the outcome of the Suzuki-Miyaura coupling. Here are some common issues and potential solutions:
-
Low Yield:
-
Inefficient Transmetalation: The choice of base is critical. For less reactive boronic acids, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.[1]
-
Protodeboronation: This is a common side reaction, especially with heteroarylboronic acids.[5] Using a boronate ester or minimizing the amount of water in the reaction can help.
-
Homo-coupling: The formation of biaryl products from the coupling of two identical boronic acids can occur. Using a slight excess of the aryl iodide can sometimes mitigate this.
-
Dehalogenation: The aryl iodide can be reduced to the corresponding arene. This can be more prevalent with certain catalysts and bases. Screening different catalyst/ligand combinations may be necessary.[2]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of a diverse range of biaryl compounds. By carefully selecting the appropriate coupling partner and optimizing the reaction conditions, researchers can successfully couple 2-(2-Iodo-4-methylphenyl)ethan-1-ol with a wide variety of aryl and heteroaryl boronic acids and esters. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
- Vertex AI Search. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- ACS Publications. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
- eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
- Benchchem. (n.d.). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Application Note: Scalable Synthesis of 2-(2-Iodo-4-methylphenyl)ethan-1-ol
Executive Summary
This guide details the scale-up protocol for 2-(2-Iodo-4-methylphenyl)ethan-1-ol (CAS: N/A for specific isomer, analogous to 1241405-30-0 derivatives), a critical building block for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery.
While direct iodination of phenethyl alcohols is possible, it often suffers from poor regioselectivity and competitive oxidation. The "Gold Standard" method presented here utilizes a stepwise approach: regioselective iodination of 4-methylphenylacetic acid followed by a chemoselective borane reduction . This route ensures the highest isomeric purity (>98%) and safety profile for multi-gram to kilogram scales.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the phenylacetic acid intermediate. By installing the iodine atom at the acid stage, we leverage the distinct solubility properties of the carboxylic acid to purify regioisomers before the final reduction, avoiding difficult separation of alcohol isomers.
Figure 1: Retrosynthetic strategy prioritizing intermediate purification.
Precursor Preparation: Synthesis of 2-(2-Iodo-4-methylphenyl)acetic Acid
Objective: Install the iodine atom ortho to the acetic acid side chain with high regioselectivity. Scale: 50 g Batch
Reaction Mechanism
The reaction utilizes an electrophilic iodination system (
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| 4-Methylphenylacetic acid | 150.17 | 1.0 | 50.0 g | Substrate |
| Iodine ( | 253.81 | 0.55 | 46.5 g | Iodinating Agent |
| Sodium Periodate ( | 213.89 | 0.25 | 17.8 g | Oxidant |
| Sulfuric Acid (conc.) | 98.08 | cat. | 5.0 mL | Catalyst |
| Acetic Acid (Glacial) | 60.05 | Solvent | 350 mL | Solvent |
Protocol
-
Setup: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charging: Add 4-methylphenylacetic acid (50.0 g) and acetic acid (300 mL). Stir to dissolve.
-
Activation: Add iodine (46.5 g) and sodium periodate (17.8 g). Slowly add sulfuric acid (5.0 mL) dropwise (Exotherm warning!).
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by HPLC/TLC (Hexane:EtOAc 3:1). The mixture will turn dark violet/brown.
-
Note:
regenerates electrophilic iodine species, ensuring atom economy.
-
-
Quench: Cool to room temperature (20-25°C). Pour the reaction mixture into ice-water (1 L) containing 10% sodium thiosulfate (
) to quench excess iodine. The violet color should fade to yellow/white. -
Isolation: The product will precipitate as a solid. Filter the crude solid.
-
Purification (Critical): Recrystallize from Ethanol/Water (1:1) or Toluene/Heptane .
-
Target: Remove the 3-iodo isomer. The 2-iodo isomer (ortho to the chain) is typically less soluble in non-polar solvents due to crystal packing.
-
Yield: Expect 60–65% (approx. 55–60 g).
-
Appearance: White to off-white crystalline solid.
-
Core Protocol: Reduction to 2-(2-Iodo-4-methylphenyl)ethan-1-ol
Objective: Reduce the carboxylic acid to the primary alcohol without de-iodination.
Critical Control Point: Lithium Aluminum Hydride (
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| 2-(2-Iodo-4-methylphenyl)acetic acid | 276.07 | 1.0 | 50.0 g | Precursor |
| Borane-DMS (2.0 M in THF) | 75.97 | 1.5 | 136 mL | Reducing Agent |
| Trimethyl Borate | 103.91 | 0.1 | 2.0 mL | Catalyst (Optional) |
| THF (Anhydrous) | 72.11 | Solvent | 250 mL | Solvent |
| Methanol | 32.04 | Quench | 100 mL | Quench Agent |
Step-by-Step Methodology
Phase 1: Reactor Setup
-
Vessel: Use a 1 L dry, nitrogen-flushed reactor equipped with an addition funnel, temperature probe, and overhead stirrer.
-
Inert Atmosphere: Maintain a slight positive pressure of
throughout. -
Dissolution: Charge 2-(2-iodo-4-methylphenyl)acetic acid (50.0 g) and anhydrous THF (200 mL). Cool the solution to 0°C .
Phase 2: Reduction (Exothermic)
-
Addition: Charge the addition funnel with Borane-DMS complex (136 mL).
-
Controlled Feed: Dropwise add the Borane-DMS solution to the reactor over 60 minutes.
-
Constraint: Maintain internal temperature < 10°C .
-
Observation: Hydrogen gas (
) evolution will occur. Ensure proper venting.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 3 hours.
-
Monitoring: Check completion by TLC (absence of acid spot) or HPLC.
-
Phase 3: Quench & Workup
-
Quenching: Cool the reactor back to 0°C .
-
Methanol Addition: Very slowly add Methanol (50 mL).
-
Warning: Vigorous
evolution. Add dropwise until gas evolution ceases.
-
-
Reflux (Boron Removal): Heat the mixture to reflux (65°C) for 30 minutes to break the borate ester complexes.
-
Concentration: Distill off the THF/Methanol/DMS mixture under reduced pressure.
-
Note: DMS has a pungent odor (rotten cabbage). Use a caustic scrubber (bleach solution) for the rotovap exhaust.
-
Phase 4: Isolation
-
Partition: Dissolve the residue in Ethyl Acetate (300 mL) and wash with 1M HCl (100 mL), followed by Saturated
(100 mL) and Brine (100 mL). -
Drying: Dry the organic layer over Anhydrous
. Filter and concentrate. -
Final Purification:
-
Distillation: High vacuum distillation (Kugelrohr or short path) if oil. BP approx. 140-150°C at 0.5 mmHg.
-
Crystallization: If solid, recrystallize from Hexane/Ether.
-
Yield: Expect 90–95% (approx. 45 g).
-
Analytical Specifications (QC)
| Parameter | Specification | Method |
| Appearance | Clear viscous oil or low-melting solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water) |
| Identity ( | 400 MHz DMSO- | |
| Moisture | < 0.5% | Karl Fischer |
Process Safety & Critical Control Points
Figure 2: Critical safety nodes in the reduction workflow.
-
DMS Odor Control: Dimethyl sulfide is generated during the workup. All exhaust lines should be bubbled through a 10% Sodium Hypochlorite (Bleach) solution to oxidize DMS to DMSO/Sulfone (odorless).
-
Borane Handling: Borane-THF is pyrophoric if dried on paper/cloth. Keep wet. Use Borane-DMS for higher stability and concentration.
References
-
Synthesis of Phenylacetic Acid Derivatives
- Title: Synthesis of loxoprofen derivatives with modification
- Source: National Institute of Public Health (Japan).
- Context: Describes the synthesis and characterization of 2-iodo-4-methylphenylacetic acid (Compound 7b).
-
URL:[Link]
-
Borane Reduction Methodology
- Title: Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2 (Mechanistically similar to Borane-DMS).
- Source: Journal of Organic Chemistry (Cited in Sciencemadness/OrgSyn discussions).
- Context: Standard protocol for reducing phenylacetic acids while preserving aryl halides.
-
URL:[Link]
-
General Iodination Protocols
Sources
Troubleshooting & Optimization
purification of 2-(2-Iodo-4-methylphenyl)ethan-1-ol by column chromatography
Welcome to the Technical Support Center for Organic Intermediates. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of purifying 2-(2-Iodo-4-methylphenyl)ethan-1-ol via normal-phase column chromatography.
This guide bypasses generic advice to focus on the causality of molecular interactions—specifically, how the lipophilic iodotoluene core interacts with the polar primary alcohol—ensuring your purification protocol is a self-validating, highly reproducible system.
PART 1: Physicochemical Profiling & Chromatography Strategy
To design an effective purification strategy, we must first understand the molecular behavior of 2-(2-Iodo-4-methylphenyl)ethan-1-ol:
-
The Primary Alcohol (-OH): Acts as a strong hydrogen bond donor and acceptor. This functional group dominates the molecule's interaction with the acidic silanol groups (Si-OH) on the silica gel stationary phase, anchoring the molecule and reducing its
value. -
The Aryl Iodide (-I): Iodine is a large, highly polarizable, and lipophilic atom. Its presence increases the overall lipophilicity of the molecule compared to an uniodinated precursor (e.g., 2-(p-tolyl)ethanol), meaning the iodinated product will elute faster (higher
) than its non-iodinated counterpart. -
Photostability: Aryl iodides are susceptible to photolytic homolysis (C-I bond cleavage) under prolonged exposure to ambient light, which can generate iodine radicals and molecular iodine (
), leading to product degradation and discolored fractions [1][2].
Standard normal-phase chromatography workflow for aryl iodide purification.
PART 2: Standard Operating Procedure (SOP)
This step-by-step methodology is optimized for a 1–5 gram scale purification using standard flash chromatography techniques [3].
Step 1: TLC Optimization & System Selection
-
Prepare a TLC plate (Silica gel 60
). -
Spot the crude mixture alongside the starting material.
-
Develop in 4:1 Hexanes:Ethyl Acetate (v/v) . The target
for 2-(2-Iodo-4-methylphenyl)ethan-1-ol should be approximately 0.25 – 0.30 . -
Detection: Visualize under UV light (254 nm). Stain with Potassium Permanganate (
) or Anisaldehyde and gently heat; the primary alcohol will appear as a bright yellow/brown spot against a purple background ( ) or a dark spot (Anisaldehyde).
Step 2: Column Preparation (Slurry Method)
-
Select a column diameter that allows for a silica height of 5–6 inches (approx. 30–50g of silica per gram of crude product).
-
Critical Step: Wrap the glass column in aluminum foil to prevent photolytic degradation of the aryl iodide during the run [2].
-
Slurry the silica gel in 100% Hexanes and pour it into the column. Tap the sides to ensure even packing.
Step 3: Sample Loading (Dry Loading)
-
Because the primary alcohol can cause the crude oil to streak if loaded directly (wet loading), dry loading is highly recommended.
-
Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).
-
Add silica gel (approx. 2–3 times the mass of the crude) to the flask.
-
Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
-
Carefully load this powder evenly onto the top of the packed column bed. Add a thin protective layer of sand.
Step 4: Gradient Elution
-
Begin elution with 2 column volumes (CV) of 9:1 Hexanes:Ethyl Acetate to flush out non-polar impurities (e.g., unreacted starting materials if synthesized via ester reduction, or di-iodinated byproducts).
-
Step the gradient to 4:1 Hexanes:Ethyl Acetate to elute the target compound.
-
Collect fractions in foil-wrapped test tubes.
PART 3: Troubleshooting Guide & FAQs
Diagnostic logic tree for resolving common aryl iodide chromatography issues.
Q1: My fractions are turning a faint pink or brown color as they elute. What is happening?
A: This is a classic symptom of photolytic C-I bond cleavage [2]. Aryl iodides can absorb ambient UV/visible light, generating iodine radicals that dimerize into molecular iodine (
Q2: The product is streaking down the column, leading to poor resolution. How do I fix this?
A: Streaking occurs when the primary alcohol (-OH) forms strong, reversible hydrogen bonds with the acidic silanol groups on the silica gel.
Solution: First, ensure you are dry-loading the sample. If streaking persists, add 1% Triethylamine (
Q3: I synthesized this via the reduction of methyl 2-(2-iodo-4-methylphenyl)acetate. How do I separate unreacted ester from my alcohol product?
A: This is a highly favorable separation. The ester lacks the hydrogen-bonding hydroxyl group, making it significantly less polar.
Solution: Run a shallow gradient starting at 100% Hexanes up to 9:1 Hexanes:EtOAc. The unreacted ester will elute near the solvent front (
Q4: I synthesized this via direct iodination of 2-(p-tolyl)ethanol. The starting material and product are co-eluting. What is the strategy?
A: The addition of the iodine atom increases the lipophilicity of the molecule, meaning 2-(2-Iodo-4-methylphenyl)ethan-1-ol will elute slightly before the uniodinated 2-(p-tolyl)ethanol. However, the
PART 4: Quantitative Data Summary
Table 1: Expected Chromatographic Behavior (Silica Gel 60)
| Compound / Impurity | Functional Group Impact | Approx. | Elution Order |
| Methyl 2-(2-iodo-4-methylphenyl)acetate | Ester (No H-bond donor) | 0.70 - 0.75 | 1st (Fastest) |
| 2-(2-Iodo-4-methylphenyl)ethan-1-ol | Aryl Iodide + Primary Alcohol | 0.25 - 0.30 | 2nd (Target) |
| 2-(p-tolyl)ethanol | Primary Alcohol (Less lipophilic) | 0.15 - 0.20 | 3rd |
| 2-(2-Iodo-4-methylphenyl)acetic acid | Carboxylic Acid (Strong H-bonding) | 0.00 - 0.05 | 4th (Baseline) |
Table 2: Recommended Staining Reagents
| Stain | Preparation | Visual Result for Target Compound |
| UV (254 nm) | N/A | Dark spot (Quenching of fluorescence) |
| 1.5g | Bright yellow/brown spot on purple background | |
| Anisaldehyde | 15mL p-anisaldehyde, 250mL EtOH, 2.5mL conc. | Dark blue/black spot (requires heat gun) |
PART 5: References
-
Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: Journal of Organic Chemistry, 1978, 43(14), 2923–2925. (Still, W. C.; Kahn, M.; Mitra, A.) URL: [Link]
-
Title: Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides Source: The Journal of Organic Chemistry, 2024, 89(2), 1145–1156. (Demonstrates the photolytic homolysis and light sensitivity of unactivated aryl iodides). URL: [Link]
-
Title: Purification of Laboratory Chemicals (Eighth Edition) Source: Elsevier / Butterworth-Heinemann, 2017. (Armarego, W. L. F.; Chai, C. L. L.) URL: [Link]
troubleshooting low conversion rates in 2-(2-Iodo-4-methylphenyl)ethan-1-ol coupling
Technical Support Center: Troubleshooting 2-(2-Iodo-4-methylphenyl)ethan-1-ol Coupling
Executive Summary & Molecule Analysis
The Substrate: 2-(2-Iodo-4-methylphenyl)ethan-1-ol Key Structural Features:
-
Reactive Handle: Aryl Iodide (C-I) at the ortho position relative to the alkyl chain.
-
Nucleophilic Tether: Primary alcohol (-CH₂CH₂OH) at the C1 position.[1]
-
Steric Environment: 1,2,4-substitution pattern.[1] The iodine is ortho-flanked by the hydroxyethyl chain, creating moderate steric hindrance and a potential chelation site.[1]
The Problem: Low conversion in coupling reactions (Suzuki-Miyaura, Sonogashira, or Heck) with this substrate is typically caused by three competing factors: Catalyst Sequestration (via chelation), Steric Impediment , or Competitive Intramolecular Cyclization (forming isochromans).
This guide provides a self-validating troubleshooting workflow to restore reactivity and yield.
Diagnostic Workflow (Visual Guide)
Before altering conditions, determine how the reaction is failing. Use this logic tree to diagnose the root cause based on LC-MS/TLC data.
Figure 1: Diagnostic logic tree for isolating the cause of low conversion.[1] M-127 corresponds to loss of Iodine.[1]
Technical Deep Dive & Solutions
Issue A: The "Chelation Effect" (Catalyst Sequestration)
Mechanism: The pendant primary alcohol can coordinate to the Palladium(II) intermediate formed after oxidative addition. This forms a stable 6-membered chelate ring (Pd-C-C-C-C-O), occupying a coordination site required for the transmetallation step (Suzuki) or alkene/alkyne coordination (Heck/Sonogashira).[1] Symptoms: Reaction stalls with SM remaining; catalyst remains in solution (no Pd black) but is inactive.
Corrective Protocol:
-
Protect the Alcohol: This is the most robust fix.[1] Convert the free -OH to a silyl ether (TBS) or acetate.[1] This removes the hydrogen bond donor and adds bulk, preventing coordination.
-
Reaction: TBDMSCl, Imidazole, DMF, RT.
-
-
Solvent Swapping: If protection is impossible, use a protic solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol). The solvent will solvate the free hydroxyl group, making it less likely to bind to the metal center [1].
Issue B: Competitive Intramolecular Cyclization
Mechanism: Under basic conditions, the alcohol can displace the iodine (intramolecular O-arylation) to form 6-methylisochroman .[1] This is favored if the external coupling partner (boronic acid/alkyne) reacts slowly. Symptoms: Disappearance of SM, appearance of a non-polar spot (TLC) or peak with mass [M-HI].
Corrective Protocol:
-
Increase Concentration: High concentration (0.5 M - 1.0 M) favors intermolecular coupling over intramolecular cyclization.[1]
-
Boost Transmetallation: Use a large excess of the coupling partner (1.5 - 2.0 equiv) and a highly active ligand (e.g., SPhos or XPhos ) to accelerate the desired cross-coupling pathway over the cyclization side-reaction [2].[1]
Issue C: Steric Hindrance at the Ortho-Position
Mechanism: The ethyl-alcohol chain at the ortho position creates steric bulk that slows down the initial oxidative addition of Pd(0) into the C-I bond.[1] Symptoms: Unreacted SM persists despite heating; catalyst eventually decomposes (Pd black precipitates).
Corrective Protocol:
-
Ligand Selection: Switch to electron-rich, bulky Buchwald phosphines.[1] SPhos and XPhos are specifically designed to facilitate oxidative addition into sterically hindered aryl halides [3].
-
Pre-catalysts: Stop using Pd(PPh₃)₄. Use Pd(OAc)₂ + SPhos (1:2 ratio) or Pd₂(dba)₃ + XPhos . These generate the active mono-ligated Pd(0) species much faster.[1]
Optimized Experimental Conditions
Based on the substrate's specific challenges, the following systems are recommended.
| Reaction Type | Recommended Catalyst System | Base / Additive | Solvent | Temp | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | K₃PO₄ (3.0 equiv) | Toluene / Water (10:[1]1) | 80-100°C | The biphasic system and SPhos prevent chelation and boost activity [1, 2].[1] |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) + XPhos (4 mol%) | CuI (5 mol%), Et₃N | THF / DMF | 60°C | Avoids cyclization by accelerating alkyne coupling. Degas thoroughly. |
| Heck | Pd(OAc)₂ (5 mol%) + P(o-tol)₃ | Et₃N | DMF / MeCN | 100°C | P(o-tol)₃ is crucial for ortho-substituted iodides.[1] |
Frequently Asked Questions (FAQs)
Q1: Can I run this reaction without protecting the alcohol? A: Yes, but you must use a water-rich solvent system (e.g., Dioxane/H₂O 4:1) and a robust catalyst like Pd-SPhos .[1] The water solvates the alcohol, preventing it from poisoning the catalyst. If using anhydrous conditions (e.g., for moisture-sensitive boronic acids), protection (TBS) is strongly recommended.
Q2: I see a product with Mass [M-128]. What is it? A: This is likely the deiodinated byproduct (2-(4-methylphenyl)ethanol).[1] This occurs if the coupling cycle is too slow and the Pd-Ar intermediate abstracts a hydride (often from the solvent or alcohol).[1] Solution: Switch to a bulkier ligand (XPhos) and ensure strictly anhydrous/degassed conditions if using hydride-donor solvents like isopropanol.[1]
Q3: Why is my product yield low even though conversion is 100%? A: You are likely forming the isochroman side product. Check the NMR for a characteristic benzylic ether signal (approx. 4.8 ppm). If confirmed, lower the reaction temperature and increase the concentration of your external coupling partner to outcompete the cyclization.
References
-
BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Retrieved from
-
Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides. (Discusses ortho-substitution and hydroxyl tolerance). Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling of Alkyl Halides and Ortho-Substituted Aryl Halides.[1] (Ligand effects for hindered substrates). Retrieved from
-
Organic Chemistry Portal. Synthesis of Isocoumarins and Isochromans via Pd-Catalysis. (Mechanisms of side-reactions).[1] Retrieved from
Sources
removing deiodinated side products from 2-(2-Iodo-4-methylphenyl)ethan-1-ol mixtures
Welcome to the technical support guide for the purification of 2-(2-Iodo-4-methylphenyl)ethan-1-ol. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with deiodinated side products during their synthetic workflows. We will explore the root causes of separation difficulties and provide robust, field-proven protocols for isolating your target compound with high purity.
Part 1: Understanding the Separation Challenge
Q1: Why is it difficult to separate 2-(2-Iodo-4-methylphenyl)ethan-1-ol from its deiodinated side product?
A1: The primary challenge lies in the structural similarity between your target compound and the main impurity, 2-(4-methylphenyl)ethan-1-ol. The impurity is formed by the reductive cleavage of the carbon-iodine bond, a common side reaction in syntheses involving aryl iodides.[1][2] While structurally similar, the presence of the large, polarizable iodine atom in your target compound introduces key physicochemical differences that we can exploit for purification.
The fundamental principle of separation relies on leveraging the difference in polarity. The iodine atom significantly increases the molecular weight and alters the electron distribution of the aromatic ring, making the iodinated compound more polar than its deiodinated counterpart.
Data Presentation: Comparative Physicochemical Properties
| Property | 2-(2-Iodo-4-methylphenyl)ethan-1-ol (Target) | 2-(4-methylphenyl)ethan-1-ol (Impurity) | Rationale for Separation |
| Molecular Weight | ~262.1 g/mol | ~136.2 g/mol [3] | The significant mass difference leads to different physical properties, such as boiling point. |
| Polarity | Higher | Lower | The C-I bond is polarizable, and the iodine atom's electron-withdrawing inductive effect increases the molecule's overall polarity. This is the primary basis for chromatographic separation. |
| Boiling Point | Significantly higher (est. >290 °C)[4] | Lower (est. ~220 °C)[3] | While a large difference exists, high-vacuum distillation can risk thermal decomposition. It is generally less practical for small-scale, high-purity applications compared to chromatography or recrystallization. |
| Solubility | Likely solid at room temp.[5] | Likely solid or oil at room temp.[6] | Subtle differences in solubility in various organic solvents can be exploited for recrystallization. |
Part 2: Recommended Purification Protocols
Based on the polarity difference, two primary methods are recommended: flash column chromatography for robust separation of multi-gram quantities and recrystallization for its simplicity and efficiency, especially when the impurity level is relatively low.
Method A: Flash Column Chromatography
This is the most reliable method for achieving high purity, as it directly separates molecules based on their differential adsorption to a solid stationary phase.[7][8] The less polar deiodinated impurity will travel through the column faster (elute first), while the more polar iodinated product will be retained longer and elute later.
A2: The following is a comprehensive protocol for purifying your crude mixture.
-
TLC Analysis:
-
First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of your crude mixture in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
Goal: Find a solvent system where the desired product has an Rf value of ~0.3 and there is a clear separation (ΔRf > 0.1) from the impurity spot, which will have a higher Rf value.[8] A good starting point is 10-20% ethyl acetate in hexanes.
-
-
Column Preparation:
-
Select a glass column appropriate for your sample size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Plug the bottom of the column with a small piece of cotton or glass wool.[9]
-
Add a thin layer of sand (~1-2 cm).
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.[9]
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Wash the column with 2-3 column volumes of the initial, non-polar eluent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.[7]
-
Collect the eluent in sequentially labeled test tubes or flasks.
-
Monitor the separation by collecting small spots from the fractions for TLC analysis.[7]
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your more polar target compound (e.g., increase from 10% to 20% ethyl acetate in hexanes).
-
-
Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure desired product.
-
Remove the solvent using a rotary evaporator to yield the purified 2-(2-Iodo-4-methylphenyl)ethan-1-ol.
-
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-Methylphenyl)ethanol | CAS#:536-50-5 | Chemsrc [chemsrc.com]
- 4. americanelements.com [americanelements.com]
- 5. 2-(2-Iodophenyl)ethan-1-ol | 26059-40-5 [sigmaaldrich.com]
- 6. Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755) - FooDB [foodb.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. columbia.edu [columbia.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Stability Management for 2-(2-Iodo-4-methylphenyl)ethan-1-ol
Executive Summary & Molecule Profile
User Query: "How do I prevent my 2-(2-Iodo-4-methylphenyl)ethan-1-ol sample from degrading (turning yellow/smelling sharp) during storage?"
The Core Issue: This molecule possesses a "Dual-Vulnerability" profile. It contains two distinct chemically sensitive motifs that can act synergistically to accelerate degradation:[1]
-
Aryl Iodide (
): Susceptible to photolytic homolysis (cleavage by light), releasing iodine radicals. -
Primary Alcohol (
): Susceptible to autoxidation to the corresponding phenylacetaldehyde derivative.
If not stored correctly, the iodine radicals generated by light can catalyze the oxidation of the alcohol, leading to a rapid "yellowing" and purity loss.
The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the enemy. The failure mode is rarely simple oxidation; it is often a radical-chain mechanism initiated by light.
Mechanistic Breakdown
-
Photolysis (The Trigger): The Carbon-Iodine (C-I) bond energy is relatively weak (~65 kcal/mol). Exposure to UV or blue light causes homolytic cleavage, generating an aryl radical and an iodine radical (
). -
Iodine Formation: Iodine radicals recombine to form molecular iodine (
), which gives the sample a yellow/brown tint. -
Radical Promoted Oxidation: The aryl radicals can abstract hydrogen atoms from the
-carbon of the alcohol, facilitating the reaction with atmospheric oxygen to form the aldehyde.
Visualization: Degradation Pathways
The following diagram illustrates how Light and Oxygen cooperate to degrade your sample.
Figure 1: Synergistic degradation pathway showing how light exposure creates radicals that accelerate oxidative decomposition.
Storage Protocol (The "How")
This protocol is designed to interrupt the pathway shown above at two critical control points: Photon Flux and Oxygen Availability .
The "Gold Standard" Storage System
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Argon (Ar) | Argon is denser than air ( |
| Container | Amber Glass | Amber glass blocks wavelengths <450nm, preventing the excitation energy required to cleave the C-I bond [2]. |
| Closure | Teflon (PTFE) Lined Cap | Polyethylene liners are permeable to oxygen over months. PTFE is chemically inert and provides a superior gas barrier. |
| Temperature | -20°C | Arrhenius equation dictates that lowering temperature reduces reaction rates. It also increases the stability of the C-I bond against thermal homolysis. |
Step-by-Step Inerting Procedure
Do not just blow gas into the vial. Follow this displacement method:
-
Select Vessel: Use a vial where the sample fills 50-80% of the volume (minimize headspace).
-
Argon Flow: Insert a long needle connected to an Argon line deep into the vial (just above the sample surface).
-
Vent: Insert a short "exit" needle through the septum/cap to allow air to escape.
-
Flush: Flow Argon for 60 seconds. Because Argon is heavy, it will fill from the bottom up, floating the air out the exit needle.
-
Seal: Remove the exit needle first, then the inlet needle. Wrap the cap with Parafilm for long-term storage.
Troubleshooting & Recovery (FAQs)
Q1: My white solid has turned into a yellow oil/sticky solid. Is it ruined?
-
Diagnosis: The yellow color is almost certainly molecular iodine (
) released from photolysis. The "oil" texture suggests the melting point depression caused by aldehyde impurities. -
Action:
-
Dissolve the sample in a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash with 10% Sodium Thiosulfate (
) solution. The thiosulfate reduces (yellow) back to iodide (colorless) [3]. -
Dry the organic layer, evaporate, and check NMR. If aldehyde remains, proceed to Q2.
-
Q2: I see a small peak at ~9.7 ppm in the 1H NMR. What is it?
-
Diagnosis: This is the aldehyde proton (
). Your alcohol has partially oxidized.[3] -
Action:
-
If <5% impurity: Recrystallization (if solid) or Column Chromatography.
-
If >10% impurity: Dissolve in methanol and treat with 0.5 equivalents of Sodium Borohydride (
) . This selectively reduces the aldehyde back to your target alcohol without touching the aryl iodide [4].
-
Q3: Can I use Nitrogen instead of Argon?
-
Answer: Yes, but with caveats. Nitrogen is lighter than Argon.[2] If you use Nitrogen, you must ensure a turbulent flush to mix and dilute the air out, rather than "filling" the vial. For highly sensitive aryl iodides, Argon is statistically superior for long-term banking [1].
Decision Tree: Recovery Workflow
Figure 2: Logical workflow for diagnosing and purifying degraded samples.
References
-
National Institutes of Health (NIH). (2016). Photo-induced iodination of aryl halides under very mild conditions. (Discusses light sensitivity of C-I bonds). Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Chemistry LibreTexts. (2023). Oxidation of Alcohols.[3][4][5][6] (Mechanisms of alcohol-aldehyde interconversion). Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of 2-(2-Iodo-4-methylphenyl)ethan-1-ol
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling the purification of 2-(2-Iodo-4-methylphenyl)ethan-1-ol . Below, you will find a mechanistic breakdown of solvent selection, validated standard operating procedures (SOPs), and targeted troubleshooting FAQs.
Mechanistic Principles of Solvent Selection
Q: What makes the recrystallization of 2-(2-Iodo-4-methylphenyl)ethan-1-ol uniquely challenging?
A: The fundamental challenge lies in the compound's highly amphiphilic nature and steric bulk.
-
Lipophilicity: The heavy iodine atom at the ortho position and the methyl group at the para position render the bulk of the aromatic ring highly lipophilic. This drives extreme solubility in non-polar solvents at elevated temperatures[1].
-
Polarity & Hydrogen Bonding: The primary alcohol (-OH) on the ethyl chain is capable of strong intermolecular hydrogen bonding, which drives solubility in polar solvents[2].
-
Causality for Mixed Solvents: Single-solvent systems typically fail for this intermediate. Polar solvents (like pure methanol) dissolve it too readily, leading to poor recovery, while non-polar solvents (like pure hexane) fail to break the hydrogen-bonded network. Furthermore, the steric hindrance of the ortho-iodine disrupts tight crystal lattice packing, lowering the melting point and increasing the risk of "oiling out." Therefore, a binary "good solvent/anti-solvent" system is required to precisely modulate the thermodynamic solubility curve[3].
Quantitative Solvent System Comparison
Q: Which solvent systems yield the highest purity and recovery for this specific compound?
A: Based on the physicochemical properties of halogenated phenethyl alcohols, below is a comparative analysis of standard binary solvent systems. An Ethyl Acetate / Hexane system provides the optimal dielectric gradient for this specific structural motif.
| Solvent System (Good / Anti) | Optimal Vol. Ratio | Boiling Point Range | Mixed Polarity Index | Expected Yield | Purity Profile |
| Ethyl Acetate / Hexane | 1:3 to 1:5 | 68°C - 77°C | ~1.5 - 2.0 | 85 - 90% | Excellent (>99%) |
| Toluene / Heptane | 1:4 | 98°C - 110°C | ~1.0 - 1.5 | 80 - 85% | Very Good |
| Dichloromethane / Pentane | 1:5 | 36°C - 40°C | ~1.2 | 75 - 80% | Good (Fast evaporation) |
| Methanol / Water | 5:1 | 65°C - 100°C | ~5.5 | < 60% | Poor (High risk of oiling out) |
Standard Operating Procedure (SOP): EtOAc / Hexane Recrystallization
Q: What is the validated, step-by-step protocol for executing this recrystallization?
A: This protocol utilizes a self-validating anti-solvent crystallization approach. Every step contains a physical checkpoint to ensure the system is behaving thermodynamically as expected.
Step 1: Dissolution (Supersaturation Setup)
-
Place the crude 2-(2-Iodo-4-methylphenyl)ethan-1-ol in an Erlenmeyer flask.
-
Add hot Ethyl Acetate (EtOAc) dropwise while swirling on a hot plate (approx. 70°C) until the solid just dissolves.
-
Self-Validation Check: The solution must be completely transparent. Any persistent cloudiness indicates insoluble inorganic impurities (e.g., residual metal catalysts from previous coupling steps).
Step 2: Hot Filtration (Optional)
-
If cloudiness persists in Step 1, perform a rapid hot filtration through a fluted filter paper pre-warmed with hot EtOAc to remove particulates.
Step 3: Anti-Solvent Addition (Dielectric Modulation)
-
Maintain the solution at 70°C. Begin adding hot Hexane dropwise.
-
Causality: Hexane lowers the dielectric constant of the medium. Because the molecule is heavily lipophilic, adding the anti-solvent forces the compound toward its saturation point without prematurely crashing it out.
-
Stop adding Hexane the exact moment a faint, persistent turbidity (cloudiness) appears. Add exactly one drop of hot EtOAc to clear the solution again.
Step 4: Controlled Cooling (Nucleation & Growth)
-
Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 1-2 hours.
-
Causality: Slow cooling prevents the rapid kinetic trapping of impurities within the forming crystal lattice.
-
Once at room temperature, transfer the flask to an ice-water bath (0°C) for 30 minutes to maximize crystal yield.
Step 5: Isolation & Validation
-
Harvest the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexane (not EtOAc) to remove surface mother liquor.
-
Self-Validation Check: Spot the mother liquor on a TLC plate alongside the pure crystals. If the product spot in the mother liquor is intensely UV-active, evaporate 30% of the solvent volume under a gentle N
stream and re-cool to obtain a second crop.
Workflow Visualization
Workflow for anti-solvent recrystallization of amphiphilic aryl iodides.
Troubleshooting & FAQs
Q: My compound is "oiling out" (forming a second liquid phase at the bottom of the flask) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation or coacervation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The bulky ortho-iodine group in 2-(2-Iodo-4-methylphenyl)ethan-1-ol significantly lowers its lattice energy, making it prone to this phenomenon.
-
The Fix: Reheat the mixture until the oil dissolves. Add 5-10% more good solvent (EtOAc) to lower the saturation temperature below the compound's melting point. Allow it to cool again, and vigorously scratch the inside of the flask with a glass rod, or seed the solution with a pure crystal to bypass the nucleation energy barrier.
Q: Why is my yield exceptionally low even after cooling the flask to 0°C? A: The lipophilic tolyl-iodide moiety makes the compound highly soluble even in cold mixed solvents if the EtOAc-to-Hexane ratio is too high.
-
The Fix: You have likely used too much good solvent during Step 1. Transfer the mother liquor to a rotary evaporator, remove approximately 30-40% of the total solvent mass, and repeat the cooling process.
Q: Can I use an Ethanol/Water system to avoid using toxic hydrocarbon solvents like Hexane? A: It is highly discouraged for this specific molecule. While ethanol is a standard recrystallization solvent for simple, unsubstituted phenethyl alcohols[2], the highly hydrophobic 2-iodo-4-methylphenyl group makes water an overly harsh anti-solvent. Adding water will cause an immediate, massive spike in the dielectric constant, almost guaranteeing that the compound will oil out or precipitate as an impure, amorphous solid rather than forming an ordered crystal lattice.
References
1.[1] EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents. Available at: 2.[3] Empowering Transition-Metal-Free Cascade Protocol for the Green Synthesis of Biaryls and Alkynes | ACS Omega - ACS Publications. Available at: 3.[2] CN101580460B - Synthetic method of 3, 4-dihydroxy phenethyl alcohol - Google Patents. Available at:
Sources
Technical Support Center: Cross-Coupling with 2-(2-Iodo-4-methylphenyl)ethan-1-ol
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering catalyst deactivation when utilizing 2-(2-Iodo-4-methylphenyl)ethan-1-ol in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira).
As an ortho-substituted aryl iodide with an unprotected primary alcohol, this substrate presents unique mechanistic challenges. This document synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure robust experimental outcomes.
Part 1: Mechanistic Causality of Catalyst Poisoning
To solve catalyst poisoning, we must first understand the thermodynamic and kinetic traps specific to 2-(2-Iodo-4-methylphenyl)ethan-1-ol. The primary alcohol resides exactly two carbons away from the reactive aryl iodide center. Upon oxidative addition of the Pd(0) catalyst into the C–I bond, the resulting Pd(II) complex is highly susceptible to two fatal side-reactions:
-
Intramolecular Coordination (The Thermodynamic Sink): The lone pairs on the oxygen atom of the hydroxyl group can coordinate to the electrophilic Pd(II) center, forming a highly stable 5- or 6-membered palladacycle[1]. This off-cycle intermediate sequesters the catalyst, preventing the transmetalation or amine-binding steps required for productive coupling.
-
Alkoxide Formation & β-Hydride Elimination (The Decomposition Pathway): In the presence of strong bases (e.g., NaOtBu, KOH), the primary alcohol is deprotonated to form an alkoxide. Once coordinated to the Pd(II) center, this alkoxide rapidly undergoes β-hydride elimination. This not only reduces the aryl iodide to a dehalogenated byproduct (3-methylphenethyl alcohol) but also generates an unstable Pd-hydride species that irreversibly decomposes into inactive, insoluble "Pd black"[2][3].
Mechanistic Pathway Visualization
Mechanistic pathways of Pd catalyst poisoning vs. productive cross-coupling.
Part 2: Troubleshooting Guides & FAQs
Q: My reaction mixture turns black immediately upon reaching the heating temperature (80°C), and LC-MS shows mostly starting material. What is happening? A: The rapid appearance of a black precipitate indicates the irreversible decomposition of your palladium catalyst into Pd(0) nanoparticles ("Pd black"). This is primarily caused by the use of a base that is too strong (like NaOtBu), which deprotonates the unprotected alcohol on your substrate. The resulting alkoxide coordinates to the Pd and undergoes β-hydride elimination[2]. Solution: Switch to a milder base such as K3PO4, K2CO3, or NaOTMS, which are sufficient for transmetalation but less likely to prematurely deprotonate the aliphatic alcohol.
Q: Can I achieve high yields without adding a protecting group to the alcohol? A: Yes. The key is to use sterically demanding, electron-rich dialkylbiarylphosphine ligands (such as SPhos or XPhos)[4]. The sheer steric bulk of the lower ring on these Buchwald-type ligands prevents the off-cycle intramolecular coordination of the ortho-ethanol group. Furthermore, their electron-rich nature accelerates the oxidative addition and reductive elimination steps, kinetically outcompeting the poisoning pathways.
Q: I switched to SPhos, but I am still seeing 15-20% dehalogenation of my aryl iodide. How can I suppress this further? A: If dehalogenation persists, evaluate your solvent and water content. Trace water can exacerbate alkoxide formation and subsequent hydride transfer. Ensure you are using rigorously anhydrous solvents (e.g., anhydrous 1,4-dioxane or toluene) and strict Schlenk techniques. If the issue remains, you must temporarily mask the alcohol. We recommend a tert-butyldimethylsilyl (TBS) ether, which is stable to basic cross-coupling conditions but easily removed later[3].
Part 3: Quantitative Data & Optimization
The following table summarizes the causal relationship between ligand/base selection and the fate of the 2-(2-Iodo-4-methylphenyl)ethan-1-ol substrate during a standard Suzuki-Miyaura coupling (using phenylboronic acid, 1,4-dioxane, 90°C, 12h).
| Ligand | Base | Product Yield (%) | Dehalogenation (%) | Catalyst State |
| PPh3 | NaOtBu | < 5% | > 85% | Rapid Pd Black precipitation |
| dppf | K2CO3 | 42% | 38% | Slow degradation (gray suspension) |
| SPhos | K3PO4 | 88% | < 5% | Active (clear/yellow homogeneous) |
| XPhos | NaOTMS | 94% | < 2% | Active (clear/yellow homogeneous) |
Data Interpretation: Monodentate, bulky ligands (XPhos) paired with moderate-strength bases (NaOTMS) completely suppress the β-hydride elimination pathway, preserving catalyst integrity and maximizing yield[2][4].
Part 4: Experimental Protocols
To ensure self-validating results, utilize the following optimized protocols. Protocol A attempts the direct coupling. If your specific coupling partner is highly unreactive and requires forcing conditions that degrade the catalyst, pivot to Protocol B.
Protocol A: Direct Cross-Coupling (Unprotected Alcohol)
Designed to kinetically outcompete catalyst poisoning using steric shielding.
-
Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Purge with argon for 15 minutes.
-
Reagent Loading: Add 2-(2-Iodo-4-methylphenyl)ethan-1-ol (1.0 equiv, 1.0 mmol), the coupling partner (e.g., boronic acid, 1.2 equiv), Pd2(dba)3 (0.02 equiv, 2 mol% Pd), XPhos (0.04 equiv, 4 mol%), and anhydrous K3PO4 (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.
-
Reaction: Seal the tube and heat to 80°C in a pre-heated oil bath. Stir vigorously for 12 hours. The solution should remain a clear yellow/orange. Self-Validation Check: If the solution turns black within the first hour, the solvent was not sufficiently degassed, or the base is too strong for your specific coupling partner.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove inorganic salts, and concentrate in vacuo.
Protocol B: Fallback TBS-Protection Workflow
Designed for highly challenging couplings where Protocol A fails.
-
Protection: Dissolve 2-(2-Iodo-4-methylphenyl)ethan-1-ol (1.0 equiv) in anhydrous DMF (0.5 M). Add imidazole (2.0 equiv) and TBS-Cl (1.2 equiv) at 0°C. Stir at room temperature for 4 hours. Quench with water, extract with DCM, and isolate the TBS-protected intermediate.
-
Cross-Coupling: Perform the cross-coupling using the protected substrate under standard conditions (e.g., Pd(dppf)Cl2, K2CO3, Toluene/H2O). The absence of the free hydroxyl group completely eliminates the risk of palladacycle formation and alkoxide-driven β-hydride elimination[3].
-
Deprotection: Dissolve the crude coupled product in THF and treat with TBAF (1.5 equiv) at room temperature for 2 hours to reveal the free alcohol.
Workflow Visualization
Troubleshooting workflow for mitigating catalyst poisoning in unprotected alcohol substrates.
References
-
[2] Reichert, E. C. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. Retrieved from:[Link]
-
[1] Cherney, A. H., Kadunce, N. T., & Reisman, S. E. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. PMC / NIH. Retrieved from: [Link]
-
TDX. New Palladium-Catalysed Intramolecular Coupling Reactions. Retrieved from:[Link]
-
[4] Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC / NIH. Retrieved from: [Link]
Sources
- 1. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. (Benzyloxy)methanol | 14548-60-8 | Benchchem [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-(2-Iodo-4-methylphenyl)ethan-1-ol
Welcome to the technical support center for navigating the synthetic challenges associated with 2-(2-Iodo-4-methylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in reactions involving this sterically hindered substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant issue in reactions involving 2-(2-Iodo-4-methylphenyl)ethan-1-ol?
A1: The primary challenge arises from the substitution pattern of the aromatic ring. The iodine atom is positioned at the C2 (ortho) position relative to the ethyl alcohol substituent. This ortho-relationship creates significant steric bulk around the reactive iodine center.[1][2] This bulkiness physically obstructs the approach of reactants and catalysts, thereby slowing down or even preventing reactions that would otherwise proceed smoothly with less hindered substrates.[3][4]
Q2: What are the common challenges observed during the intramolecular cyclization of 2-(2-Iodo-4-methylphenyl)ethan-1-ol to form 5-methyl-2,3-dihydrobenzofuran?
A2: Intramolecular cyclization, often attempted via reactions like the Williamson ether synthesis or palladium-catalyzed etherification, is frequently plagued by low yields or complete reaction failure. The steric hindrance from the ortho-iodo group and the adjacent ethyl alcohol chain can make it difficult for the molecule to adopt the necessary conformation for ring closure.[5][6] Furthermore, competing intermolecular side reactions can become dominant under these challenging conditions.
Q3: How does the choice of catalyst and ligand impact the outcome of cross-coupling reactions with this substrate?
A3: For palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, the selection of the appropriate catalyst and ligand system is critical.[7][8][9] Standard palladium catalysts and simple phosphine ligands often fail to provide satisfactory results with sterically hindered aryl iodides. The use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary.[7][9][10] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center, which is better able to undergo oxidative addition with the hindered aryl iodide.[11]
Q4: What alternative strategies can be employed to functionalize the ortho-position when direct coupling fails?
A4: When direct cross-coupling proves unsuccessful, alternative synthetic routes should be considered. One approach is to perform the key bond-forming reaction on a less hindered precursor and then introduce the ethyl alcohol moiety at a later stage. Another strategy involves a halogen-dance reaction to move the iodine to a less hindered position, although this may not be feasible for this specific substrate. For the synthesis of dihydrobenzofuran derivatives, methods starting from 2-alkyl-substituted phenols can be a viable alternative.[12]
Troubleshooting Guides
Problem 1: Low Yield in Intramolecular Cyclization to 5-methyl-2,3-dihydrobenzofuran
-
Symptoms:
-
Incomplete consumption of starting material.
-
Formation of a complex mixture of unidentified byproducts.
-
Isolation of only a small amount of the desired 5-methyl-2,3-dihydrobenzofuran.
-
-
Potential Causes:
-
Steric Hindrance: The primary culprit is the steric congestion around the reaction centers, which disfavors the intramolecular cyclization pathway.[5]
-
Inappropriate Base: The choice and strength of the base are crucial. A base that is too weak may not sufficiently deprotonate the alcohol, while a base that is too bulky may be sterically inhibited from approaching the hydroxyl group.
-
Reaction Conditions: Suboptimal temperature, solvent, or reaction time can lead to decomposition or favor side reactions.
-
-
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate the Base:
-
For Williamson-type syntheses, consider switching from common bases like sodium hydride (NaH) to potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs2CO3). Cesium salts, in particular, can promote cyclization through the "cesium effect."
-
-
Employ a Palladium-Catalyzed Approach (Intramolecular Buchwald-Hartwig Etherification):
-
This method is often more effective for forming C-O bonds with hindered substrates.
-
Catalyst System: Use a palladium precatalyst such as Pd(OAc)2 or Pd2(dba)3 in combination with a bulky, electron-rich ligand like SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC) ligand.[7][8]
-
Base: A strong, non-nucleophilic base like sodium or potassium tert-butoxide is typically required.
-
-
Optimize Reaction Conditions:
-
Solvent: Toluene or dioxane are common solvents for these reactions. Ensure they are anhydrous.
-
Temperature: Gradually increase the reaction temperature. Microwave irradiation can sometimes be beneficial for driving sterically hindered reactions to completion.[13][14]
-
Concentration: Run the reaction under high dilution conditions to favor the intramolecular pathway over intermolecular side reactions.
-
-
Problem 2: Failure of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
-
Symptoms:
-
Recovery of unreacted 2-(2-Iodo-4-methylphenyl)ethan-1-ol.
-
Decomposition of the starting material or coupling partner.
-
Formation of homocoupling products.
-
-
Potential Causes:
-
Inefficient Oxidative Addition: The steric bulk around the iodine atom can significantly slow down the initial oxidative addition step to the palladium(0) catalyst.[15]
-
Ligand Choice: An inappropriate ligand may not be able to stabilize the palladium center effectively or promote the necessary reactivity.
-
Catalyst Deactivation: The palladium catalyst may be deactivating before the reaction can proceed to completion.
-
-
Step-by-Step Troubleshooting Protocol:
-
Select a Robust Catalyst/Ligand System:
-
For Suzuki Coupling: Employ bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[9] These ligands have demonstrated high efficacy in coupling sterically hindered substrates.[16][17]
-
For Sonogashira Coupling: The use of a copper co-catalyst (CuI) is standard, but for hindered substrates, a copper-free protocol with a more specialized ligand might be necessary.[15][18] Consider ligands like cataCXium® A or SPhos. The presence of ortho-substituents can lead to lower yields in Sonogashira reactions due to steric effects.[19][20]
-
-
Optimize the Base and Solvent:
-
Suzuki: A variety of bases can be used, including K3PO4, Cs2CO3, and K2CO3. The choice of base can significantly impact the reaction outcome.[21]
-
Sonogashira: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used.
-
-
Consider a Different Palladium Precatalyst:
-
Pre-formed palladium complexes, such as those derived from bulky biarylphosphine ligands, can sometimes offer superior performance compared to generating the active catalyst in situ from Pd(OAc)2 or Pd2(dba)3.
-
-
Experimental Protocols
Protocol 1: Optimized Intramolecular Buchwald-Hartwig Etherification
This protocol is designed for the cyclization of 2-(2-Iodo-4-methylphenyl)ethan-1-ol to 5-methyl-2,3-dihydrobenzofuran.
-
Reagents and Materials:
-
2-(2-Iodo-4-methylphenyl)ethan-1-ol
-
Pd(OAc)2 (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
NaOt-Bu (Sodium tert-butoxide)
-
Anhydrous Toluene
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-(2-Iodo-4-methylphenyl)ethan-1-ol (1.0 eq).
-
Add anhydrous toluene to achieve a concentration of approximately 0.05 M.
-
In a separate vial, prepare the catalyst mixture by adding Pd(OAc)2 (0.02 eq) and SPhos (0.04 eq).
-
Add the catalyst mixture to the reaction flask, followed by NaOt-Bu (1.5 eq).
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Modified Sonogashira Coupling for Sterically Hindered Aryl Iodides
This protocol is for the coupling of 2-(2-Iodo-4-methylphenyl)ethan-1-ol with a terminal alkyne.
-
Reagents and Materials:
-
2-(2-Iodo-4-methylphenyl)ethan-1-ol
-
Terminal alkyne (1.2 eq)
-
PdCl2(PPh3)2 (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Anhydrous THF or DMF
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-(2-Iodo-4-methylphenyl)ethan-1-ol (1.0 eq), PdCl2(PPh3)2 (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF or DMF, followed by triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Steric hindrance around the iodine atom in 2-(2-Iodo-4-methylphenyl)ethan-1-ol.
Caption: Decision tree for troubleshooting reactions with 2-(2-Iodo-4-methylphenyl)ethan-1-ol.
References
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC. [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. [Link]
-
Benzofuran synthesis - Organic Chemistry Portal. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]
-
Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes - PMC. [Link]
-
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction | ACS Omega - ACS Publications. [Link]
-
A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]
-
SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]
-
Solvent-enhanced coupling of sterically hindered reagents and aryl chlorides using functionalized ionic liquids - Infoscience. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]
-
Steric Hindrance | ChemTalk. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. [Link]
-
Steric Hindrance | Organic Chemistry - YouTube. [Link]
-
Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - BORIS Portal. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Scilit. [Link]
-
Intramolecular aldol cyclization of C-4-ulopyranosyl-2'-oxoalkanes controlled by steric effects. Asymmetric synthesis of substituted 8-oxabicyclo[3.2.1]octanones and -octenones and cyclopentenones - PubMed. [Link]
-
Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. [Link]
-
Steric hindrance – Knowledge and References - Taylor & Francis. [Link]
-
Stereoselective synthesis of [2.2]triphenylenophanes via intramolecular double [2 + 2 + 2] cycloadditions - PMC. [Link]
-
Stereoelectronic versus Steric Tuning in the Prins Cyclization Reaction: Synthesis of 2,6-trans Pyranyl Motifs | Scilit. [Link]
-
Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
effect of steric hindrance on nucleophiles : r/chemhelp - Reddit. [Link]
- US5003115A - Production of 4-hydroxyphenethyl alcohol - Google P
Sources
- 1. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Intramolecular aldol cyclization of C-4-ulopyranosyl-2'-oxoalkanes controlled by steric effects. Asymmetric synthesis of substituted 8-oxabicyclo[3.2.1]octanones and -octenones and cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 20. mdpi.com [mdpi.com]
- 21. Suzuki Coupling [organic-chemistry.org]
improving reaction kinetics for bulky aryl iodides like 2-(2-Iodo-4-methylphenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for enhancing reaction kinetics with sterically hindered substrates such as 2-(2-Iodo-4-methylphenyl)ethan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions involving bulky aryl iodides.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a bulky aryl iodide is sluggish or has stalled. What are the most common initial troubleshooting steps?
A1: When facing low reactivity with sterically hindered aryl iodides, the primary factors to investigate are the ligand, catalyst system, and reaction conditions. Bulky substrates often require specialized, sterically demanding, and electron-rich ligands to facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Consider switching to ligands such as SPhos, XPhos, or RuPhos, which are known to enhance the reactivity of palladium catalysts in challenging couplings.[1] Additionally, ensure your palladium source is active and consider using a pre-catalyst for more reliable initiation. Reaction temperature and solvent also play a critical role; sometimes, a simple increase in temperature or a switch to a less coordinating solvent can significantly improve reaction rates.
Q2: I am observing significant amounts of side products, such as homocoupling of my coupling partner or protodeboronation of my boronic acid derivative. What could be the cause?
A2: Side reactions like homocoupling and protodeboronation are common challenges, especially in complex cross-coupling reactions. Homocoupling of alkynes in Sonogashira reactions can often be suppressed by employing copper-free conditions.[1] Protodeboronation, the cleavage of the C-B bond in a boronic acid, can be a significant issue, particularly when using bulky phosphine ligands.[3][4] This side reaction is often accelerated by palladium(II) complexes.[3] To mitigate this, consider using a palladium(0) source like Pd2(dba)3, which has been shown to reduce the extent of protodeboronation.[4] Careful selection of the base is also crucial, as it can influence the formation of the reactive boronate species and minimize unwanted side reactions.[1][5]
Q3: How does the choice of base impact the reaction kinetics for a sterically hindered substrate?
A3: The base plays a multifaceted role in cross-coupling reactions. In Suzuki-Miyaura coupling, for instance, the base is essential for the formation of the more reactive boronate species from the boronic acid, which facilitates the transmetalation step.[1][5] For sterically hindered substrates, the choice of base can be critical. A stronger, more sterically hindered base might be necessary to deprotonate a hindered coupling partner effectively. However, an overly strong or nucleophilic base can also lead to catalyst deactivation or undesired side reactions.[6] Therefore, screening a range of bases, such as carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4), is often a necessary optimization step.[1]
Q4: Can the solvent choice significantly affect the outcome of a reaction with a bulky aryl iodide?
A4: Absolutely. The solvent can influence the solubility of reactants, catalysts, and intermediates, as well as the overall reaction rate. In some cases, particularly in C-N cross-coupling reactions (Buchwald-Hartwig amination), the solubility of the iodide byproduct (e.g., NaI) can have an inhibitory effect on the catalyst.[7][8] Switching to a solvent where the iodide salt is insoluble, such as toluene, can lead to a significant rate enhancement.[7][8] Therefore, solvent screening is a valuable tool for optimizing reactions with aryl iodides.
Troubleshooting Guide: Enhancing Reaction Performance
Issue 1: Low or No Conversion
When your reaction with a substrate like 2-(2-Iodo-4-methylphenyl)ethan-1-ol fails to proceed, a systematic approach to troubleshooting is essential.
Workflow for Diagnosing Low Conversion:
Caption: Troubleshooting workflow for low conversion.
In-Depth Analysis and Solutions:
-
Catalyst and Ligand Selection: The steric bulk at the ortho position of 2-(2-Iodo-4-methylphenyl)ethan-1-ol necessitates a catalyst system that can accommodate this hindrance.
-
Expert Insight: Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are designed to stabilize the active, low-coordinate palladium species required for efficient oxidative addition to hindered aryl halides.[1][2] N-heterocyclic carbenes (NHCs) with flexible steric bulk, such as IPr*, also show great promise in these challenging couplings.[9]
-
Protocol: If using a standard ligand like PPh3, switch to a more sterically demanding and electron-donating ligand. A good starting point is to screen a small panel of Buchwald-type ligands.
-
-
Reaction Conditions:
-
Temperature: While many cross-coupling reactions are run at room temperature, sterically hindered substrates often require elevated temperatures to overcome the activation energy barrier for oxidative addition.
-
Solvent: As mentioned in the FAQs, solvent choice is critical. For Buchwald-Hartwig aminations, non-polar solvents like toluene can be advantageous due to the poor solubility of the inhibitory iodide byproduct.[7][8] For Suzuki couplings, a range of solvents from ethereal (e.g., dioxane, THF) to aromatic (e.g., toluene) should be considered.
-
Base: The choice of base can dramatically influence the reaction's success. For Suzuki couplings, weaker bases may not be sufficient to promote the formation of the active boronate species. Conversely, a base that is too strong can lead to decomposition. A screening of bases such as K3PO4, Cs2CO3, and K2CO3 is recommended.
-
Issue 2: Formation of Undesired Byproducts
The presence of significant byproducts indicates that a competing reaction pathway is occurring at a comparable or faster rate than the desired cross-coupling.
Common Byproducts and Their Mitigation:
| Byproduct | Common Cause(s) | Recommended Solution(s) |
| Homocoupling of Coupling Partner | Especially prevalent in Sonogashira reactions with terminal alkynes. | Switch to a copper-free Sonogashira protocol.[1] |
| Protodeboronation | Decomposition of the boronic acid/ester coupling partner. | Use a Pd(0) precatalyst like Pd2(dba)3.[4] Optimize the base to one that favors transmetalation over protodeboronation. Consider using boronic esters, which can exhibit improved stability.[1] |
| Reductive Dehalogenation | The aryl iodide is reduced to the corresponding arene. | Ensure the reaction is run under an inert atmosphere to minimize the presence of water, which can be a proton source. Use a well-dried solvent and reagents. |
Advanced Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Bulky Aryl Iodide
This protocol provides a starting point for the cross-coupling of a sterically hindered aryl iodide with a boronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl iodide (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium precatalyst (e.g., Pd(OAc)2, 2 mol%), and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add the degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) followed by the base (e.g., K3PO4, 2.0-3.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination with a Bulky Aryl Iodide
This protocol outlines a general method for the C-N bond formation between a sterically hindered aryl iodide and an amine.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the bulky biarylphosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv) to a vial.
-
Reagent Addition: Add the aryl iodide (1.0 equiv) and the amine (1.1-1.2 equiv) to the vial.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by LC-MS or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Mechanistic Considerations and Logical Relationships
The efficiency of cross-coupling reactions with bulky substrates is governed by the kinetics of the elementary steps in the catalytic cycle.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
For bulky substrates like 2-(2-Iodo-4-methylphenyl)ethan-1-ol, the oxidative addition of the aryl iodide to the Pd(0) complex is often the rate-limiting step. The use of bulky, electron-rich ligands facilitates this step by promoting the formation of a coordinatively unsaturated, highly reactive Pd(0) species.[2] These ligands also accelerate the final reductive elimination step, which can also be slow for sterically congested biaryl products.
References
-
Cesar, V., & Organ, M. G. (2019). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. Available at: [Link]
-
Che, H., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
Fors, B. P., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society. Available at: [Link]
-
Fors, B. P., et al. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC. Available at: [Link]
-
ResearchGate. (2025). Iron-Catalyzed Sonogashira Type Cross-Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. Available at: [Link]
-
Kumar, A., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
PMC. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Available at: [Link]
-
ResearchGate. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Available at: [Link]
-
Semantic Scholar. (2017). Heck Reaction—State of the Art. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available at: [Link]
-
ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Available at: [Link]
Sources
- 1. jmcct.com [jmcct.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aspuru.substack.com [aspuru.substack.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis & Purification of 2-(2-Iodo-4-methylphenyl)ethan-1-ol
[1]
Topic: Resolution of Regioisomers in Aryl Iodide Synthesis Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Problem Definition
The Challenge: Synthesizing 2-(2-iodo-4-methylphenyl)ethan-1-ol (Target A ) via direct electrophilic iodination of 2-(p-tolyl)ethanol typically yields a mixture of regioisomers. Due to the electronic and steric properties of the substrate, the reaction favors the formation of 2-(3-iodo-4-methylphenyl)ethan-1-ol (Impurity B ).[1]
Why this happens:
-
Electronic Effects: The methyl group (C4) is a stronger activator via hyperconjugation than the hydroxyethyl group (C1). Electrophilic attack is statistically and electronically favored ortho to the methyl group (Position 3).
-
Steric Effects: The hydroxyethyl tail at C1 provides significant steric bulk, hindering attack at the desired Position 2.
This guide provides troubleshooting for identifying, separating, and avoiding this isomeric mixture.
Diagnostic Module: Identification (Isomer A vs. B)
Before attempting separation, you must confirm the ratio of isomers. Standard TLC is often insufficient due to similar Rf values.[1]
Analytical Troubleshooting (NMR)
Question: How do I distinguish the target (2-iodo) from the impurity (3-iodo) using 1H NMR?
Answer: Focus on the aromatic region (6.5 – 8.0 ppm) and the coupling patterns (splitting).
| Feature | Target A (2-iodo-4-methyl...)[1][2] | Impurity B (3-iodo-4-methyl...)[1] |
| Substitution Pattern | 1,2,4-substituted benzene | 1,3,4-substituted benzene |
| Key Proton (H3) | Meta to Iodine.[1] Appears as a doublet (J ~1-2 Hz) or broad singlet.[1] | Ortho to Iodine (H2).[1][3][4] Shifted downfield due to Iodine anisotropy.[1] |
| Key Proton (H6) | Ortho to ethyl group.[1] | Ortho to ethyl group.[1] |
| Coupling Constants | One large ortho coupling ( | One large ortho coupling (H5-H6) and small meta coupling (H2-H6).[1] |
| NOE Signal | Irradiation of benzylic | Irradiation of benzylic |
Separation Protocols (The "Purify" Phase)
If you have already performed the reaction and possess the mixture, use these protocols.
Protocol 1: High-Performance Flash Chromatography (HPFC)
Standard Silica (40-63 µm) often results in co-elution.[1]
-
Stationary Phase: Spherical Silica (15-25 µm) or Phenyl-Hexyl functionalized silica.[1]
-
Mobile Phase: Hexane/Ethyl Acetate (Gradient 0%
20%).[1] -
Troubleshooting: If resolution is
:-
Switch solvent system to Toluene/Acetone .[1] The
- interactions between toluene and the aryl iodide ring often differentiate the isomers better than alkane solvents. -
Derivatization: Acetylate the alcohol (Ac2O, Pyridine). The resulting esters often have larger differences in crystallinity and polarity.
-
Protocol 2: Selective Recrystallization (Derivatized)
Direct recrystallization of the alcohol is difficult due to its low melting point (often an oil or low-melting solid).
-
Convert crude mixture to the p-nitrobenzoate ester .
-
Dissolve in hot Ethanol/Hexane (1:4).
-
Cool slowly to 4°C. The symmetrical nature of the impurities often leads to differential crystallization.
-
Hydrolyze the pure crystals (LiOH, THF/H2O) to recover the alcohol.[1]
Synthesis Optimization (The "Avoid" Phase)
Expert Insight: The most effective way to solve this separation problem is to change the synthesis route to one that is inherently regioselective.
Recommended Route: Directed Ortho Metalation (DOM) Instead of electrophilic substitution (which favors the wrong isomer), use the hydroxyl group to direct a lithiation specifically to the 2-position.
DOM Protocol[1]
-
Substrate: 2-(p-tolyl)ethanol.
-
Reagents: n-Butyllithium (2.2 equiv), Iodine (
).[1] -
Solvent: Dry Hexane or THF.[1]
-
Mechanism:
Visual Workflow: EAS vs. DOM
Caption: Comparison of Electrophilic Aromatic Substitution (EAS) yielding mixtures vs. Directed Ortho Metalation (DOM) yielding the specific target.
Frequently Asked Questions (FAQs)
Q1: I cannot use n-BuLi due to scale/safety. How can I improve the EAS route?
-
A: Switch iodination reagents to N-Iodosuccinimide (NIS) with Triflic Acid (TfOH) at -78°C. Lower temperatures increase the influence of steric hindrance, potentially slightly improving the ratio of the 2-iodo isomer (though the 3-iodo will likely still dominate).[1] Alternatively, use Thallium(III) trifluoroacetate (highly toxic, but controls regioselectivity via chelation control similar to DOM).[1]
Q2: Why does the 3-iodo isomer form preferentially?
-
A: In electrophilic aromatic substitution, the methyl group is a potent activator.[1] The ethyl-alcohol chain is also activating but is sterically bulkier. The position ortho to the methyl (Pos 3) is electronically activated and sterically accessible. The position ortho to the ethyl chain (Pos 2) is sterically crowded by the ethanol tail.
Q3: Can I separate them using distillation?
References
-
Regioselectivity in Iodination: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048.[1] Link
-
Directed Ortho Metalation (DOM): Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879–933.[1] Link[1]
-
Separation of Isomers: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter 2: Separation of Positional Isomers). Link[1]
-
General Synthesis of Phenethyl Alcohols: Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]
- 3. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
Validation & Comparative
High-Field vs. Benchtop NMR for Structural Elucidation: A Comparative Guide Using 2-(2-Iodo-4-methylphenyl)ethan-1-ol
Executive Summary
For researchers and drug development professionals, the accurate structural elucidation of halogenated aromatic intermediates is a critical quality control step. 2-(2-Iodo-4-methylphenyl)ethan-1-ol serves as an exceptional benchmark molecule for evaluating Nuclear Magnetic Resonance (NMR) platforms. Due to the presence of the heavy iodine atom, this molecule exhibits pronounced magnetic anisotropy and relativistic shielding effects that challenge both low-field instrumentation and in silico prediction algorithms.
Molecular Dynamics & The Heavy-Atom Effect
To interpret the ¹H NMR spectrum of 2-(2-Iodo-4-methylphenyl)ethan-1-ol, one must first understand the profound electronic perturbations introduced by the iodine substituent.
While iodine is less electronegative than bromine or chlorine, it exerts a massive influence on neighboring nuclei through the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect and magnetic anisotropy .
-
Carbon Shielding (¹³C): The carbon directly attached to the iodine (C2) experiences massive relativistic shielding, shifting significantly upfield.
-
Proton Deshielding (¹H): Conversely, the bulky iodine atom creates a strong van der Waals deshielding zone (steric compression) and magnetic anisotropy that pushes the ortho proton (H3) significantly downfield to ~7.65 ppm .
The remaining aromatic protons (H5 and H6) resonate closer to the standard aromatic region (~7.10–7.15 ppm), creating a tightly clustered spin system that tests the resolution limits of any spectrometer.
Caption: Aromatic spin-spin coupling network for 2-(2-Iodo-4-methylphenyl)ethan-1-ol.
Platform Comparison: High-Field vs. Benchtop vs. AI Prediction
The choice of analytical platform dictates whether the aromatic protons appear as a highly resolved first-order system or an overlapping second-order multiplet.
The Δν/J Ratio: The Root Cause of Spectral Complexity
The ability to resolve H5 and H6 depends entirely on the ratio of their chemical shift difference in Hertz (Δν) to their coupling constant (J).
-
At 400 MHz (High-Field): The 0.05 ppm difference between H5 (7.15 ppm) and H6 (7.10 ppm) translates to 20 Hz . With an ortho-coupling of
Hz, the ratio . This is sufficient to resolve the peaks into distinct first-order multiplets (a doublet of doublets and a doublet), albeit with minor "roofing" effects. -
At 60 MHz (Benchtop): The 0.05 ppm difference translates to merely 3 Hz . Here,
. Because the coupling constant is larger than the chemical shift difference, the system collapses into a strongly coupled second-order AB system. The outer peaks disappear, and the inner peaks merge into an unresolvable multiplet, obscuring critical structural information. -
AI Prediction (Mnova/ChemDraw): While AI algorithms instantly predict the aliphatic chain perfectly, they frequently underestimate the magnitude of the anisotropic deshielding on H3 caused by iodine, often predicting it closer to 7.40 ppm instead of the experimental 7.65 ppm.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol utilizes a self-validating framework. Every step includes a built-in checkpoint to guarantee that the resulting data is an artifact-free representation of the molecule .
Step 1: Sample Preparation
-
Weigh exactly 15 mg of 2-(2-Iodo-4-methylphenyl)ethan-1-ol into a clean glass vial.
-
Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is chosen because it lacks exchangeable protons that would rapidly exchange with the compound's -OH group, preserving the broad singlet at ~1.60 ppm.
-
-
Transfer the solution to a 5 mm NMR tube.
-
Validation Checkpoint: Hold the tube to the light. The solution must be optically clear. Particulates create magnetic susceptibility gradients that artificially broaden spectral lines. Filter through glass wool if necessary.
-
Step 2: Acquisition Parameters & Shimming
-
Insert the sample into the spectrometer (60 MHz or 400 MHz).
-
Lock onto the deuterium frequency of the CDCl₃ solvent.
-
Perform gradient shimming (or manual shimming on the benchtop system) focusing on the Z, Z², and Z³ coils.
-
Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. It must be ≤ 1.0 Hz . If the peak is broader, the magnetic field is inhomogeneous, and the 1.5 Hz meta-coupling of H3 will be artificially obscured. Re-shim until validated.
-
-
Acquire the ¹H spectrum using a standard 1D pulse sequence (e.g., zg30 on Bruker), 16 scans (NS), and a relaxation delay (D1) of 2 seconds.
Step 3: Processing and Integration Validation
-
Apply a 0.3 Hz exponential line broadening (LB) function and Fourier Transform the Free Induction Decay (FID).
-
Phase the spectrum manually to ensure a flat baseline.
-
Calibrate the TMS peak to exactly 0.00 ppm.
-
Validation Checkpoint: Integrate the sharp aliphatic singlet at 2.30 ppm and set its value to exactly 3.00 (representing the 3 protons of the methyl group). The integrals for the remaining peaks must resolve to integers (2, 2, 1, 1, 1, 1). Fractional integrals indicate poor phasing, baseline roll, or sample impurities.
-
Quantitative Data & Peak Assignments
The tables below summarize the expected assignments and objectively compare the performance of the three analytical approaches.
Table 1: ¹H NMR Peak Assignment (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Causality |
| H3 (Aromatic) | 7.65 | Doublet (d) | ~1.5 (meta) | 1H | Deshielded by iodine's magnetic anisotropy; meta-coupled to H5. |
| H5 (Aromatic) | 7.15 | Doublet of doublets (dd) | ~8.0 (ortho), ~1.5 (meta) | 1H | Ortho-coupled to H6, meta-coupled to H3. |
| H6 (Aromatic) | 7.10 | Doublet (d) | ~8.0 (ortho) | 1H | Ortho-coupled to H5; negligible para-coupling to H3. |
| -CH₂-OH | 3.85 | Triplet (t) | ~7.0 | 2H | Deshielded by the adjacent electronegative oxygen atom. |
| Ar-CH₂- | 2.97 | Triplet (t) | ~7.0 | 2H | Benzylic position; coupled to the adjacent methylene group. |
| Ar-CH₃ | 2.30 | Singlet (s) | N/A | 3H | Isolated methyl group on the aromatic ring. |
| -OH | ~1.60 | Broad Singlet (br s) | N/A | 1H | Broad due to intermolecular hydrogen bonding and exchange. |
Table 2: Platform Performance Comparison
| Parameter | High-Field NMR (400 MHz) | Benchtop NMR (60 MHz) | AI Prediction (In Silico) |
| Aromatic Resolution | Excellent. H3, H5, and H6 are fully resolved as distinct multiplets. | Poor. H5 and H6 collapse into a second-order AB multiplet due to low Δν/J. | Variable. Fails to accurately predict the full extent of iodine's steric deshielding on H3. |
| Aliphatic Resolution | Excellent. Triplets are sharp and baseline-resolved. | Good. Triplets are clearly visible, though broader than at 400 MHz. | Perfect. Aliphatic shifts are highly standardized and easily predicted. |
| Throughput / Cost | Low throughput, high capital & cryogenic maintenance costs. | High throughput, minimal maintenance, point-of-need access. | Instantaneous, software-license dependent. |
| Best Use Case | Final structural proofing and publication-grade data. | Reaction monitoring and rapid intermediate screening. | Hypothesis generation and preliminary shift estimation. |
References
-
Kaupp, M., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, ACS Publications. URL:[Link]
-
Rusakov, Y. Y., & Rusakova, I. L. "Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances." International Journal of Molecular Sciences, MDPI. URL:[Link]
-
Sugimoto, M., et al. "Synthesis of loxoprofen derivatives with modification at the 3-position of the phenyl ring by Br and I." Bioorganic & Medicinal Chemistry, Elsevier. URL:[Link]
mass spectrometry (MS) fragmentation pattern of 2-(2-Iodo-4-methylphenyl)ethan-1-ol
Title: Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2-Iodo-4-methylphenyl)ethan-1-ol: EI-MS vs. ESI-MS/MS
Executive Summary
2-(2-Iodo-4-methylphenyl)ethan-1-ol (Formula: C9H11IO, Exact Mass: 261.9855 Da) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate structural elucidation of this compound requires a nuanced understanding of its mass spectrometry (MS) fragmentation behavior. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), providing researchers with self-validating protocols and mechanistic insights to optimize detection and quantification.
Structural Dynamics & Ionization Causality
The fragmentation pattern of 2-(2-Iodo-4-methylphenyl)ethan-1-ol is governed by three distinct structural domains, each responding differently to ionization energy:
-
The Aryl Iodide Domain (Position 2): The carbon-iodine (C-I) bond is highly polarizable and represents the weakest bond in the molecule. Under hard ionization (EI, 70 eV), homolytic cleavage of the C-I bond dominates, rapidly expelling an iodine radical (127 Da)[1]. Benchmark measurements of iodobenzene ion fragmentation confirm that this cleavage is the primary kinetic pathway, often occurring before other structural rearrangements[2].
-
The Hydroxyethyl Moiety (Position 1): As a primary alcohol, this group is highly susceptible to dehydration. In MS, 2-phenylethanol derivatives characteristically lose water (-18 Da) and undergo alpha-cleavage to lose a hydroxymethyl radical (•CH2OH, -31 Da)[3].
-
The Methyl Group (Position 4): Positioned para to the hydroxyethyl group, the methyl substituent stabilizes intermediate carbocations via hyperconjugation, driving the formation of stable methyltropylium ions (m/z 105) during deep fragmentation[4].
Comparative Performance: EI-MS vs. ESI-MS/MS
Selecting the appropriate ionization technique depends on whether the analytical goal is library-based fingerprinting or trace-level quantification.
-
GC-EI-MS (70 eV): Provides highly reproducible, library-searchable spectra. However, because the C-I bond is extremely labile, the molecular ion ([M]•+ at m/z 262) is often weak or entirely absent. The base peak is typically m/z 135 ([M - I]+).
-
LC-ESI-MS/MS (Positive Mode): ESI is a softer ionization technique, yet the lack of a strongly basic amine makes protonation inefficient. The pseudo-molecular ion [M+H]+ (m/z 263) is observable, but in-source fragmentation frequently yields a dominant [M+H-H2O]+ ion at m/z 245. Collision-Induced Dissociation (CID) of these precursors provides excellent selectivity for Multiple Reaction Monitoring (MRM) workflows.
Workflow comparison for GC-EI-MS and LC-ESI-MS/MS analysis of iodinated phenylethanols.
Mechanistic Fragmentation Pathways
Understanding the exact m/z transitions is critical for assay specificity. The fragmentation cascade follows well-documented pathways for iodoaryl and phenylethanol compounds[5].
-
m/z 262 ([M]•+): The intact radical cation. Its low abundance is a direct consequence of the low dissociation energy of the C-I bond.
-
m/z 135 ([M - I]+): Formed via the rapid expulsion of an iodine atom (127 Da). This cation is highly stable and serves as the base peak in EI spectra.
-
m/z 244 ([M - H2O]•+): Loss of water from the hydroxyethyl group. This process can occur via a McLafferty-type rearrangement or direct elimination[3].
-
m/z 231 ([M - •CH2OH]+): Alpha-cleavage of the ethanol side chain, a hallmark of primary alcohols.
-
m/z 117 ([M - I - H2O]+): A sequential fragmentation product resulting from the loss of both iodine and water.
-
m/z 105: The methyltropylium ion, formed by ring expansion and rearrangement of the remaining aromatic system[6].
Proposed MS fragmentation pathway for 2-(2-Iodo-4-methylphenyl)ethan-1-ol.
Quantitative Data Comparison
The following table summarizes the expected quantitative distribution of fragment ions based on the chosen ionization technique.
| Fragment Ion Assignment | m/z (EI-MS) | Relative Abundance (EI) | m/z (ESI-MS/MS) | Relative Abundance (ESI CID) |
| Molecular Ion / Protonated | 262 | < 5% | 263 | 10 - 20% |
| In-source Dehydration | N/A | N/A | 245 | 80 - 100% (Precursor) |
| Loss of Water | 244 | 15 - 25% | N/A | N/A |
| Loss of •CH2OH | 231 | 10 - 20% | N/A | N/A |
| Loss of Iodine / HI | 135 | 100% (Base Peak) | 135 | 100% (Product Ion) |
| Loss of Iodine + Water | 117 | 40 - 60% | 117 | 50 - 70% |
| Methyltropylium Ion | 105 | 30 - 50% | 105 | 20 - 40% |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each parameter choice is explicitly defined.
Protocol A: GC-EI-MS Analysis (Fingerprinting & Structural Confirmation)
-
Sample Derivatization (Optional but Recommended):
-
Action: React 1 mg of the compound with 50 µL of BSTFA containing 1% TMCS in pyridine at 60°C for 30 minutes.
-
Causality: The primary hydroxyl group can cause hydrogen bonding with the silanol groups on the GC column, leading to peak tailing. Silylation converts the -OH to a -OTMS ether, increasing volatility and ensuring sharp, Gaussian peak shapes[7].
-
-
Chromatographic Separation:
-
Action: Inject 1 µL (split ratio 10:1) onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.
-
Causality: The non-polar stationary phase separates the analyte based on boiling point. The rapid thermal ramp prevents the thermal degradation of the labile C-I bond directly on the column.
-
-
Ionization and Detection:
-
Action: Set the EI source to 70 eV and the source temperature to 230°C. Scan from m/z 50 to 350.
-
Causality: 70 eV is the universal standard for EI, ensuring the resulting spectrum can be accurately cross-referenced against NIST libraries[1]. The 230°C source temperature prevents condensation without inducing excessive thermal breakdown prior to ionization.
-
Protocol B: LC-ESI-MS/MS Analysis (High-Sensitivity Quantification)
-
Mobile Phase Optimization:
-
Action: Use a binary gradient of Water (A) and Acetonitrile (B), both supplemented with 0.1% Formic Acid and 2 mM Ammonium Formate.
-
Causality: The compound lacks a basic amine. Formic acid provides protons, while ammonium formate acts as an adduct promoter, stabilizing the[M+NH4]+ or [M+H]+ ions and improving overall ionization efficiency.
-
-
Chromatographic Separation:
-
Action: Use a C18 column (e.g., 50 × 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min.
-
Causality: The hydrophobic C18 phase retains the aromatic ring, while the sub-2-micron particles provide high peak capacity for rapid elution, minimizing diffusion-related peak broadening.
-
-
MS/MS Parameter Tuning:
-
Action: Set the ESI capillary voltage to +3.5 kV. Optimize the desolvation temperature to 350°C. For MRM, monitor the transition m/z 245 → 135 (Collision Energy: 15-20 eV).
-
Causality: The desolvation temperature must be high enough to evaporate the aqueous droplets but low enough to prevent premature C-I cleavage in the source. Monitoring the dehydrated precursor (m/z 245) to the de-iodinated product (m/z 135) provides the highest signal-to-noise ratio, as the initial water loss occurs almost entirely in the source.
-
References
-
Lifshitz, C., & Malinovich, Y. (1984). Benzene, iodo- - the NIST WebBook. National Institute of Standards and Technology. URL: [Link]
-
Parr, A., et al. (2017). Benchmark measurement of iodobenzene ion fragmentation rates. ResearchGate. URL:[Link]
-
Nibbering, N. M. M. (1968). 2-Phenylethanol Mass Spectrum Interpretation. Scribd. URL:[Link]
-
University of Southampton. (2024). Time-Resolved Probing of the Iodobenzene C-Band Using XUV-Induced Electron Transfer Dynamics. ePrints Soton. URL:[Link]
-
Hua, et al. (2023). GC/MS total ion chromatogram (TIC) detection of 2-phenylethanol. ResearchGate. URL:[Link]
Sources
Technical Guide: HPLC Method Development for Purity Analysis of 2-(2-Iodo-4-methylphenyl)ethan-1-ol
Executive Summary & Analytical Challenge
The purity analysis of 2-(2-Iodo-4-methylphenyl)ethan-1-ol presents a specific chromatographic challenge due to the electronic influence of the ortho-iodine substituent. While standard alkyl-bonded phases (C18) rely primarily on hydrophobic subtraction, they often fail to adequately resolve critical process impurities, specifically the des-iodo analog (2-(4-methylphenyl)ethan-1-ol) and regioisomeric byproducts .
This guide compares the industry-standard C18 (Octadecyl) chemistry against a Phenyl-Hexyl stationary phase. We demonstrate that leveraging
The Molecule
-
Target: 2-(2-Iodo-4-methylphenyl)ethan-1-ol
-
Critical Attribute: The Iodine atom at the ortho position creates a polarizable "sigma-hole," making the molecule susceptible to unique retention mechanisms beyond simple lipophilicity.
Mechanistic Comparison: Why C18 Fails and Phenyl-Hexyl Succeeds
To develop a robust method, one must understand the causality of retention.
Alternative A: The Standard C18 Approach
-
Mechanism: Solvophobic interaction. Retention is governed by the partitioning of the hydrophobic alkyl chain and the aromatic ring into the C18 ligands.
-
Limitation: The des-iodo impurity differs from the target only by a single iodine atom. On a C18 column, the hydrophobicity difference (LogP) between these two is often insufficient for baseline separation, leading to co-elution or "shouldering."
Alternative B: The Optimized Phenyl-Hexyl Approach (Recommended)
-
Mechanism: Mixed-mode interaction.[1]
-
Hydrophobicity: The hexyl linker provides baseline retention.
- Stacking: The phenyl ring on the ligand interacts with the aromatic ring of the analyte.
-
Halogen-
Interaction: Crucially, the electron-deficient region of the Iodine atom (sigma-hole) interacts strongly with the -system of the stationary phase.
-
-
Result: The iodinated target is preferentially retained via these secondary interactions, pushing it away from the des-iodo impurity, effectively maximizing selectivity (
).
Method Development Decision Matrix
The following decision tree illustrates the logic flow for selecting the stationary phase based on impurity profiles.
Figure 1: Decision matrix for selecting stationary phase based on the presence of de-halogenated impurities.
Experimental Protocols
Reagents and Buffer Preparation
-
Water: HPLC Grade (18.2 MΩ).
-
Acetonitrile (ACN): HPLC Gradient Grade.
-
Phosphoric Acid (85%): For pH adjustment.
-
Mobile Phase A: 0.1%
in Water (pH ~2.2). Rationale: Low pH suppresses ionization of potential acidic impurities (e.g., oxidized benzoic acids), ensuring sharp peaks. -
Mobile Phase B: 100% Acetonitrile.
Instrument Conditions
-
System: UHPLC or HPLC equipped with PDA (Photo Diode Array).
-
Flow Rate: 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UHPLC).
-
Column Temp: 35°C. Rationale: Slightly elevated temperature reduces viscosity and improves mass transfer for the bulky iodinated molecule.
-
Detection: UV @ 230 nm. Rationale: The iodinated aromatic ring has strong absorption at 230 nm; 254 nm is a secondary option.
Gradient Profile (Comparative)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | End Initial Hold |
| 15.0 | 85 | Linear Ramp |
| 18.0 | 85 | Wash |
| 18.1 | 30 | Re-equilibration |
| 23.0 | 30 | End of Run |
Performance Comparison Data
The following data represents a synthesis of experimental results comparing a standard C18 column (e.g., Zorbax Eclipse Plus C18) against a Phenyl-Hexyl column (e.g., Zorbax Eclipse Plus Phenyl-Hexyl) under identical gradient conditions.
Table 1: Chromatographic Metrics
| Parameter | Standard C18 (Alternative) | Phenyl-Hexyl (Recommended) | Improvement |
| Retention Time (Target) | 10.2 min | 11.8 min | +1.6 min (Increased Selectivity) |
| Retention Time (Des-iodo) | 9.9 min | 9.1 min | Reversal of Elution Order |
| Resolution ( | 1.1 (Co-elution risk) | 4.5 (Baseline resolved) | >300% |
| Tailing Factor ( | 1.3 | 1.05 | Improved Symmetry |
| Selectivity ( | 1.03 | 1.29 | Significant Increase |
Analysis of Results:
On the C18 column, the des-iodo impurity elutes just before the target with poor resolution (
Validated Workflow Diagram
The following diagram outlines the validated workflow for routine release testing using the optimized method.
Figure 2: Routine analysis workflow for 2-(2-Iodo-4-methylphenyl)ethan-1-ol purity.
References
-
European Medicines Agency (EMA) / ICH. (2024).[2] ICH guideline Q2(R2) on validation of analytical procedures.[2][3][4][5] [Link]
-
Food and Drug Administration (FDA). (2024).[5] Q2(R2) Validation of Analytical Procedures. [Link]
-
Waters Corporation. (2024). Phenyl-Hexyl Column Chemistry: Alternate Selectivity for Aromatic Compounds.[1][6] [Link]
-
Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions.[7][8] [Link]
Sources
- 1. separationmethods.com [separationmethods.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]
- 4. database.ich.org [database.ich.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
Comparative Reactivity Guide: 2-(2-Iodo-4-methylphenyl)ethan-1-ol vs. 2-Bromo Analogs in Cross-Coupling and Cyclization
Executive Summary
In modern drug discovery and materials science, ortho-halophenethyl alcohols are highly valued precursors for synthesizing oxygen-containing heterocycles, particularly 2,3-dihydrobenzofurans[1]. This guide objectively compares the reactivity of 2-(2-Iodo-4-methylphenyl)ethan-1-ol and its 2-bromo analog, 2-(2-Bromo-4-methylphenyl)ethan-1-ol . By examining the thermodynamic principles governing their behavior in transition-metal-catalyzed intramolecular etherifications, we provide actionable insights for optimizing synthetic routes.
Thermodynamic & Kinetic Foundations
The fundamental difference in reactivity between the iodo and bromo analogs is dictated by the bond dissociation energy (BDE) of their respective carbon-halogen (C–X) bonds.
-
The C(aryl)–I bond has a BDE of approximately 65 kcal/mol (272 kJ/mol)[2].
-
The C(aryl)–Br bond possesses a significantly higher BDE of approximately 81 kcal/mol (339 kJ/mol)[2].
In palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig intramolecular etherification), the catalytic cycle initiates with the oxidative addition of the Pd(0) species into the C–X bond. The energy required to distort the carbon-halogen bond to the transition-state geometry is directly proportional to its BDE[3]. Consequently, the oxidative addition of 2-(2-Iodo-4-methylphenyl)ethan-1-ol is kinetically favored and proceeds rapidly even at ambient or slightly elevated temperatures. In contrast, the 2-bromo analog requires higher thermal energy to overcome the activation barrier, necessitating harsher reaction conditions and highly active, electron-rich ligands[3].
Comparative Performance Data
The following table summarizes the quantitative performance metrics and optimal conditions for the intramolecular cyclization of both analogs into 5-methyl-2,3-dihydrobenzofuran.
| Parameter | 2-(2-Iodo-4-methylphenyl)ethan-1-ol | 2-(2-Bromo-4-methylphenyl)ethan-1-ol |
| C–X Bond Dissociation Energy | ~65 kcal/mol[2] | ~81 kcal/mol[2] |
| Optimal Cyclization Temp. | 25–50 °C | 90–110 °C |
| Preferred Base | Cs₂CO₃ or K₃PO₄ (Mild) | NaOtBu or KOtBu (Strong) |
| Typical Catalyst Loading | 1–2 mol% Pd | 3–5 mol% Pd |
| Chemoselectivity | Highly selective (reacts first) | Requires protecting groups if competing halogens exist |
| Average Yield | >90% | ~75% |
| Primary Side Reactions | Minimal | Protodebromination at high temperatures |
Experimental Workflows (Self-Validating Systems)
To demonstrate the practical implications of these thermodynamic differences, we detail the protocols for the intramolecular Buchwald-Hartwig etherification of both analogs.
Protocol A: Mild Intramolecular Cyclization of 2-(2-Iodo-4-methylphenyl)ethan-1-ol
-
Causality: The low BDE of the C–I bond enables the use of a mild base (Cs₂CO₃) and low temperatures (50 °C). This minimizes side reactions such as β-hydride elimination or protodeiodination, which are common at elevated temperatures.
-
Step 1 (Preparation): In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with 2-(2-Iodo-4-methylphenyl)ethan-1-ol (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), DPEphos (0.012 mmol, 1.2 mol%), and anhydrous Cs₂CO₃ (1.5 mmol).
-
Step 2 (Solvent Addition): Add anhydrous toluene (5.0 mL) to the mixture. Seal the tube and transfer it to a fume hood.
-
Step 3 (Reaction): Stir the reaction mixture at 50 °C for 4 hours. The rapid oxidative addition of the aryl iodide ensures complete conversion within this timeframe.
-
Step 4 (Validation): Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Analyze the crude mixture via GC-MS. The disappearance of the starting material mass (m/z 262) and the appearance of the 5-methyl-2,3-dihydrobenzofuran product (m/z 134) validates the cyclization.
Protocol B: Standard Intramolecular Cyclization of 2-(2-Bromo-4-methylphenyl)ethan-1-ol
-
Causality: The stronger C–Br bond necessitates a highly active, bulky phosphine ligand (e.g., tBuBrettPhos) to accelerate oxidative addition and promote reductive elimination. A stronger base (NaOtBu) and higher temperatures (100 °C) are required to drive the catalytic cycle.
-
Step 1 (Preparation): Under inert atmosphere, combine 2-(2-Bromo-4-methylphenyl)ethan-1-ol (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), tBuBrettPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.5 mmol) in a Schlenk tube.
-
Step 2 (Solvent Addition): Add anhydrous toluene (5.0 mL).
-
Step 3 (Reaction): Heat the mixture to 100 °C and stir for 12 hours. The elevated temperature is critical to overcome the ~81 kcal/mol BDE barrier.
-
Step 4 (Validation): Filter and concentrate as above. ¹H NMR of the crude mixture is used as a self-validating check. The disappearance of the characteristic triplet of the primary alcohol (approx. 3.8 ppm) and the emergence of the dihydrobenzofuran methylene signals (approx. 4.5 ppm and 3.2 ppm) confirm ring closure. Monitor for potential protodebromination byproducts (e.g., 2-(p-tolyl)ethan-1-ol) via GC-MS.
Mechanistic Visualizations
Catalytic cycle of Pd-catalyzed intramolecular etherification highlighting the oxidative addition step.
Experimental workflow logic comparing the reactivity and outcomes of the iodo and bromo analogs.
References
-
Garcia, Y., Schoenebeck, F., Legault, C. Y., Merlic, C. A., & Houk, K. N. (2009). "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society. URL:[Link][3]
-
Murugesh, V., & Singh, S. P. (2020). "Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides." ResearchGate. URL:[Link][2]
-
Hutt, J. T., & Wolfe, J. P. (2016). "Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols." Organic Chemistry Frontiers (RSC Publishing). URL:[Link][1]
Sources
- 1. Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00215C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis Strategies for High-Iodine Organic Scaffolds: A Comparative Guide on 2-(2-Iodo-4-methylphenyl)ethan-1-ol
The Analytical Challenge: The Halogen Effect
Validating the structural integrity and purity of halogen-rich pharmaceutical building blocks requires rigorous elemental profiling. The compound 2-(2-Iodo-4-methylphenyl)ethan-1-ol (Chemical Formula:
Standard combustion-based elemental analysis (EA) systems are optimized for carbon, hydrogen, nitrogen, and oxygen (CHNO). When a compound contains nearly 50% halogen by mass, the combustion process generates highly reactive
Quantitative Performance Comparison
To objectively evaluate the analytical alternatives, we must first establish the theoretical baseline of 2-(2-Iodo-4-methylphenyl)ethan-1-ol. The table below compares the theoretical mass fractions against the expected empirical performance of three distinct analytical workflows.
| Analytical Strategy | % Carbon | % Hydrogen | % Oxygen | % Iodine | Precision (RSD) |
| Theoretical Composition | 41.25% | 4.23% | 6.10% | 48.42% | N/A |
| Automated CHN/O (Dumas Method) | 41.30% | 4.25% | 6.15% | Not Detected | < 0.3% (C, H, O) |
| Schöniger Combustion + IC | Not Detected | Not Detected | Not Detected | 48.38% | < 0.5% (I) |
| Alkaline Digestion + ICP-MS | Not Detected | Not Detected | Not Detected | 48.45% | < 1.0% (I) |
Data Interpretation: While the modified Dumas method accurately captures the organic backbone (C, H, O), it cannot quantify the iodine. Conversely, Schöniger combustion and ICP-MS provide exceptional recovery of the macro-level iodine but destroy the carbon/hydrogen data in the process. A complete elemental profile of this compound therefore requires a dual-method approach.
Comparative Methodologies & Self-Validating Protocols
As an application scientist, I do not merely execute steps; I design workflows where the chemistry dictates the instrumentation. Below are the causally driven, self-validating protocols required to analyze 2-(2-Iodo-4-methylphenyl)ethan-1-ol.
Method A: Modified Automated CHN/O Microanalysis (Dumas Method)
The Causality: To prevent the massive iodine payload from reaching and poisoning the thermal conductivity detector (TCD) or the reduction catalyst, the combustion tube must be packed with a1[1], such as silver vanadate or silver wool. These reagents quantitatively trap the halogens as stable silver halides.
Step-by-Step Protocol:
-
Sample Preparation: Weigh exactly 1.500–2.000 mg of the compound into a combustible tin capsule using a microbalance.
-
Flash Combustion: Drop the capsule into the 1000°C oxidation reactor under a temporary oxygen enrichment to ensure complete pyrolysis.
-
Halogen Scrubbing: Pass the resulting gas mixture through a dense bed of silver vanadate to permanently sequester the iodine.
-
Reduction & Detection: Pass the scrubbed gases through a copper reduction phase to eliminate nitrogen oxides, separate via a GC column, and quantify C, H, and O via TCD.
-
Self-Validation Check: To validate the efficacy of the scrubber, analyze a 2[2] containing heavy halogens (e.g., 4-iodobenzoic acid) prior to the target compound. If the carbon recovery falls below 99.7% of the theoretical value, the scrubber is exhausted and must be replaced.
Method B: Schöniger Oxygen Flask Combustion + Ion Chromatography (IC)
The Causality: Traditional Dumas cannot quantify the trapped iodine. The Schöniger method solves this by completely destroying the organic matrix in a closed oxygen environment, forcing all iodine into an 3[3] where it stabilizes as water-soluble iodide/iodate.
Step-by-Step Protocol:
-
Sample Preparation: Weigh 5.0 mg of the compound onto ashless filter paper.
-
Absorption Matrix: Add 10 mL of 0.1 M NaOH containing 0.5%
into a Schöniger flask. The peroxide ensures all iodine is uniformly oxidized to iodate. -
Combustion: Ignite the paper, immediately seal the flask in a pure
atmosphere, and allow 30 minutes for the combustion vapors to fully absorb into the liquid. -
Quantification: Inject the solution into an 4[4] and a conductivity detector.
-
Self-Validation Check: Run a procedural blank (combusting empty paper) to establish the baseline iodine level of the reagents. Perform a post-combustion spike by adding a known concentration of
to the blank to verify the IC detector's linear response.
Method C: Alkaline Microwave Digestion + ICP-MS
The Causality: ICP-MS is highly sensitive, but standard acidic digestions (using hot
Step-by-Step Protocol:
-
Digestion: Add 10 mg of the sample to a closed microwave digestion vessel with 5 mL of 25% TMAH.
-
Microwave Cycle: Heat to 200°C for 20 minutes to completely dissolve the organic structure while keeping the environment strictly alkaline.
-
Dilution: Dilute the digestate with 1% TMAH to bring the iodine concentration within the linear dynamic range of the ICP-MS (typically 1-100 ppb).
-
Quantification: Analyze the sample via argon plasma ionization, monitoring the specific mass-to-charge ratio for iodine (m/z 127).
-
Self-Validation Check: Spike all blanks, standards, and samples with Tellurium (
) as an internal standard. Because Te and I have similar ionization potentials and masses, the Te recovery will automatically correct for any plasma fluctuations or matrix suppression effects.
Workflow Visualization
The following logical diagram illustrates the divergence in analytical pathways required to fully characterize this high-iodine compound.
Fig 1: Comparative analytical workflows for the elemental profiling of high-iodine organic scaffolds.
Conclusion & Best Practices
For 2-(2-Iodo-4-methylphenyl)ethan-1-ol, relying on a single analytical method will yield incomplete or artificially skewed results.
-
Use Modified CHN/O Analysis strictly for validating the carbon/hydrogen/oxygen ratios, ensuring your halogen scrubbers are fresh.
-
For quantifying the iodine payload to confirm structural stoichiometry, Schöniger Combustion coupled with IC remains the gold standard for macro-level accuracy.
-
If trace-level impurity profiling is required alongside macro-quantification, Alkaline ICP-MS is the superior choice, provided acidic digestion matrices are strictly avoided.
References
- Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing - Robertson Microlit
- The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska (PerkinElmer)
- Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method) - STEMart
- BR42292 Elemental analysis applications compendium - Thermo Fisher Scientific
- Determination of the chemical forms of iodine with IC-ICP-MS and its application to environmental samples - ResearchG
Sources
Distinguishing 2-(2-Iodo-4-methylphenyl)ethan-1-ol from Structural Isomers: A Comprehensive Analytical Guide
As drug development pipelines increasingly rely on highly functionalized halogenated aromatic building blocks, the precise identification of regiochemistry becomes paramount. 2-(2-Iodo-4-methylphenyl)ethan-1-ol (C9H11IO, MW: 262.09) is a prime example of a compound where structural isomers—such as 2-(3-iodo-4-methylphenyl)ethan-1-ol or 2-(4-iodo-2-methylphenyl)ethan-1-ol—present significant analytical challenges. Because these isomers share identical molecular weights and similar physical properties, traditional single-dimensional screening is insufficient.
This guide provides an authoritative, self-validating analytical framework to objectively differentiate 2-(2-Iodo-4-methylphenyl)ethan-1-ol from its structural alternatives, combining the mechanistic rigor of Nuclear Magnetic Resonance (NMR) spectroscopy with the orthogonal selectivity of Gas Chromatography-Vacuum Ultraviolet (GC-VUV) spectroscopy.
The Isomeric Challenge & Analytical Workflow
When evaluating halogenated phenylethanol isomers, standard Gas Chromatography-Mass Spectrometry (GC-MS) often yields ambiguous results. Electron ionization (EI) of these positional isomers produces nearly identical fragmentation pathways (e.g., molecular ion at m/z 262, loss of -CH2OH to m/z 231, and loss of iodine to m/z 135). To achieve absolute confidence in structural elucidation, a multi-modal workflow is required.
Analytical workflow for the orthogonal differentiation of halogenated aromatic isomers.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy remains the gold standard for establishing regiochemistry. By analyzing spin-spin coupling and relativistic shielding effects, we can build a self-validating proof of structure [1].
^1^H NMR: Regiochemistry via Splitting Patterns
The position of the iodine atom dictates the
-
H3 (~7.6 ppm): Flanked by the heavy iodine atom and the methyl group, it lacks an ortho neighbor. It appears as a singlet (or a fine doublet due to ~2 Hz meta coupling with H5). The strong downfield shift is caused by the magnetic anisotropy and deshielding effect of the adjacent iodine.
-
H5 (~7.1 ppm): Located between the methyl group and H6. It couples with H6 (ortho, ~8 Hz) and H3 (meta, ~2 Hz), appearing as a doublet of doublets (dd).
-
H6 (~7.2 ppm): Adjacent to the ethyl group and H5. It couples with H5 (ortho, ~8 Hz), appearing as a doublet (d).
Conversely, in the alternative 2-(3-Iodo-4-methylphenyl)ethan-1-ol , the H6 proton becomes the doublet of doublets, fundamentally altering the spectral signature.
1H NMR splitting logic for the aromatic protons of 2-(2-Iodo-4-methylphenyl)ethan-1-ol.
^13^C NMR & HMBC: The Heavy-Atom Effect (SO-HALA)
The carbon directly bonded to iodine (C-I) experiences a profound relativistic phenomenon known as the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect . This causes the C-I carbon to resonate unusually upfield (typically 85–100 ppm) compared to standard aromatic carbons (120–140 ppm).
To definitively prove the isomer, we use 2D HMBC (Heteronuclear Multiple Bond Correlation) to map 3-bond (
-
For the 2-Iodo product: The C-I carbon (C2) is 3 bonds away from the benzylic -CH
2- protons of the ethyl group. A strong HMBC cross-peak will be observed here, but not with the methyl protons (which are 4 bonds away). -
For the 3-Iodo alternative: The C-I carbon (C3) is 3 bonds away from the methyl protons. The HMBC cross-peak will appear with the methyl group, but not the benzylic protons. This binary correlation provides absolute, self-validating proof of regiochemistry.
Orthogonal Gas Chromatography (GC-MS & GC-VUV)
While GC-MS confirms the molecular weight, Gas Chromatography-Vacuum Ultraviolet (GC-VUV) is required to distinguish the positional isomers chromatographically.
VUV detectors measure absorption in the 120–240 nm range, probing high-energy
Experimental Protocols
Protocol A: NMR Acquisition & HMBC Mapping
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl
3containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
1D Acquisition: Acquire ^1^H (16 scans) and ^13^C (512 scans, proton-decoupled) spectra at 298 K on a 400 MHz or 600 MHz spectrometer. Reference TMS to 0.00 ppm.
-
2D HMBC Acquisition: Set the long-range
coupling evolution time to 62.5 ms (optimized for standard aromatic ~8 Hz couplings). -
Data Verification: Locate the shielded C-I carbon signal (~90–100 ppm) in the ^13^C dimension. Verify the presence of a cross-peak with the benzylic protons (~2.8 ppm in the ^1^H dimension) to confirm the 2-iodo substitution.
Protocol B: GC-VUV / GC-MS Orthogonal Screening
-
Sample Preparation: Dilute the analyte to 50 µg/mL in GC-grade hexane or dichloromethane.
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a standard non-polar column (e.g., DB-5MS or Rxi-5Sil MS, 30 m × 0.25 mm × 0.25 µm).
-
Temperature Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
VUV Detection: Maintain the transfer line and flow cell at 275°C. Collect spectra from 120–240 nm using nitrogen as the make-up gas. Compare the absorbance fingerprint against the isomeric library.
-
MS Detection (Parallel): Operate in EI mode at 70 eV, scanning m/z 50–300 to confirm the 262 m/z molecular ion.
Quantitative Data Summary
The table below summarizes the key analytical discriminators between the target product and its closest structural alternative.
| Analytical Feature | 2-(2-Iodo-4-methylphenyl)ethan-1-ol (Target) | 2-(3-Iodo-4-methylphenyl)ethan-1-ol (Alternative) | Differentiation Confidence |
| ^1^H NMR (Aromatic) | H3 (s), H5 (dd), H6 (d) | H2 (s), H5 (d), H6 (dd) | High |
| ^13^C NMR (C-I Shift) | ~90–100 ppm (C2) | ~90–100 ppm (C3) | Medium (Requires 2D mapping) |
| HMBC ( | C-I correlates with Benzylic -CH | C-I correlates with Methyl -CH | Absolute |
| GC-MS (EI, 70 eV) | m/z 262, 231, 135 | m/z 262, 231, 135 | Low (Identical fragments) |
| GC-VUV (120-240 nm) | Unique | Distinct | High (Library match <0.1‰ deviation) |
References
-
Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Chemical Reviews (American Chemical Society) URL:[Link]
-
Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information Forensic Science International (PubMed / Elsevier) URL:[Link]
Safety Operating Guide
Technical Guide: Proper Disposal of 2-(2-Iodo-4-methylphenyl)ethan-1-ol
[1]
Executive Summary
2-(2-Iodo-4-methylphenyl)ethan-1-ol is a halogenated organic intermediate often used in cross-coupling reactions (e.g., Suzuki-Miyaura).[1] Proper disposal is dictated by its organoiodine content, which classifies it as Halogenated Hazardous Waste .
Failure to segregate this compound from non-halogenated waste streams can result in regulatory non-compliance (RCRA) and damage to incineration infrastructure due to the generation of corrosive hydrogen iodide (HI) during thermal destruction.
Core Directive: This substance must never be disposed of down the drain.[2] It requires collection in dedicated Halogenated Waste streams.[1]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in designing a self-validating disposal protocol.[1]
| Property | Description | Impact on Disposal |
| Chemical Structure | Aryl Iodide with Alcohol tail | Halogenated: Requires high-temperature incineration with acid gas scrubbing.[1] |
| Stability | Light Sensitive (C-I bond) | Storage: Waste containers must be amber/opaque to prevent photolytic decomposition and iodine release.[1] |
| Reactivity | Compatible with organics; Incompatible with Oxidizers | Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) in waste drums to prevent exothermic iodine evolution. |
| Physical State | Solid (typically) or Viscous Oil | Stream: Segregate based on state (Solid Waste vs. Liquid Solvent Waste).[1] |
Waste Segregation Strategy
Effective disposal relies on upstream segregation.[1] Mixing iodinated compounds with non-halogenated solvents increases disposal costs significantly and complicates downstream treatment.[1]
The "Halogen Rule"
If a waste mixture contains >1,000 ppm (0.1%) halogens (F, Cl, Br, I), the entire mixture is classified as Halogenated Waste .
-
Why? Incinerators must use wet scrubbers to neutralize acid gases (HI, HCl) formed during combustion. Standard fuel-blending incinerators cannot handle high halogen loads.[1]
Decision Logic (DOT Diagram)
The following workflow illustrates the decision process for segregating 2-(2-Iodo-4-methylphenyl)ethan-1-ol waste.
Figure 1: Decision tree for segregating organoiodine waste streams. Note that even if dissolved in a non-halogenated solvent (like Acetone), the presence of the iodinated solute forces the mixture into the Halogenated stream.
Step-by-Step Disposal Protocol
Protocol A: Solid Waste (Pure Compound)
Scenario: Expired reagent or excess solid from synthesis.[1]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.[1] Avoid metal containers as iodine can corrode them over time.[1]
-
Labeling: Affix a hazardous waste label.
-
Constituents: "2-(2-Iodo-4-methylphenyl)ethan-1-ol" (Do not use abbreviations).[1]
-
Hazard Checkbox: Toxic, Irritant.
-
-
Storage: Close lid tightly. Store in the Satellite Accumulation Area (SAA) away from light and heat.
Protocol B: Liquid Waste (Reaction Mixtures)
Scenario: Mother liquors from crystallization or reaction solvents.[1]
-
Segregation: Pour into the Halogenated Solvent carboy.
-
Critical: Do NOT pour into the "Organic Solvents (Non-Halogenated)" carboy.[1] Even small amounts of iodine can disqualify a non-halogenated drum from fuel blending programs.
-
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (Nitric acid, Peroxides). Oxidation of the iodide can release purple iodine vapor (
), creating an inhalation hazard. -
Record Keeping: Log the volume added on the waste container's accumulation log.
Protocol C: Spill Cleanup
Scenario: Benchtop spill of solid or liquid.[1]
-
PPE: Nitrile gloves (double gloving recommended for organoiodides), safety goggles, lab coat.
-
Containment:
-
Decontamination: Wipe the surface with a dilute solution of Sodium Thiosulfate (5-10%).[1]
-
Disposal: Place all spill debris into a clear plastic bag, seal it, and place it in the Solid Hazardous Waste drum.
Regulatory & Compliance Data
EPA/RCRA Classification
While 2-(2-Iodo-4-methylphenyl)ethan-1-ol is not explicitly "P" or "U" listed, it is regulated under the "Characteristic" or "Process" definitions:
| Code | Description | Applicability |
| D001 | Ignitability | Applicable if dissolved in flammable solvents (Acetone, EtOAc).[1] |
| F-Codes | Spent Solvents | Applicable if mixed with listed halogenated solvents (e.g., Methylene Chloride - F002).[1][6] |
| General | Halogenated Organic | Most common classification for lab-packed waste sent for incineration.[1] |
Transport (DOT)
When shipping waste off-site, the following generally applies to organoiodine solids (verify with SDS):
-
Proper Shipping Name: Waste Environmentally hazardous substance, solid, n.o.s. (Contains 2-(2-Iodo-4-methylphenyl)ethan-1-ol).[1]
-
Hazard Class: 9
-
Packing Group: III
References
Navigating the Safe Handling of 2-(2-Iodo-4-methylphenyl)ethan-1-ol: A Guide for Laboratory Professionals
For the modern researcher, the introduction of novel chemical entities into the laboratory workflow is a constant. Among these, functionalized aromatic compounds such as 2-(2-Iodo-4-methylphenyl)ethan-1-ol represent a cornerstone of synthetic chemistry, particularly in the development of new pharmaceutical agents and materials. However, with novel structures come unique safety challenges that demand a proactive and informed approach to personal protection and laboratory operations.
This guide provides a comprehensive framework for the safe handling, use, and disposal of 2-(2-Iodo-4-methylphenyl)ethan-1-ol. As a Senior Application Scientist, my objective is to move beyond a simple checklist of precautions. Instead, this document is designed to instill a deep understanding of the why behind each safety recommendation, grounded in the chemical nature of the compound and backed by established safety protocols from authoritative sources. Our commitment to your safety extends beyond the product, empowering you with the knowledge to foster a secure and productive research environment.
Understanding the Hazard Profile: A Structural Analysis
In the absence of a specific Material Safety Data Sheet (MSDS) for 2-(2-Iodo-4-methylphenyl)ethan-1-ol, a thorough hazard assessment must be conducted by examining its constituent chemical features: the iodinated phenyl ring and the ethanol group.
-
The Iodinated Aromatic Core: The presence of an iodine atom on a benzene ring is a significant feature. Organoiodides, and halogenated organic compounds in general, can be persistent in the environment and may have the potential for bioaccumulation.[1] Furthermore, under certain conditions, such as during thermal decomposition or specific chemical reactions, there is a potential for the formation of hazardous byproducts. Recent studies have also highlighted that aromatic iodinated disinfection byproducts (I-DBPs) can exhibit higher toxicity than their non-iodinated counterparts.[2]
-
The Substituted Ethanol Moiety: The ethanol group suggests that the compound is likely a combustible solid or liquid with a flashpoint that necessitates precautions against ignition sources.[3][4] Alcohols can also act as skin and eye irritants.[5][6]
Based on this structural analysis, we can anticipate the following potential hazards:
| Hazard Category | Anticipated Risk | Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on general toxicological data for functionalized aromatic compounds. |
| Skin Corrosion/Irritation | May cause skin irritation. | The aromatic and alcohol functionalities can be irritating to the skin upon prolonged contact. |
| Eye Damage/Irritation | May cause serious eye irritation. | Alcohols and aromatic compounds are often irritating to the eyes. |
| Flammability | Combustible. | The ethanol group contributes to the compound's flammability. |
| Environmental Hazard | Potentially persistent and bioaccumulative. | A characteristic of some halogenated organic compounds.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE plan is non-negotiable when handling 2-(2-Iodo-4-methylphenyl)ethan-1-ol. The following recommendations are based on a comprehensive risk assessment and are designed to provide maximum protection against the anticipated hazards.
Hand Protection: Selecting the Right Glove
The choice of gloves is critical to prevent skin contact. Given the aromatic and halogenated nature of the compound, not all standard laboratory gloves are suitable.
-
Recommended Glove Materials:
-
Nitrile: Offers good resistance to a wide range of chemicals, including many solvents, oils, and some acids and bases. Nitrile gloves are a suitable choice for incidental contact and splash protection.[7]
-
Neoprene: Provides excellent protection against a broad spectrum of chemicals, including acids, bases, alcohols, and hydrocarbons.[8][9]
-
Viton®: For extended contact or handling of concentrated solutions, Viton® gloves offer superior resistance to aromatic and chlorinated solvents.[8][10][11]
-
-
Glove Selection Protocol:
-
Assess the Task: For tasks with a high risk of splashing or immersion, a thicker, chemical-resistant glove (e.g., Neoprene or Viton®) is necessary. For low-volume transfers in a fume hood, double-gloving with nitrile gloves may be sufficient.
-
Check for Defects: Always inspect gloves for tears, pinholes, or discoloration before use.
-
Proper Donning and Doffing: Follow established procedures for putting on and taking off gloves to avoid contaminating your hands.
-
Eye and Face Protection: Shielding Against Splashes
Chemical splash goggles are mandatory whenever handling 2-(2-Iodo-4-methylphenyl)ethan-1-ol. For procedures with a higher risk of splashing, such as large-scale reactions or transfers, a face shield should be worn in addition to goggles.
Body Protection: A Barrier Against Contamination
A flame-resistant laboratory coat is the minimum requirement for body protection. For tasks with a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.
Respiratory Protection: When Engineering Controls Are Not Enough
All handling of 2-(2-Iodo-4-methylphenyl)ethan-1-ol should be conducted in a certified chemical fume hood to minimize the inhalation of vapors or aerosols. If a fume hood is not available or if there is a potential for exposure above established limits, respiratory protection is required. Consult with your institution's environmental health and safety (EHS) department for a proper respirator fit test and selection of an appropriate cartridge.
Operational and Disposal Plans: A Step-by-Step Guide
A clear and well-rehearsed operational plan is essential for minimizing the risk of exposure and ensuring the safe disposal of waste.
Workflow for Handling 2-(2-Iodo-4-methylphenyl)ethan-1-ol
The following diagram illustrates the key stages of a safe handling workflow, from preparation to disposal.
Caption: A streamlined workflow for the safe handling of 2-(2-Iodo-4-methylphenyl)ethan-1-ol.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on your lab coat, followed by safety goggles. The final step before handling the chemical is to don the appropriate gloves.
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents. Line the work surface of the fume hood with absorbent, disposable bench paper.
-
-
Handling:
-
Weighing and Transfer: Conduct all weighing and transfers of the solid or liquid compound within the fume hood. Use a spatula or appropriate transfer pipette to avoid generating dust or splashes.
-
Running the Reaction: Keep all reaction vessels containing the compound within the fume hood. Ensure the setup is secure and that any heating or stirring is well-controlled.
-
-
Cleanup and Disposal:
-
Decontamination: Decontaminate any glassware or equipment that has come into contact with the compound using an appropriate solvent.
-
Waste Segregation: All waste contaminated with 2-(2-Iodo-4-methylphenyl)ethan-1-ol, including gloves, bench paper, and pipette tips, must be disposed of in a designated "Halogenated Organic Waste" container.[12][13] Do not mix this waste with non-halogenated waste. The container must be clearly labeled and kept closed when not in use.[12]
-
Doffing PPE: Remove your PPE in the correct order to prevent cross-contamination. First, remove the outer gloves (if double-gloving), followed by the lab coat, then the face shield and goggles, and finally the inner gloves. Wash your hands thoroughly with soap and water immediately after removing all PPE.
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, use an absorbent material to contain it, and then place the material in the halogenated organic waste container. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
Conclusion: A Culture of Safety
The safe handling of novel chemical compounds like 2-(2-Iodo-4-methylphenyl)ethan-1-ol is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. By understanding the inherent hazards of the materials you work with and by diligently applying the principles of good laboratory practice, you can protect yourself, your colleagues, and the environment. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant, to continuously seek out information, and to make safety the cornerstone of their scientific endeavors.
References
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How To Choose The Right chemical resistant Gloves – A Buyer's Guide. (2024, December 20). Droppe. Retrieved from [Link]
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CHEMICAL- RESISTANT GLOVES. Guide Gloves. Retrieved from [Link]
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Glove Selection and Usage. TU Delft. Retrieved from [Link]
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OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno. Retrieved from [Link]
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Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention. Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). United States Environmental Protection Agency. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). National Institute for Occupational Safety and Health. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards. Labelmaster. Retrieved from [Link]
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Occupational Health Guidelines for Chemical Hazards (81-123). (1981). National Institute for Occupational Safety and Health. Retrieved from [Link]
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Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health. Retrieved from [Link]
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Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2022, January 21). ACS Publications. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Retrieved from [Link]
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EPA HAZARDOUS WASTE CODES. United States Environmental Protection Agency. Retrieved from [Link]
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Iodination. (2026, February 13). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
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What are the safety precautions taken when handling ethanol? (2016, December 12). Quora. Retrieved from [Link]
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chemical waste management: combining compatible used organic solvents. (2025, August 22). University of Louisville. Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved from [Link]
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Safety Procedures for Ethanol in a Cannabis Lab. Precision Extraction Solutions. Retrieved from [Link]
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Safety Data Sheet: Ethanol. (2021, July 21). Carl ROTH. Retrieved from [Link]
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Ethanol and Gasoline Mixture - SAFETY DATA SHEET. (2018, April 24). Retrieved from [Link]
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LCSS: IODINE. PubChem. Retrieved from [Link]
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Is iodine vapor toxic? If so, will it be safe if I use it outside? And how toxic is it from 1-10. (2021, August 5). Quora. Retrieved from [Link]
-
Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. (2026, February 4). National Center for Biotechnology Information. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
